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LysRs-IN-2

Cat. No.: B2422272
M. Wt: 355.31 g/mol
InChI Key: PJBRCGHQNUWERQ-UHFFFAOYSA-N
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Description

LysRs-IN-2 is a useful research compound. Its molecular formula is C17H16F3NO4 and its molecular weight is 355.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16F3NO4 B2422272 LysRs-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBRCGHQNUWERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LysRs-IN-2 is a potent inhibitor of lysyl-tRNA synthetase (LysRS), an enzyme essential for protein biosynthesis. This document provides a comprehensive analysis of the currently understood mechanism of action of this compound, focusing on its canonical role in inhibiting tRNA charging. While LysRS is also known to possess non-canonical functions in transcriptional regulation via the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A), the effect of this compound on these pathways remains to be elucidated. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways to facilitate further research and drug development efforts.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary, or canonical , function is to catalyze the attachment of the amino acid lysine to its cognate tRNA (tRNALys). This two-step process is fundamental for the accurate translation of the genetic code during protein synthesis.

In addition to this vital role in translation, emerging evidence has revealed non-canonical functions of LysRS, particularly in higher eukaryotes. Under specific cellular conditions, such as immunological stimulation, LysRS can translocate to the nucleus and synthesize a signaling molecule, diadenosine tetraphosphate (Ap4A).[1][2][3][4][5] This molecule acts as a second messenger, activating transcription factors like microphthalmia-associated transcription factor (MITF) and upstream stimulatory factor 2 (USF2), thereby modulating gene expression.[1][3][4][5] This dual functionality positions LysRS as a potential therapeutic target for a range of diseases, including infectious diseases and cancer.

This compound: A Potent Inhibitor of LysRS Canonical Function

This compound has been identified as a potent inhibitor of the canonical aminoacylation activity of LysRS. Its inhibitory effects have been quantified against LysRS from various species, highlighting its potential as an anti-parasitic agent.

Quantitative Inhibition Data

The inhibitory potency of this compound has been determined through in vitro enzyme activity assays and whole-cell-based assays. The key quantitative metrics are summarized in the table below.

TargetAssay TypeMetricValue (µM)Reference
Plasmodium falciparum LysRS (PfKRS)In vitro enzyme assayIC500.015[6]
Cryptosporidium parvum LysRS (CpKRS)In vitro enzyme assayIC500.13[6]
Human LysRS (HsKRS)In vitro enzyme assayIC501.8[6]
P. falciparum 3D7 (bloodstream)Whole-cell assayEC500.27[6]
C. parvumWhole-cell assayEC502.5[6]
HepG2 cellsWhole-cell assayEC5049[6]
In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of this compound in reducing parasitic load, further validating its potential as a therapeutic agent.

Animal ModelDisease ModelDosing RegimenOutcomeReference
Murine P. falciparum SCID modelMalaria1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia[6]
NOD SCID gamma and INF-γ-knockout miceCryptosporidiosis20 mg/kg, orally, once daily for 7 daysReduced parasite shedding below detection[6]

Known Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the canonical function of LysRS, which is the charging of tRNALys with lysine. This disruption of protein synthesis is cytotoxic to the cell.

Inhibition of tRNA Aminoacylation

This compound directly targets LysRS, preventing it from catalyzing the formation of lysyl-tRNALys. This leads to a depletion of the pool of charged tRNAs, stalling protein synthesis and ultimately leading to cell death.

LysRs_IN_2 This compound LysRS Lysyl-tRNA Synthetase (LysRS) LysRs_IN_2->LysRS Inhibits Lysyl_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lysyl_tRNA_Lys Catalyzes Lysine Lysine Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS Protein_Synthesis Protein Synthesis Lysyl_tRNA_Lys->Protein_Synthesis

Canonical Function Inhibition by this compound

Potential Impact on Non-Canonical LysRS Signaling (Hypothetical)

While there is currently no direct experimental evidence, the inhibition of LysRS by this compound could hypothetically impact its non-canonical signaling functions. Further research is required to investigate this possibility.

The LysRS-Ap4A-MITF/USF2 Signaling Pathway

In response to certain stimuli, such as immunological challenge, LysRS is phosphorylated and translocates to the nucleus.[3] In the nucleus, it synthesizes Ap4A, which then binds to and inhibits the transcriptional repressor Hint-1.[1][5] This releases the transcription factors MITF and USF2, allowing them to activate the expression of their target genes.[1][2][3][4][5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS_cyto LysRS LysRS_nucl Phosphorylated LysRS LysRS_cyto->LysRS_nucl Ap4A Ap4A LysRS_nucl->Ap4A Synthesizes Hint1 Hint-1 Ap4A->Hint1 Inhibits MITF_USF2 MITF / USF2 Hint1->MITF_USF2 Represses Target_Genes Target Gene Expression MITF_USF2->Target_Genes Activates Stimulus Immunological Stimulus Stimulus->LysRS_cyto Phosphorylation & Translocation

Non-Canonical LysRS Signaling Pathway

It is unknown whether this compound, by binding to LysRS, could allosterically affect its ability to be phosphorylated, translocate to the nucleus, or synthesize Ap4A.

The Question of c-Myc Interaction

The transcription factor c-Myc is a master regulator of cell growth and proliferation and is often dysregulated in cancer. While some aminoacyl-tRNA synthetases have been shown to regulate c-Myc expression or activity, there is currently no published evidence to suggest a direct interaction or regulatory relationship between LysRS and c-Myc. Furthermore, no studies have investigated the effect of this compound on c-Myc expression or signaling. This remains an open area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound. Below are generalized protocols for key experiments relevant to studying LysRS inhibition.

In Vitro LysRS Inhibition Assay (Generic)

This assay measures the ability of an inhibitor to block the aminoacylation of tRNALys by LysRS.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 4 mM ATP), L-[3H]-lysine, and purified recombinant LysRS enzyme.

  • Inhibitor Addition : Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a predetermined time at the optimal temperature for the enzyme.

  • Initiation of Reaction : Initiate the aminoacylation reaction by adding purified tRNALys.

  • Reaction Quenching : After a specific time, stop the reaction by precipitating the tRNA and associated radiolabeled lysine onto filter paper using trichloroacetic acid (TCA).

  • Quantification : Wash the filters to remove unincorporated [3H]-lysine. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) (Generic)

CETSA is a powerful technique to confirm target engagement of a drug in a cellular context.

  • Cell Treatment : Treat intact cells with either this compound or a vehicle control for a specified duration.

  • Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction : Collect the supernatant containing the soluble proteins. Analyze the amount of soluble LysRS at each temperature using Western blotting or other protein detection methods.

  • Data Interpretation : A shift in the melting curve of LysRS to a higher temperature in the presence of this compound indicates stabilization of the protein upon drug binding, confirming target engagement.

start Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant pellet Discard Pellet (Aggregated Proteins) centrifugation->pellet analysis Analyze Soluble LysRS (e.g., Western Blot) supernatant->analysis

Cellular Thermal Shift Assay (CETSA) Workflow
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions (Generic)

This protocol can be adapted to investigate potential interactions between LysRS and other proteins, such as c-Myc.

  • Cell Lysis : Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Pre-clearing : Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation : Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-LysRS or anti-c-Myc) overnight.

  • Immune Complex Capture : Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing : Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to detect the interaction.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of the canonical aminoacylation function of LysRS, with demonstrated in vitro and in vivo activity against parasitic forms of the enzyme. Its primary mechanism of action is the disruption of protein synthesis.

Significant knowledge gaps remain regarding the effect of this compound on the non-canonical functions of LysRS. Future research should focus on:

  • Investigating whether this compound modulates the synthesis of Ap4A by LysRS.

  • Determining the downstream effects of this compound treatment on the MITF and USF2 signaling pathways.

  • Exploring the potential for a direct or indirect interaction between LysRS and c-Myc and whether this is affected by this compound.

Addressing these questions will provide a more complete understanding of the mechanism of action of this compound and could unveil novel therapeutic applications for this and other LysRS inhibitors.

References

An In-Depth Technical Guide to LysRs-IN-2: A Potent Inhibitor of Lysyl-tRNA Synthetase for Anti-parasitic Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysRs-IN-2, a novel and potent inhibitor of lysyl-tRNA synthetase (LysRS), with demonstrated activity against the parasitic protozoa Plasmodium falciparum and Cryptosporidium parvum. This document details the inhibitor's mechanism of action, quantitative biological data, relevant experimental protocols, and insights into its structure-activity relationship, offering a valuable resource for researchers in the fields of infectious disease and drug discovery.

Introduction

Lysyl-tRNA synthetase (LysRS or KRS) is a crucial enzyme in protein biosynthesis, responsible for the specific attachment of lysine to its cognate tRNA. This essential function makes it an attractive target for the development of novel antimicrobial agents. The discovery of this compound, emerging from a structure-based optimization of a screening hit, has provided a significant advancement in the pursuit of new treatments for malaria and cryptosporidiosis, two devastating parasitic diseases with a high global burden.[1][2] This inhibitor has demonstrated potent in vitro activity against both P. falciparum and C. parvum, and promising efficacy in murine models of both infections.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of lysyl-tRNA synthetase, targeting the ATP-binding site of the enzyme.[1] By occupying this site, it prevents the formation of the lysyl-adenylate intermediate, the first step in the aminoacylation of tRNALys. This disruption of protein synthesis is ultimately lethal to the parasite. The inhibitor has shown high selectivity for the parasite enzymes (PfKRS and CpKRS) over the human ortholog (HsKRS), a critical attribute for a viable drug candidate.[1]

cluster_0 Lysyl-tRNA Synthetase Catalytic Cycle cluster_1 Inhibition by this compound Lysine Lysine LysRS LysRS Lysine->LysRS ATP ATP ATP->LysRS Lysyl-AMP Lysyl-AMP LysRS->Lysyl-AMP Formation of Lysyl-adenylate Inhibited_LysRS LysRS:this compound Complex Lysyl-tRNA_Lys Lysyl-tRNA_Lys Lysyl-AMP->Lysyl-tRNA_Lys Transfer to tRNA tRNA_Lys tRNA_Lys tRNA_Lys->Lysyl-AMP Protein Synthesis Protein Synthesis Lysyl-tRNA_Lys->Protein Synthesis This compound This compound This compound->Inhibited_LysRS Competitive Binding to ATP site Blocked_Reaction Inhibited_LysRS->Blocked_Reaction Protein Synthesis Blocked

Mechanism of this compound Inhibition.

Quantitative Data

The biological activity and selectivity of this compound have been quantified through a series of in vitro and in vivo studies. The data is summarized in the tables below.

In Vitro Activity
TargetAssayIC50 (µM)EC50 (µM)
P. falciparum LysRS (PfKRS)Enzyme Inhibition0.015[3]
C. parvum LysRS (CpKRS)Enzyme Inhibition0.13[3]
Human LysRS (HsKRS)Enzyme Inhibition1.8[3]
P. falciparum 3D7Whole-cell0.27[3]
C. parvumWhole-cell2.5[3]
HepG2 cellsCytotoxicity49[3]
In Vivo Efficacy
Animal ModelParasiteDoseDosing RegimenEfficacy
Murine P. falciparum SCID modelP. falciparum1.5 mg/kgOrally, once a day for 4 days90% reduction in parasitemia[3]
NOD SCID gamma miceC. parvum20 mg/kgOrally, once a day for 7 daysReduced parasite shedding[3]
INF-γ-knockout miceC. parvum20 mg/kgOrally, once a day for 7 daysReduced parasite shedding below detection, sustained for 3 weeks post-treatment[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Enzyme Inhibition Assay (LysRS)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the target lysyl-tRNA synthetases.

Start Start Prepare Assay Plate Prepare Assay Plate Start->Prepare Assay Plate Add Reagents Add LysRS enzyme, ATP, and [3H]-Lysine Prepare Assay Plate->Add Reagents Add Inhibitor Add serial dilutions of this compound Add Reagents->Add Inhibitor Initiate Reaction Add tRNA_Lys Add Inhibitor->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Radioactivity Measure Radioactivity Stop Reaction->Measure Radioactivity Calculate IC50 Calculate IC50 Measure Radioactivity->Calculate IC50

Workflow for LysRS Enzyme Inhibition Assay.
  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM ATP, 0.1 mg/mL BSA). Prepare stock solutions of recombinant LysRS enzyme (PfKRS, CpKRS, or HsKRS), L-lysine (including a radiolabeled tracer such as [³H]-lysine), and tRNALys.

  • Inhibitor Dilution : Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer to achieve the desired final concentrations.

  • Assay Setup : In a microplate, combine the assay buffer, LysRS enzyme, and L-lysine. Add the diluted this compound or vehicle control to the appropriate wells.

  • Reaction Initiation and Incubation : Initiate the aminoacylation reaction by adding tRNALys to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination : Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Measurement : Transfer the reaction mixtures to filter paper, wash with TCA to remove unincorporated radiolabeled lysine, and measure the radioactivity of the precipitated tRNA using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay measures the efficacy of this compound against the asexual blood stages of P. falciparum.

  • Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells.

  • Assay Setup : In a 96-well plate, add serial dilutions of this compound. Add the parasite culture at a known parasitemia and hematocrit.

  • Incubation : Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 72 hours).

  • Growth Measurement : Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis : Determine the EC50 value by plotting the percentage of growth inhibition against the inhibitor concentration.

C. parvum Whole-Cell Growth Inhibition Assay

This protocol assesses the activity of this compound against C. parvum growth in a host cell line.

  • Host Cell Culture : Seed a suitable host cell line (e.g., HCT-8) in a 96-well plate and grow to confluency.

  • Oocyst Excystation : Induce excystation of C. parvum oocysts to release infectious sporozoites.

  • Infection and Treatment : Infect the host cell monolayer with the excysted sporozoites. Add serial dilutions of this compound to the infected cells.

  • Incubation : Incubate the plate for a defined period (e.g., 48 hours) to allow for parasite development.

  • Growth Quantification : Measure parasite growth using an appropriate method, such as quantitative PCR (qPCR) targeting a C. parvum-specific gene or an imaging-based assay.

  • Data Analysis : Calculate the EC50 value from the dose-response curve.

In Vivo Murine Model of P. falciparum Infection

This protocol describes the evaluation of this compound efficacy in a mouse model of malaria.

  • Animal Model : Use immunodeficient mice (e.g., SCID mice) engrafted with human red blood cells.

  • Infection : Infect the mice with a suitable P. falciparum strain.

  • Treatment : Administer this compound orally at the desired dose and schedule. Include a vehicle control group.

  • Monitoring : Monitor parasitemia daily by collecting blood samples and analyzing them by flow cytometry or Giemsa-stained blood smears.

  • Efficacy Determination : Calculate the percentage of parasitemia reduction compared to the vehicle-treated group.

In Vivo Murine Model of Cryptosporidiosis

This protocol outlines the assessment of this compound in a mouse model of C. parvum infection.

  • Animal Model : Use immunodeficient mouse strains susceptible to C. parvum infection (e.g., NOD SCID gamma or IFN-γ-knockout mice).

  • Infection : Infect the mice orally with C. parvum oocysts.

  • Treatment : Administer this compound orally according to the specified dose and duration.

  • Parasite Burden Quantification : Collect fecal samples at regular intervals and quantify oocyst shedding using methods such as qPCR or immunofluorescence microscopy.

  • Efficacy Evaluation : Compare the level of oocyst shedding in the treated group to that of the vehicle control group.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The development of this compound involved a structure-guided optimization of an initial screening hit. Key modifications were made to improve potency, selectivity, and pharmacokinetic properties. The core scaffold of the inhibitor series is a chromone moiety, which mimics the adenine ring of ATP and forms key interactions within the enzyme's active site.

The cyclohexyl group of this compound extends into a hydrophobic pocket, and modifications in this region have a significant impact on activity. The addition of a fluorine atom to the phenyl ring of the chromone was found to block a site of metabolic hydroxylation, thereby improving the compound's metabolic stability. This strategic modification highlights a crucial aspect of the SAR for this series of inhibitors.

Screening_Hit Initial Screening Hit (Chromone Scaffold) SAR_Exploration Structure-Activity Relationship (SAR) Exploration Screening_Hit->SAR_Exploration Modification_1 Modification of Cyclohexyl Group SAR_Exploration->Modification_1 Modification_2 Fluorination of Phenyl Ring SAR_Exploration->Modification_2 Improved_Potency Increased Potency and Selectivity Modification_1->Improved_Potency Improved_PK Enhanced Metabolic Stability Modification_2->Improved_PK LysRs_IN_2 This compound (Lead Compound) Improved_Potency->LysRs_IN_2 Improved_PK->LysRs_IN_2

Structure-Activity Relationship Logic.

Conclusion

This compound is a highly promising lysyl-tRNA synthetase inhibitor with potent and selective activity against P. falciparum and C. parvum. Its demonstrated in vivo efficacy in relevant animal models validates LysRS as a druggable target for the treatment of malaria and cryptosporidiosis. The detailed data and protocols presented in this guide offer a solid foundation for further research and development of this and related compounds as potential next-generation anti-parasitic therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

A Potent Dual-Targeting Inhibitor of Apicomplexan Lysyl-tRNA Synthetase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of LysRs-IN-2, a selective inhibitor of lysyl-tRNA synthetase (KRS) in the apicomplexan parasites Plasmodium falciparum and Cryptosporidium parvum. This document details the scientific journey from initial screening to in vivo validation, presenting key data, experimental methodologies, and the underlying biological pathways.

Introduction: Targeting Protein Synthesis in Apicomplexan Parasites

Malaria and cryptosporidiosis, caused by the apicomplexan parasites Plasmodium falciparum and Cryptosporidium parvum respectively, are significant global health threats. The emergence of drug resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes for protein synthesis, represent a promising class of drug targets. Lysyl-tRNA synthetase (KRS), responsible for charging tRNA with lysine, has been validated as a druggable target in these parasites. This compound has emerged from a targeted drug discovery program as a potent and selective inhibitor of both P. falciparum KRS (PfKRS) and C. parvum KRS (CpKRS).

Discovery and Optimization of this compound

The discovery of this compound was the result of a structured drug discovery campaign that began with a high-throughput biochemical screen to identify inhibitors of PfKRS. This was followed by a structure-guided optimization of an initial hit compound to improve potency, selectivity, and pharmacokinetic properties. The natural product cladosporin, a known PfKRS inhibitor, served as a point of reference for the potential of targeting this enzyme.[1][2][3][4][5][6][7]

The optimization process was heavily reliant on the crystal structures of both PfKRS and CpKRS, allowing for a detailed understanding of the inhibitor binding and the rational design of analogues with improved activity and selectivity against the human KRS ortholog (HsKRS).[1][2][3][4][5][6][8] This "pathogen hopping" approach, leveraging the structural homology between the parasite enzymes, led to the development of a compound series with dual activity against both malaria and cryptosporidiosis.[1][2][3][4][5][6]

Logical Workflow of Discovery

Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Validation Phase Biochemical_Screen High-Throughput Biochemical Screen (PfKRS) Hit_Identification Identification of Small Molecule Hit Biochemical_Screen->Hit_Identification Structure_Based_Design Structure-Based Drug Design (X-ray Crystallography of PfKRS & CpKRS) Hit_Identification->Structure_Based_Design SAR_Expansion Structure-Activity Relationship (SAR) Expansion Structure_Based_Design->SAR_Expansion Lead_Optimization Lead Optimization for Potency, Selectivity, and ADME Properties SAR_Expansion->Lead_Optimization In_Vitro_Validation In Vitro Validation (Enzymatic and Cellular Assays) Lead_Optimization->In_Vitro_Validation In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Models of Malaria & Cryptosporidiosis) In_Vitro_Validation->In_Vivo_Efficacy LysRs_IN_2 This compound In_Vivo_Efficacy->LysRs_IN_2

Caption: Discovery and optimization workflow for this compound.

Quantitative Data Summary

The biological activity of this compound was characterized through a series of in vitro enzymatic and cellular assays, as well as in vivo efficacy studies.

Table 1: In Vitro Activity of this compound
Target/OrganismAssay TypeIC50 / EC50 (µM)
P. falciparum KRS (PfKRS)Enzymatic Inhibition0.015[9]
C. parvum KRS (CpKRS)Enzymatic Inhibition0.13[9]
Human KRS (HsKRS)Enzymatic Inhibition1.8[9]
P. falciparum 3D7Whole-cell (bloodstream)0.27[9]
C. parvumWhole-cell2.5[9]
HepG2 cellsCytotoxicity49[9]
Table 2: In Vivo Efficacy of this compound
Disease ModelAnimal ModelDosing RegimenEfficacy
MalariaMurine P. falciparum SCID model1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia[9]
CryptosporidiosisNOD SCID gamma mice20 mg/kg, orally, once daily for 7 daysReduced parasite shedding[9]
CryptosporidiosisIFN-γ-knockout mice20 mg/kg, orally, once daily for 7 daysReduced parasite shedding below detection[9]

Mechanism of Action: Inhibition of Protein Synthesis

This compound functions by inhibiting the catalytic activity of lysyl-tRNA synthetase. This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA. By blocking this essential process, this compound effectively halts protein production within the parasite, leading to cell death. The selectivity of this compound for the parasite enzymes over the human ortholog is a key attribute that contributes to its therapeutic potential.

Mechanism_of_Action cluster_0 Normal Protein Synthesis Lysine Lysine KRS Lysyl-tRNA Synthetase (KRS) Lysine->KRS ATP ATP ATP->KRS tRNA_Lys tRNA(Lys) tRNA_Lys->KRS Lys_tRNA_Lys Lysyl-tRNA(Lys) KRS->Lys_tRNA_Lys Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Ribosome->Protein LysRs_IN_2 This compound LysRs_IN_2->KRS Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline the methodologies used for the key experiments in the discovery and characterization of this compound.

Synthesis of this compound

While a detailed step-by-step synthesis protocol for this compound is not publicly available, the foundational research indicates that it was developed through the optimization of a small molecule hit identified from a biochemical screen. The synthesis would have involved standard medicinal chemistry techniques to modify the initial scaffold, guided by structure-activity relationships and X-ray crystallography data of the target enzymes. For a detailed understanding of the synthetic routes for this class of compounds, researchers are directed to the supplementary information of the primary research publication by Baragaña et al., 2019 in PNAS.

Lysyl-tRNA Synthetase Inhibition Assay

This biochemical assay is designed to measure the ability of a compound to inhibit the aminoacylation activity of KRS.

  • Reagents and Buffers:

    • Recombinant PfKRS, CpKRS, or HsKRS

    • L-[³H]-lysine

    • ATP

    • tRNA specific for lysine

    • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Scintillation cocktail

  • Procedure:

    • The inhibitor (this compound) at various concentrations is pre-incubated with the recombinant KRS enzyme in the assay buffer.

    • The aminoacylation reaction is initiated by the addition of L-[³H]-lysine, ATP, and tRNA.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is quenched, and the radiolabeled lysyl-tRNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.

    • The amount of incorporated radiolabeled lysine is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite in red blood cells.

  • Materials:

    • P. falciparum 3D7 strain cultured in human erythrocytes

    • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)

    • SYBR Green I dye

    • 96-well microplates

  • Procedure:

    • A synchronized culture of P. falciparum at the ring stage is diluted to a specific parasitemia and hematocrit.

    • The parasite culture is added to microplates containing serial dilutions of this compound.

    • The plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • After incubation, the cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.

    • Fluorescence is measured using a plate reader.

    • EC50 values are determined by plotting the percentage of parasite growth inhibition against the compound concentration.

C. parvum Whole-Cell Growth Inhibition Assay

This assay measures the inhibitory effect of a compound on the growth of C. parvum in a host cell line.

  • Materials:

    • C. parvum oocysts

    • Human ileocecal adenocarcinoma cell line (HCT-8)

    • Culture medium for HCT-8 cells (e.g., RPMI-1640 supplemented with fetal bovine serum)

    • Anti-C. parvum antibody conjugated to a fluorescent dye

    • 96- or 384-well imaging plates

  • Procedure:

    • HCT-8 cells are seeded in imaging plates and grown to confluency.

    • C. parvum oocysts are excysted to release sporozoites.

    • The sporozoites are used to infect the HCT-8 cell monolayer in the presence of serial dilutions of this compound.

    • The infected cells are incubated for a defined period (e.g., 48-72 hours).

    • The cells are then fixed, permeabilized, and stained with a fluorescently labeled anti-C. parvum antibody.

    • The plates are imaged using a high-content imaging system, and the number of parasites is quantified.

    • EC50 values are calculated based on the reduction in parasite number as a function of compound concentration.

In Vivo Efficacy Studies

These studies evaluate the therapeutic effect of this compound in animal models of malaria and cryptosporidiosis.

  • Malaria Mouse Model:

    • Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.

    • Once parasitemia is established, the mice are treated orally with this compound at a specified dose and schedule.

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

    • The efficacy is determined by the percentage reduction in parasitemia compared to a vehicle-treated control group.

  • Cryptosporidiosis Mouse Model:

    • Immunocompromised mouse strains (e.g., NOD SCID gamma or IFN-γ-knockout) are infected with C. parvum oocysts.

    • Treatment with this compound is initiated, typically via oral gavage.

    • Parasite shedding in the feces is monitored over time using methods such as qPCR or immunofluorescence microscopy to count oocysts.

    • Efficacy is assessed by the reduction in parasite shedding compared to a control group.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel anti-infective agents against malaria and cryptosporidiosis. Its dual-targeting capability and potent in vivo efficacy validate lysyl-tRNA synthetase as a high-value drug target in apicomplexan parasites. The detailed characterization of this compound provides a solid foundation for further preclinical and clinical development. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of this compound series to identify a clinical candidate for the treatment of these devastating diseases. The methodologies and insights gained from the discovery of this compound will undoubtedly aid in the broader effort to combat infectious diseases worldwide.

References

Target Validation of LysRs-IN-2 in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS) in Plasmodium falciparum, the deadliest species of malaria parasite. This document outlines the core quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological processes and experimental workflows.

Introduction: The Imperative for Novel Antimalarial Targets

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global public health, necessitating the discovery and validation of novel drug targets. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes responsible for charging tRNAs with their cognate amino acids during protein synthesis, represent a promising class of antimalarial targets. Their indispensable role in parasite viability makes them attractive for therapeutic intervention. Lysyl-tRNA synthetase (LysRS) is a particularly compelling target due to structural differences between the parasite and human enzymes, offering a window for selective inhibition.

This compound has emerged as a potent and selective inhibitor of P. falciparum LysRS (PfLysRS). This guide details the critical steps and methodologies for the comprehensive validation of PfLysRS as the molecular target of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity against P. falciparum.

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeParameterValue (µM)Citation
P. falciparum LysRS (PfKRS)Enzymatic AssayIC500.015[1]
P. falciparum 3D7Whole-cell AssayEC500.27[1]
Human LysRS (HsKRS)Enzymatic AssayIC501.8[1]
Human HepG2 cellsCytotoxicity AssayEC5049[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenOutcomeCitation
Murine P. falciparum SCID model1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antiplasmodial activity by directly inhibiting the enzymatic function of PfLysRS. This enzyme catalyzes the two-step reaction of attaching lysine to its cognate tRNALys, a critical process for protein translation. By binding to PfLysRS, this compound blocks this vital step, leading to the cessation of protein synthesis and subsequent parasite death. The significant selectivity of this compound for the parasite enzyme over the human homologue is a key attribute for its therapeutic potential.

cluster_parasite Plasmodium falciparum Lysine Lysine PfLysRS PfLysRS Lysine->PfLysRS ATP ATP ATP->PfLysRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfLysRS Lys_tRNA_Lys Lys-tRNA(Lys) PfLysRS->Lys_tRNA_Lys Aminoacylation Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth LysRs_IN_2 This compound LysRs_IN_2->PfLysRS Inhibition cluster_workflow Target Validation Workflow for this compound Start Identification of this compound as a PfLysRS Inhibitor Biochemical_Validation Biochemical Validation Start->Biochemical_Validation Biophysical_Validation Biophysical Validation Start->Biophysical_Validation Enzymatic_Assay Enzymatic Assay (IC50) Biochemical_Validation->Enzymatic_Assay Thermal_Shift_Assay Thermal Shift Assay (ΔTm) Biophysical_Validation->Thermal_Shift_Assay Cellular_Validation Cellular Validation Antiplasmodial_Assay Antiplasmodial Assay (EC50) Cellular_Validation->Antiplasmodial_Assay InVivo_Validation In Vivo Validation InVivo_Efficacy In Vivo Efficacy in Mouse Model InVivo_Validation->InVivo_Efficacy Conclusion PfLysRS is a Validated Target of this compound Enzymatic_Assay->Cellular_Validation Thermal_Shift_Assay->Cellular_Validation Antiplasmodial_Assay->InVivo_Validation InVivo_Efficacy->Conclusion

References

The Pivotal Role of Lysyl-tRNA Synthetase in Parasitic Diseases: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis, has emerged as a promising drug target for a range of parasitic diseases. Its indispensable role in parasite viability, coupled with structural differences between parasitic and human orthologs, presents a valuable opportunity for the development of selective inhibitors. This technical guide provides an in-depth analysis of the function of KRS in key parasites, including Plasmodium, Cryptosporidium, Trypanosoma, Leishmania, and filarial worms. We present a comprehensive summary of quantitative data on known inhibitors, detailed experimental protocols for the characterization of parasitic KRS, and visual representations of key pathways and workflows to aid in the design of novel therapeutic strategies.

Introduction to Lysyl-tRNA Synthetase in Parasites

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes crucial for the translation of the genetic code.[1] They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein biosynthesis. Lysyl-tRNA synthetase (KRS) is unique among aaRSs as it exists in two distinct classes: the class I type found in some archaea and bacteria, and the class II type present in eukaryotes and most prokaryotes.[2] All known parasitic KRS enzymes belong to class II.

The essentiality of KRS for parasite survival has been validated in several species. For instance, genetic validation in Leishmania donovani has shown that the enzyme is indispensable for parasite growth and infectivity. Given that parasites like Plasmodium and Leishmania undergo rapid proliferation within their hosts, they are heavily reliant on efficient protein synthesis, making KRS an attractive target for therapeutic intervention.

Canonical and Non-Canonical Functions of Parasitic KRS

The primary and most well-understood function of KRS is its canonical role in protein synthesis. This is a two-step process: first, lysine is activated with ATP to form a lysyl-adenylate intermediate, and second, the activated lysine is transferred to the 3' end of its cognate tRNA(Lys).

Beyond this fundamental role, some parasitic KRS enzymes exhibit non-canonical functions. Notably, the KRS from Plasmodium falciparum (PfKRS) has been shown to synthesize diadenosine tetraphosphate (Ap4A), a signaling molecule involved in various cellular processes.[3] The levels of Ap4A are regulated by both its synthesis by KRS and its hydrolysis by Ap4A hydrolase.[4] Intracellular Ap4A can influence DNA replication and repair, while extracellular Ap4A can participate in purinergic signaling.[4]

cluster_canonical Canonical Function: Protein Synthesis cluster_non_canonical Non-Canonical Function: Ap4A Synthesis Lys L-Lysine KRS Lysyl-tRNA Synthetase (KRS) Lys->KRS ATP ATP ATP->KRS tRNA_Lys tRNA(Lys) Lys_AMP Lysyl-AMP Intermediate tRNA_Lys->Lys_AMP KRS->Lys_AMP PPi Lys_tRNA Lysyl-tRNA(Lys) Lys_AMP->Lys_tRNA AMP Protein Protein Synthesis Lys_tRNA->Protein ATP2 2 ATP KRS2 Lysyl-tRNA Synthetase (KRS) ATP2->KRS2 Ap4A Diadenosine Tetraphosphate (Ap4A) KRS2->Ap4A Signaling Cellular Signaling (e.g., Purinergic Signaling) Ap4A->Signaling

Figure 1: Canonical and Non-Canonical Functions of Parasitic KRS.

KRS as a Validated Drug Target in Major Parasitic Diseases

Plasmodium spp. (Malaria)

The causative agents of malaria, Plasmodium species, possess two distinct KRS enzymes: a cytoplasmic form (PfKRS1) and an apicoplast form (PfKRS2).[1] PfKRS1 has been extensively studied and validated as a drug target. The natural product cladosporin is a potent inhibitor of PfKRS1 and exhibits strong anti-malarial activity in both the blood and liver stages of the parasite.[5] Structural studies have revealed key differences in the active site of PfKRS compared to its human counterpart, providing a basis for the design of selective inhibitors.[3]

Cryptosporidium spp. (Cryptosporidiosis)

Cryptosporidium parvum and C. hominis are major causes of diarrheal disease, particularly in immunocompromised individuals. These parasites possess a single KRS enzyme that is a validated drug target.[6] A series of selective inhibitors of apicomplexan KRS, developed from a chromone scaffold, have shown efficacy in mouse models of both malaria and cryptosporidiosis, demonstrating the potential for "pathogen hopping" in drug development.[1][6]

Kinetoplastids: Trypanosoma and Leishmania spp.

The trypanosomatids, including Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African sleeping sickness), and Leishmania species (leishmaniasis), are another group of parasites where KRS is a promising drug target. Recent studies have identified a series of quinazoline compounds that target T. cruzi KRS (TcKRS1) and show partial efficacy in a mouse model of acute Chagas disease.[7][8] This work has chemically validated TcKRS1 as a druggable target for this neglected tropical disease.

Filarial Worms: Loa loa and Schistosoma mansoni

Helminth parasites such as Loa loa (loiasis) and Schistosoma mansoni (schistosomiasis) also rely on essential enzymes like KRS for survival. Both L. loa KRS (LlKRS) and S. mansoni KRS (SmKRS) are potently inhibited by cladosporin.[2][9] The co-crystal structure of LlKRS with cladosporin has provided a platform for the structure-based design of new anti-helminthic drugs.[2]

Inhibitors of Parasitic Lysyl-tRNA Synthetase

The most well-characterized inhibitor of parasitic KRS is the fungal metabolite, cladosporin. It demonstrates high selectivity for parasitic KRS over the human enzyme.[5] However, its poor metabolic stability has prompted the development of analogues and novel scaffolds.

Quantitative Data on KRS Inhibitors

The following tables summarize the available quantitative data for the inhibition of parasitic KRS by various compounds.

Table 1: In Vitro Inhibition of Parasitic KRS and Cell Growth
Compound Parasite Target IC50 (nM) a EC50 (nM) b
CladosporinP. falciparumPfKRS16140-90
CladosporinC. parvumCpKRS-700
DDD01510706P. falciparumPfKRS1-253
Compound 5C. parvumCpKRS-2500
DMU579T. cruziTcKRS1--
a Concentration for 50% inhibition of enzyme activity.
b Concentration for 50% inhibition of parasite growth in cell culture.
Table 2: In Vivo Efficacy of KRS Inhibitors
Compound Disease Model Dose Efficacy
Compound 5Malaria (mouse)1.5 mg/kg, once daily for 4 daysED90
Compound 5Cryptosporidiosis (mouse)20 mg/kg, once daily for 7 days10,000-fold reduction in parasite levels
DMU579Chagas disease (mouse)-Up to 81% reduction in parasitemia

Experimental Protocols

Recombinant Expression and Purification of Parasitic KRS
  • Cloning: The coding sequence for the mature KRS enzyme (excluding any signal peptides) is amplified by PCR from parasite cDNA and cloned into an E. coli expression vector (e.g., pET series) containing an N- or C-terminal affinity tag (e.g., 6x-His).

  • Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16-20 hours).

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Purification: The lysate is clarified by centrifugation. The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The KRS protein is then eluted with a higher concentration of imidazole.

  • Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography. The purity of the final protein is assessed by SDS-PAGE.

Aminoacylation Assay

This assay measures the attachment of radiolabeled lysine to its cognate tRNA.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., HEPES-KOH, pH 7.4), MgCl2, DTT, ATP, radiolabeled L-lysine (e.g., [14C]L-lysine), in vitro transcribed or purified tRNALys, and the purified KRS enzyme.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set time.

  • Quenching and Precipitation: Aliquots of the reaction are removed at different time points and spotted onto filter paper discs. The filters are immediately immersed in cold trichloroacetic acid (TCA) to stop the reaction and precipitate the tRNA.

  • Washing: The filters are washed several times with cold TCA to remove unincorporated radiolabeled lysine, followed by a final wash with ethanol.

  • Quantification: The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of radiolabeled lysine incorporated into tRNA is then calculated.

In Vitro Parasite Growth Inhibition Assay
  • Cell Culture: For intracellular parasites like P. falciparum and C. parvum, a suitable host cell line (e.g., human red blood cells for P. falciparum, HCT-8 cells for C. parvum) is maintained in culture.

  • Compound Preparation: The test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to the cell cultures.

  • Infection: The cultures are infected with the parasites.

  • Incubation: The infected cultures are incubated for a period that allows for parasite replication (e.g., 48-72 hours).

  • Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as:

    • SYBR Green I-based fluorescence assay: For P. falciparum, this assay measures the amount of parasite DNA.

    • NanoLuciferase (NLuc) assay: For transgenic parasites expressing NLuc, the luminescence produced is proportional to the number of viable parasites.[10]

    • Microscopy: Direct counting of parasites after staining.

  • Data Analysis: The results are used to calculate the EC50 value for each compound.

Visualizing Key Processes and Workflows

Experimental Workflow for KRS Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and validation of inhibitors targeting parasitic KRS.

Target_ID Target Identification (Genomic/Proteomic Data) Target_Val Target Validation (Genetic Knockout/Knockdown) Target_ID->Target_Val Cloning_Exp Cloning, Expression & Purification of KRS Target_Val->Cloning_Exp Assay_Dev Biochemical Assay Development (e.g., Aminoacylation Assay) Cloning_Exp->Assay_Dev HTS High-Throughput Screening (HTS) of Compound Libraries Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead In_Vitro_Parasite In Vitro Parasite Growth Inhibition Assays Hit_to_Lead->In_Vitro_Parasite Selectivity Selectivity Assays (vs. Human KRS) In_Vitro_Parasite->Selectivity In_Vivo In Vivo Efficacy Studies (Mouse Models) Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Figure 2: Workflow for Parasitic KRS Inhibitor Discovery.
Logical Relationship: Basis for Selective Inhibition

The successful development of drugs targeting parasitic KRS relies on exploiting the structural differences between the parasite and human enzymes. This diagram illustrates the logical basis for achieving selectivity.

cluster_parasite Parasite KRS Active Site cluster_human Human KRS Active Site Parasite_KRS Parasite KRS P_Active_Site Unique Amino Acid Residues and Conformation Parasite_KRS->P_Active_Site Human_KRS Human KRS H_Active_Site Conserved but Different Residues and Conformation Human_KRS->H_Active_Site Inhibition Parasite Death P_Active_Site->Inhibition Potent Inhibition No_Inhibition Host Cell Viability H_Active_Site->No_Inhibition Weak or No Inhibition Selective_Inhibitor Selective Inhibitor Selective_Inhibitor->P_Active_Site High Affinity Binding Selective_Inhibitor->H_Active_Site Low Affinity Binding

Figure 3: Logical Basis for Selective KRS Inhibition.

Conclusion and Future Directions

Lysyl-tRNA synthetase is a clinically and chemically validated drug target for a variety of parasitic diseases. The wealth of structural and functional data available provides a solid foundation for the rational design of novel inhibitors. Future research should focus on:

  • Expanding the chemical diversity of KRS inhibitors: Moving beyond cladosporin analogues to identify novel scaffolds with improved drug-like properties.

  • Further characterization of KRS in other neglected parasites: Investigating KRS in parasites like Brugia malayi and other filarial worms to broaden the potential impact of KRS-targeted therapies.

  • Elucidating the details of non-canonical KRS functions: A deeper understanding of the role of Ap4A signaling in parasite biology may reveal new avenues for therapeutic intervention.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery of new and effective treatments for some of the world's most devastating parasitic diseases.

References

An In-depth Technical Guide to the Non-Canonical Functions of Lysyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-tRNA synthetase (LysRS), a ubiquitous and highly conserved enzyme, is fundamentally known for its canonical role in protein synthesis, where it catalyzes the attachment of lysine to its cognate tRNA. However, a growing body of evidence has illuminated a fascinating array of non-canonical functions for LysRS that extend far beyond translation. These moonlighting roles are critical in diverse cellular processes, including transcriptional regulation, immune responses, viral replication, and cancer progression. The functional plasticity of LysRS is often governed by post-translational modifications, subcellular localization, and its interaction with a variety of binding partners. This technical guide provides a comprehensive overview of the core non-canonical functions of LysRS, with a particular focus on the underlying molecular mechanisms, its implications in disease, and detailed experimental protocols for its study. We present quantitative data in structured tables and visualize key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: Canonical and Non-Canonical Functions of LysRS

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that ensure the fidelity of protein synthesis.[1] The canonical function of LysRS is to ligate lysine to its corresponding tRNA, an indispensable step in translating the genetic code.[2] In higher eukaryotes, LysRS is often found within a stable multi-aminoacyl-tRNA synthetase complex (MSC), which is thought to enhance the efficiency of protein synthesis.[3]

Beyond this fundamental role, LysRS has been shown to possess a range of non-canonical functions. These "moonlighting" activities are not related to its primary enzymatic function and are often triggered by specific cellular signals, leading to its dissociation from the MSC and translocation to different cellular compartments or even secretion from the cell.[2][4] These non-canonical roles include acting as a signaling molecule, a transcriptional co-regulator, and a modulator of viral life cycles, making LysRS a protein of significant interest in various fields of biomedical research.[4][5]

The Pivotal Role of Post-Translational Modification: Phosphorylation of LysRS

A key regulatory mechanism governing the functional switch of LysRS from its canonical to non-canonical roles is its phosphorylation, primarily at the Serine 207 residue.[6] This phosphorylation event is often mediated by the Mitogen-Activated Protein Kinase (MAPK) pathway in response to various extracellular stimuli.[7] Phosphorylation at Ser207 induces a conformational change in LysRS, leading to its dissociation from the MSC component AIMP2/p38.[8][9] This release from the MSC is a critical prerequisite for its translocation to the nucleus, where it can exert its non-canonical functions.[8][10]

Non-Canonical Functions in Transcriptional Regulation

Once in the nucleus, phosphorylated LysRS plays a significant role in regulating gene expression by influencing the activity of key transcription factors.

The LysRS-Ap4A-MITF/USF2 Signaling Pathway

One of the most well-characterized non-canonical functions of nuclear LysRS is its ability to synthesize a signaling molecule, diadenosine tetraphosphate (Ap4A).[11] Ap4A acts as a second messenger that modulates the activity of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2).[12] In a quiescent state, MITF and USF2 are held in an inactive complex by the repressor protein Hint-1.[7] Upon immunological stimulation of mast cells, for instance, phosphorylated LysRS translocates to the nucleus and produces Ap4A.[12] Ap4A then binds to Hint-1, causing its dissociation from MITF or USF2 and allowing these transcription factors to activate the expression of their target genes, which are involved in processes like immune response and cell differentiation.[7][12]

LysRS_MITF_USF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-synthetase Complex (MSC) LysRS_inactive LysRS MSC->LysRS_inactive Release upon phosphorylation pLysRS_cyto p-Ser207-LysRS MAPK MAPK (activated by extracellular stimuli) MAPK->LysRS_inactive Phosphorylation (Ser207) pLysRS_nuclear p-Ser207-LysRS pLysRS_cyto->pLysRS_nuclear Nuclear Translocation Ap4A Ap4A pLysRS_nuclear->Ap4A Synthesis MITF_USF2_inactive MITF/USF2-Hint-1 (Inactive) Ap4A->MITF_USF2_inactive Binds to Hint-1, induces dissociation MITF_USF2_active MITF/USF2 (Active) MITF_USF2_inactive->MITF_USF2_active TargetGenes Target Gene Expression MITF_USF2_active->TargetGenes Activation

LysRS-Mediated Activation of MITF/USF2 Transcription

Involvement of LysRS in Human Pathologies

The diverse non-canonical functions of LysRS implicate it in a range of human diseases, from cancer to viral infections.

Role in Cancer

Elevated levels of LysRS have been observed in various cancers, including non-small cell lung cancer and gastric carcinoma.[13][14] In non-small cell lung cancer, nuclear localization of phosphorylated LysRS (P-s207 LysRS) in patients with EGFR mutations is associated with improved disease-free survival.[6][13] This suggests that the non-canonical signaling of LysRS may have a context-dependent role in tumor progression.

Cancer TypeLysRS Expression/Localization ChangeAssociated OutcomeReference
Non-Small Cell Lung CancerIncreased nuclear P-s207 LysRS in EGFR-mutated patientsImproved disease-free survival[6][13]
Gastric CarcinomaHigh expression of LysRS in tumor cellsCorrelated with shorter overall survival[14]
Gastric CarcinomaHigh expression of LysRS in tumor-associated inflammatory cellsCorrelated with longer overall survival[14]
Role in HIV-1 Replication

LysRS plays a crucial role in the life cycle of the Human Immunodeficiency Virus-1 (HIV-1). It is selectively packaged into HIV-1 virions along with its cognate tRNA, which serves as the primer for reverse transcription. Phosphorylation of LysRS at Ser207 and its subsequent nuclear localization have been shown to facilitate HIV-1 replication by promoting proviral DNA transcription.[15] This occurs through the Ap4A-mediated activation of the transcription factor USF2.[15]

LysRS_HIV_Replication HIV_Infection HIV-1 Infection MAPK_Activation MAPK Pathway Activation HIV_Infection->MAPK_Activation LysRS_Phosphorylation LysRS Phosphorylation (Ser207) MAPK_Activation->LysRS_Phosphorylation MSC_Dissociation LysRS Dissociation from MSC LysRS_Phosphorylation->MSC_Dissociation Nuclear_Translocation Nuclear Translocation of p-LysRS MSC_Dissociation->Nuclear_Translocation Ap4A_Synthesis Ap4A Synthesis Nuclear_Translocation->Ap4A_Synthesis USF2_Activation USF2 Activation Ap4A_Synthesis->USF2_Activation HIV_Transcription HIV-1 Proviral DNA Transcription USF2_Activation->HIV_Transcription Viral_Replication Enhanced Viral Replication HIV_Transcription->Viral_Replication

Role of LysRS in HIV-1 Replication
Role in Immune Response

As previously mentioned, the LysRS-Ap4A-MITF pathway is a key signaling cascade in the immune response, particularly in mast cells.[12] Upon activation by allergens, mast cells trigger the phosphorylation of LysRS, leading to the production of Ap4A and the subsequent activation of MITF-dependent genes that mediate inflammatory responses.[12]

Cell TypeStimulusKey Effect of LysRS Non-Canonical FunctionReference
Mast CellsImmunological challengeActivation of MITF-dependent gene expression via Ap4A synthesis[12]
MacrophagesSecreted LysRSInduction of pro-inflammatory cytokine production (e.g., TNF-α)[5]

Experimental Protocols for Studying Non-Canonical LysRS Functions

Investigating the non-canonical functions of LysRS requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation for LysRS Interaction Analysis

This protocol is designed to verify the interaction between LysRS and its binding partners, such as MITF or components of the MSC like AIMP2.[3][15]

  • Cell Lysis:

    • Culture cells (e.g., HEK293T or mast cells) to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-LysRS or anti-MITF) or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with IP Lysis Buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., if you immunoprecipitated with anti-MITF, probe with anti-LysRS).

    • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

In Vitro Kinase Assay for LysRS Phosphorylation

This assay determines if a specific kinase (e.g., MAPK) can directly phosphorylate LysRS.[16][17]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components:

      • Purified recombinant LysRS protein (substrate).

      • Active kinase (e.g., active ERK2).

      • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

      • 100 µM ATP (can be radiolabeled with γ-³²P-ATP for autoradiography or non-radiolabeled for detection with a phospho-specific antibody).

    • Include a negative control reaction without the kinase.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect phosphorylated LysRS.

    • If using non-radiolabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the expected phosphorylation site (e.g., anti-phospho-Ser207-LysRS).

Nuclear Translocation Assay

This assay is used to visualize the movement of LysRS from the cytoplasm to the nucleus upon cellular stimulation.[8][10]

  • Cell Culture and Transfection:

    • Plate cells (e.g., RBL-2H3 mast cells) on glass coverslips in a multi-well plate.

    • Transfect the cells with a plasmid encoding a fluorescently tagged LysRS (e.g., GFP-LysRS).

  • Cell Stimulation and Fixation:

    • After 24-48 hours of transfection, stimulate the cells with an appropriate agonist (e.g., IgE and then antigen for mast cells).

    • At different time points post-stimulation, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Immunofluorescence Staining:

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against a nuclear marker (e.g., anti-Lamin B1) if needed for co-localization.

    • Wash and incubate with an appropriate fluorescently labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a confocal or fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of GFP-LysRS to determine the extent of nuclear translocation.

Experimental_Workflow_Nuclear_Translocation Start Start: Plate cells on coverslips Transfection Transfect with GFP-LysRS plasmid Start->Transfection Stimulation Stimulate cells with agonist Transfection->Stimulation Fixation Fix cells at different time points Stimulation->Fixation Staining Immunofluorescence staining (DAPI for nucleus) Fixation->Staining Microscopy Confocal microscopy Staining->Microscopy Analysis Image analysis and quantification of nuclear fluorescence Microscopy->Analysis End End: Determine kinetics of nuclear translocation Analysis->End

Experimental Workflow for Studying LysRS Nuclear Translocation
Luciferase Reporter Assay for Transcriptional Activity

This assay quantifies the ability of LysRS to activate transcription factors like MITF or USF2.[4][18]

  • Plasmid Constructs:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., MITF or USF2).

    • An expression plasmid for LysRS (wild-type or mutant).

    • An expression plasmid for the transcription factor (MITF or USF2).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Transfection:

    • Co-transfect cells (e.g., HEK293T) with the reporter plasmid, the expression plasmids, and the control plasmid using a suitable transfection reagent.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in cells expressing LysRS and the transcription factor to control cells to determine the fold activation.

CRISPR/Cas9-mediated Generation of LysRS Mutant Cell Lines

Creating cell lines with specific mutations in the LysRS gene (e.g., the S207A non-phosphorylatable mutant or the S207D phosphomimetic mutant) is a powerful tool to study the consequences of LysRS phosphorylation.[19][20]

  • gRNA Design and Cloning:

    • Design a guide RNA (gRNA) targeting the genomic region of LysRS that encodes for Serine 207.

    • Clone the gRNA sequence into a Cas9 expression vector.

  • Donor Template Design:

    • Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the desired mutation (e.g., TCT to GCT for S207A, or TCT to GAT for S207D) flanked by homology arms of several hundred base pairs that match the genomic sequence surrounding the target site.

  • Transfection and Selection:

    • Co-transfect the Cas9-gRNA vector and the donor template into the target cells.

    • If the donor template contains a selection marker, apply the appropriate selection agent to enrich for edited cells.

    • Alternatively, single-cell sort the transfected cells into 96-well plates to isolate clonal populations.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Isolate genomic DNA from each clone and perform PCR to amplify the targeted region of the LysRS gene.

    • Sequence the PCR products to identify clones with the desired mutation.

    • Confirm the altered LysRS protein expression and phosphorylation status by Western blotting.

Quantitative Data Summary

Table 1: Intracellular Concentrations of Ap4A
Cell TypeConditionAp4A Concentration (pmol/10^6 cells)Reference
HEK293TBasal~0.9[11]
HEK293Basal~0.5[11]
AA8Basal~0.63[11]
Mast CellsIgE-Ag activated>700 µM (intracellular)[12]
Table 2: Binding Affinities and Dissociation Constants
Interacting ProteinsMethodDissociation Constant (Kd)Reference
LysRS - AIMP2/p38VariousNot explicitly stated in searches[3][9]
MITF - DNA (M-box)Various~300 mM KCl (salt concentration)[4]
Table 3: Inhibitor Concentrations and IC50 Values
InhibitorTarget Pathway/InteractionCell LineIC50 ValueReference
TT-012MITF-MITF dimerizationB16F1013.1 nM[21]
CladosporinPfLysRSP. falciparum~1000-fold lower than human LysRS[22]

Conclusion and Future Directions

The study of the non-canonical functions of lysyl-tRNA synthetase has unveiled a complex network of regulatory pathways that are integral to cellular homeostasis and disease. The ability of LysRS to switch from a core component of the translational machinery to a key signaling molecule highlights the remarkable functional diversity of proteins. For researchers and drug development professionals, understanding these non-canonical roles opens up new avenues for therapeutic intervention. Targeting the specific interactions and activities of LysRS that are involved in disease, while leaving its essential canonical function intact, presents a promising strategy for the development of novel therapeutics for cancer, HIV, and inflammatory disorders. Future research should focus on further elucidating the full spectrum of LysRS's non-canonical functions, identifying novel interacting partners, and developing specific inhibitors that can modulate its moonlighting activities for therapeutic benefit.

References

LysRs-IN-2: A Technical Guide for the Study of Lysyl-tRNA Synthetase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysRs-IN-2, a potent inhibitor of Lysyl-tRNA synthetase (LysRS), and its application in the study of enzyme kinetics. This document outlines the mechanism of action of LysRS, the inhibitory properties of this compound, detailed experimental protocols for its use, and relevant signaling pathways.

Introduction to Lysyl-tRNA Synthetase (LysRS)

Lysyl-tRNA synthetase is a crucial enzyme in protein synthesis, belonging to the aminoacyl-tRNA synthetase (aaRS) family. Its primary function is to catalyze the specific attachment of the amino acid lysine to its cognate tRNA (tRNALys). This two-step reaction is essential for the accurate translation of the genetic code.

Beyond this canonical role, LysRS has been implicated in various non-canonical functions, including cellular signaling pathways that regulate gene expression. This dual functionality has made LysRS an attractive target for the development of novel therapeutics, particularly in the fields of infectious diseases and oncology.

This compound: A Potent Inhibitor of LysRS

This compound is a small molecule inhibitor of Lysyl-tRNA synthetase. It has demonstrated potent inhibitory activity against LysRS from various organisms, making it a valuable tool for studying the enzyme's function and for assessing its potential as a drug target.

Quantitative Data on this compound Activity

The following table summarizes the reported inhibitory and cytotoxic activities of this compound against different LysRS enzymes and cell lines.

Target Enzyme/Cell LineParameterValue (µM)Reference
Plasmodium falciparum LysRS (PfKRS)IC500.015[1]
Cryptosporidium parvum LysRS (CpKRS)IC500.13[1]
Human LysRS (HsKRS)IC501.8[1]
Plasmodium falciparum 3D7 (whole-cell)EC500.27[1]
Cryptosporidium parvum (whole-cell)EC502.5[1]
Human HepG2 cellsEC5049[1]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the kinetics of LysRS inhibition by this compound. These protocols are based on established methods for assaying aminoacyl-tRNA synthetase activity.

Biochemical Assay: In Vitro LysRS Inhibition

This assay measures the ability of this compound to inhibit the aminoacylation of tRNALys by LysRS in a cell-free system. The pyrophosphate exchange assay is a common method for this purpose.

Principle: The aminoacylation reaction proceeds in two steps. The first step, the activation of lysine with ATP, results in the formation of a lysyl-adenylate intermediate and the release of pyrophosphate (PPi). In the presence of radiolabeled PPi ([32P]PPi), the reverse reaction leads to the formation of [32P]ATP, which can be quantified to determine the enzyme's activity.

Materials:

  • Purified LysRS enzyme

  • This compound

  • L-lysine

  • ATP

  • [32P]Pyrophosphate ([32P]PPi)

  • tRNALys

  • Assay buffer (e.g., 100 mM HEPES, pH 7.2, 25 mM KCl, 10 mM MgCl2, 4 mM DTT)

  • Activated charcoal

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, L-lysine, ATP, and [32P]PPi.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A DMSO stock can be used, ensuring the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the purified LysRS enzyme in the assay buffer to the desired concentration.

  • Assay Initiation:

    • In a microcentrifuge tube, combine the reaction mixture and a specific concentration of this compound (or vehicle control).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the LysRS enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal will bind the unreacted [32P]PPi.

  • Quantification:

    • Centrifuge the tubes to pellet the charcoal.

    • Take an aliquot of the supernatant containing the [32P]ATP.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Whole-Cell LysRS Inhibition

This assay assesses the ability of this compound to inhibit the growth of cells that rely on the targeted LysRS for survival.

Materials:

  • Cell line of interest (e.g., P. falciparum, C. parvum, or a human cell line for cytotoxicity assessment)

  • Appropriate cell culture medium

  • This compound

  • Cell viability reagent (e.g., Resazurin, MTT, or a luciferase-based assay)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specific period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the LysRS signaling pathway and a typical experimental workflow.

Canonical and Non-Canonical Functions of Lysyl-tRNA Synthetase

The following diagram illustrates the dual roles of LysRS in protein synthesis and cellular signaling.

LysRS_Signaling_Pathway cluster_canonical Canonical Function: Protein Synthesis cluster_non_canonical Non-Canonical Function: Gene Regulation Lysine L-Lysine LysRS_canon LysRS Lysine->LysRS_canon ATP ATP ATP->LysRS_canon tRNA tRNA(Lys) Lys_AMP Lysyl-adenylate intermediate LysRS_canon->Lys_AMP AMP + PPi Lys_tRNA Lysyl-tRNA(Lys) Lys_AMP->Lys_tRNA + tRNA(Lys) Ribosome Ribosome Lys_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Stimuli Cellular Stimuli (e.g., immunological challenge) LysRS_non LysRS Stimuli->LysRS_non Ap4A Ap4A Synthesis LysRS_non->Ap4A MITF_Hint MITF-Hint Complex Ap4A->MITF_Hint Dissociates Hint MITF Active MITF MITF_Hint->MITF Gene Target Gene Transcription MITF->Gene LysRs_IN_2 This compound LysRs_IN_2->LysRS_canon Inhibits LysRs_IN_2->LysRS_non Inhibits

Caption: Dual roles of LysRS in protein synthesis and signaling, and its inhibition by this compound.

Workflow for Determining the IC50 of this compound

The diagram below outlines the key steps in an in vitro enzyme inhibition assay to determine the IC50 value of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mix (Buffer, Lysine, ATP, [32P]PPi) D Combine Reaction Mix and this compound A->D B Prepare Serial Dilutions of this compound B->D C Prepare LysRS Enzyme F Initiate with LysRS C->F E Pre-incubate D->E E->F G Incubate at 37°C F->G H Terminate Reaction (Charcoal/TCA) G->H I Quantify [32P]ATP (Scintillation Counting) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

References

LysRs-IN-2: A Potent Inhibitor of Apicomplexan Lysyl-tRNA Synthetase for the Treatment of Malaria and Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Apicomplexan parasites, including Plasmodium falciparum (the primary causative agent of malaria) and Cryptosporidium parvum (a leading cause of diarrheal disease, or cryptosporidiosis), are responsible for significant global morbidity and mortality.[1][2][3][4] The rise of drug resistance in malaria and the lack of effective treatments for cryptosporidiosis in immunocompromised individuals and malnourished children underscore the urgent need for novel therapeutics with new mechanisms of action.[4] Aminoacyl-tRNA synthetases (aaRS), essential enzymes that catalyze the attachment of amino acids to their corresponding tRNAs during protein synthesis, have emerged as promising drug targets.[5][6] Specifically, the lysyl-tRNA synthetase (KRS) has been validated as a key target in both Plasmodium and Cryptosporidium.[1][4][7] This guide details the effects of LysRs-IN-2 (also referred to as compound 5 in key literature), a selective inhibitor of apicomplexan KRS, summarizing its quantitative efficacy, the experimental protocols used for its evaluation, and its mechanism of action.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through a series of in vitro enzymatic assays, whole-cell growth inhibition assays, and in vivo animal models. The data consistently demonstrate potent and selective activity against both P. falciparum and C. parvum.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound
Target/Cell LineParameterValue (µM)Selectivity Ratio
P. falciparum LysRS (PfKRS)IC₅₀0.015[3][8]
C. parvum LysRS (CpKRS)IC₅₀0.13[8]
Human LysRS (HsKRS)IC₅₀1.8[3][8]120x (vs PfKRS)
P. falciparum (3D7 strain)EC₅₀0.27[3][8]
P. falciparum (NF54 strain)EC₅₀0.39[3]
P. falciparum (K1, Chloroquine-resistant)EC₅₀0.51[3]
P. falciparum (TM90C2B, Atovaquone-resistant)EC₅₀0.52[3]
P. vivax (liver schizonts)EC₅₀0.95[3]
C. parvumEC₅₀2.5[8]
Human Hepatocellular Carcinoma (HepG2)EC₅₀49[3][8]181x (vs P. falciparum 3D7)

IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC₅₀ (Half-maximal effective concentration) measures the concentration of the drug that gives half-maximal response in a whole-cell assay.

Table 2: In Vivo Efficacy of this compound in Murine Models
Disease ModelAnimal ModelDosing RegimenEfficacy
MalariaP. falciparum NOD-SCID IL2Rγnull (SCID) mice1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia (ED₉₀)[1][2][8][9]
CryptosporidiosisC. parvum INF-γ-knockout mice20 mg/kg, orally, once daily for 7 days>99% reduction in parasite shedding (below detection)[3][8]
CryptosporidiosisC. parvum NOD SCID gamma mice20 mg/kg, orally, once daily for 7 days96% reduction in parasite shedding (comparable to paromomycin)[3][8]

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the enzymatic activity of lysyl-tRNA synthetase (KRS). This enzyme is critical for protein synthesis, performing the first step in a two-step reaction: the activation of lysine by ATP to form a lysyl-adenylate intermediate, which then allows the charging of tRNALys. By blocking the ATP-binding site of the parasite's KRS, this compound prevents this essential process, leading to a cessation of protein translation and subsequent parasite death.[3][10] The compound shows significant selectivity because it exploits structural differences between the parasite and human KRS enzymes.[1][3][10]

G cluster_Process Protein Synthesis Pathway Lys Lysine KRS Parasite LysRS (Enzyme) Lys->KRS ATP ATP ATP->KRS tRNA_Lys tRNA(Lys) tRNA_Lys->KRS Charged_tRNA Lys-tRNA(Lys) (Charged tRNA) KRS->Charged_tRNA Aminoacylation Protein Protein Synthesis (Ribosome) Charged_tRNA->Protein Death Parasite Death Protein->Death Inhibitor This compound Inhibitor->KRS Inhibition

Caption: Mechanism of action for this compound.

Experimental Protocols

The evaluation of this compound involved several key experimental procedures, from biochemical assays to whole-organism studies in animal models.

Biochemical Enzyme Inhibition Assay (Kinase-Glo Assay)

This assay quantifies the enzymatic activity of KRS by measuring ATP consumption. The reaction is based on the principle that KRS uses ATP to activate lysine. The amount of remaining ATP after the enzymatic reaction is inversely proportional to KRS activity.

  • Objective: To determine the IC₅₀ of this compound against recombinant PfKRS, CpKRS, and HsKRS.

  • Methodology:

    • Recombinant KRS enzyme is incubated with its substrates, lysine and ATP, in an appropriate buffer system.

    • The inhibitor, this compound, is added in a range of concentrations.

    • The reaction is allowed to proceed for a set period at a controlled temperature.

    • Following incubation, Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin.

    • The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • The signal is measured using a luminometer. High luminescence indicates low enzyme activity (high inhibition), and low luminescence indicates high enzyme activity (low inhibition).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Parasite Growth Inhibition Assays
  • Objective: To determine the EC₅₀ of this compound against erythrocytic stages of P. falciparum.

  • Methodology:

    • P. falciparum cultures (e.g., 3D7, K1 strains) are synchronized to the ring stage.

    • The infected red blood cells are plated in 96-well plates and exposed to serial dilutions of this compound.

    • The plates are incubated for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I). The fluorescence intensity is proportional to the amount of parasitic DNA, and thus, parasite proliferation.

    • EC₅₀ values are determined by fitting the dose-response data to a nonlinear regression model.

  • Objective: To determine the EC₅₀ of this compound against C. parvum.

  • Methodology:

    • Human ileocecal adenocarcinoma cells (HCT-8) are seeded in 96- or 384-well plates to form a confluent monolayer.

    • C. parvum oocysts are excysted to release infectious sporozoites.

    • The host cell monolayer is infected with the sporozoites and simultaneously treated with serial dilutions of this compound.

    • Plates are incubated for 48-72 hours to allow for parasite invasion and replication.

    • Parasite growth is assessed using methods such as high-content imaging with parasite-specific antibodies or by measuring the activity of a parasite-expressed reporter enzyme (e.g., NanoLuciferase).

    • EC₅₀ values are calculated from the dose-response curves.

In Vivo Efficacy Murine Models
  • Objective: To evaluate the in vivo efficacy of this compound in reducing P. falciparum parasitemia.

  • Methodology:

    • Severe combined immunodeficient (SCID) mice engrafted with human red blood cells are infected intravenously with P. falciparum.

    • Once parasitemia is established (e.g., ~1%), treatment is initiated.

    • Mice are treated orally with this compound (e.g., 1.5 mg/kg) once daily for four consecutive days. A vehicle control group is run in parallel.[1][8]

    • Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

    • The efficacy is reported as the percentage reduction in parasitemia compared to the vehicle-treated control group.

  • Objective: To assess the ability of this compound to reduce C. parvum oocyst shedding.

  • Methodology:

    • Immunodeficient mice (e.g., INF-γ knockout or NOD SCID gamma) are infected orally by gavage with C. parvum oocysts.[3][8]

    • Treatment with orally administered this compound (e.g., 20 mg/kg) or vehicle control begins several days post-infection and continues for a defined period (e.g., 7 days).[8]

    • Fecal samples are collected at regular intervals throughout the experiment.

    • The number of oocysts shed in the feces is quantified using methods such as qPCR targeting parasite-specific DNA or by measuring the luminescence from engineered luciferase-expressing parasites.[7]

    • Efficacy is determined by comparing the oocyst burden in the treated group to the control group.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the in vitro and in vivo experiments described above.

G cluster_Enzyme Biochemical Assay (IC50) cluster_Cell Whole-Cell Assay (EC50) A1 Combine Recombinant KRS Enzyme + Substrates A2 Add Serial Dilutions of this compound A1->A2 A3 Incubate A2->A3 A4 Add Kinase-Glo Reagent (Measures remaining ATP) A3->A4 A5 Measure Luminescence A4->A5 A6 Calculate IC50 Value A5->A6 B1 Plate Host Cells (Crypto) or Infected RBCs (Malaria) B2 Add Parasites & Serial Dilutions of this compound B1->B2 B3 Incubate (48-72h) B2->B3 B4 Quantify Parasite Growth (Imaging / Fluorescence) B3->B4 B5 Measure Signal B4->B5 B6 Calculate EC50 Value B5->B6

Caption: Workflow for in vitro activity determination.

G I Infect Immunodeficient Mice with Parasites V Verify Infection (Establish Parasitemia / Shedding) I->V T Administer Treatment Orally (this compound vs. Vehicle) V->T M Monitor Daily (Collect Blood Smears / Fecal Samples) T->M A Analyze Parasite Load (Microscopy / qPCR / Luminescence) M->A E Determine Efficacy (% Reduction vs. Control) A->E

Caption: Workflow for in vivo efficacy studies.

Conclusion

This compound is a potent and selective inhibitor of the lysyl-tRNA synthetase in the apicomplexan parasites Plasmodium falciparum and Cryptosporidium parvum. It demonstrates excellent activity in both in vitro and in vivo models of malaria and cryptosporidiosis. The validation of KRS as a druggable target and the proven efficacy of this compound series provide a strong foundation for the development of a new class of therapeutics to combat these devastating parasitic diseases.[1][3][9] Further optimization of this chemical scaffold could lead to clinical candidates with the potential for significant global health impact.

References

exploring the selectivity of LysRs-IN-2 for PfKRS

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to understanding the selectivity of LysRs-IN-2, a potent inhibitor of Plasmodium falciparum lysyl-tRNA synthetase (PfKRS), a critical enzyme for malaria parasite survival. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and visual diagrams illustrating its mechanism and evaluation workflow.

Introduction to PfKRS as an Antimalarial Target

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on its own cellular machinery for survival and replication within the human host. The parasite's protein synthesis pathway is essential for its viability, making the enzymes involved attractive targets for drug development.[1] Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes in this pathway, responsible for charging tRNA molecules with their corresponding amino acids.[2]

Lysyl-tRNA synthetase (KRS) specifically attaches lysine to its cognate tRNA. The P. falciparum KRS (PfKRS) has been validated as a promising target for antimalarial drugs.[3][4][5][6] Inhibiting PfKRS disrupts protein synthesis, ultimately leading to parasite death. The challenge lies in developing inhibitors that are highly selective for the parasite's enzyme over the human homolog (HsKRS) to minimize off-target effects and toxicity. This compound is a small molecule inhibitor designed to target apicomplexan KRS enzymes.[6][7]

Quantitative Selectivity Profile of this compound

The selectivity of an inhibitor is a critical measure of its potential as a therapeutic agent. It is often expressed as a selectivity index, calculated by dividing the inhibitory concentration against the host target (e.g., human KRS) by the inhibitory concentration against the parasite target (PfKRS). A higher index indicates greater selectivity for the parasite enzyme.

The inhibitory activity of this compound has been evaluated against KRS enzymes from different species and in whole-cell assays. The data clearly demonstrates a high degree of selectivity for P. falciparum KRS over its human counterpart.

TargetAssay TypeMetricValue (µM)Selectivity Index (vs. PfKRS)Reference
P. falciparum KRS (PfKRS) Enzyme Inhibition IC₅₀ 0.015 - [7]
C. parvum KRS (CpKRS)Enzyme InhibitionIC₅₀0.130.12[7]
Human KRS (HsKRS) Enzyme Inhibition IC₅₀ 1.8 120-fold [7]
P. falciparum 3D7 Whole-Cell Growth EC₅₀ 0.27 - [7]
Human HepG2 CellsWhole-Cell CytotoxicityEC₅₀49181-fold[7]
C. parvumWhole-Cell GrowthEC₅₀2.50.11[7]

Table 1: Summary of this compound inhibitory activity and selectivity. The selectivity index is calculated as (IC₅₀ HsKRS / IC₅₀ PfKRS) for enzymatic assays and (EC₅₀ HepG2 / EC₅₀ P. falciparum) for whole-cell assays.

Mechanism of Action

This compound functions as an inhibitor of the lysyl-tRNA synthetase enzyme. While the specific binding mode for this compound is not detailed in the provided context, inhibitors of this class, such as cladosporin, typically act as ATP-competitive inhibitors.[2][8] They bind to the active site of PfKRS, preventing the binding of ATP, which is a crucial first step in the aminoacylation reaction. By blocking this reaction, this compound prevents the formation of lysyl-tRNALys, thereby stalling protein synthesis and leading to parasite death. The high selectivity of this compound is attributed to structural differences between the ATP-binding pockets of PfKRS and HsKRS.[6]

cluster_Process Protein Synthesis Pathway PfKRS PfKRS Enzyme Charged_tRNA Lysyl-tRNA-Lys PfKRS->Charged_tRNA Blocked ATP ATP Lysine L-lysine Inhibitor This compound Inhibitor->PfKRS Binds to active site tRNA tRNA-Lys Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Required for Parasite_Death Parasite Death Protein_Synth->Parasite_Death Inhibition leads to

Caption: Mechanism of PfKRS inhibition by this compound.

Experimental Protocols

The characterization of PfKRS inhibitors like this compound involves a series of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

Recombinant Enzyme Inhibition Assay (Aminoacylation Assay)

This assay directly measures the enzymatic activity of PfKRS and its inhibition by a test compound.

  • Objective: To determine the IC₅₀ value of an inhibitor against purified KRS enzymes (PfKRS, HsKRS, etc.).

  • Methodology:

    • Reaction Mixture: Assays are typically performed in 384-well plates.[1][9] The reaction buffer contains essential components such as HEPES, NaCl, MgCl₂, a non-ionic surfactant (e.g., Igepal), and DTT.[1][9]

    • Enzyme and Substrates: A fixed concentration of purified recombinant KRS enzyme (e.g., 20 nM PfKRS) is added to the wells.[1][9] The substrates, L-lysine and ATP, are also added at concentrations near their Km values to ensure sensitivity.[1][9]

    • Inhibitor Addition: The test compound (this compound) is added across a range of concentrations in a serial dilution format.

    • Reaction Initiation and Detection: The reaction is initiated, and the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction, is monitored over time. This is often done using a coupled enzymatic reaction where PPi is used to generate a fluorescent or luminescent signal.

    • Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Whole-Cell Parasite Growth Assay

This assay assesses the ability of a compound to kill the P. falciparum parasite in an in vitro culture of infected red blood cells.

  • Objective: To determine the EC₅₀ value of an inhibitor against the whole parasite.

  • Methodology:

    • Parasite Culture: Asynchronous or synchronized P. falciparum parasites (e.g., 3D7 strain) are cultured in vitro in human red blood cells.

    • Compound Treatment: The cultures are treated with a serial dilution of the test compound.

    • Incubation: The plates are incubated for a period that allows for at least one full replication cycle (e.g., 72 hours).

    • Growth Measurement: Parasite growth is quantified. A common method is the [³H]-hypoxanthine incorporation assay, which measures the uptake of a radiolabeled nucleic acid precursor by replicating parasites.[10] Alternatively, fluorescence-based assays using DNA-intercalating dyes (e.g., SYBR Green) can be used to quantify parasite DNA.

    • Data Analysis: Parasite growth inhibition is plotted against compound concentration to determine the EC₅₀ value.

Human Cell Cytotoxicity Assay

This is a counter-screen to assess the inhibitor's toxicity against human cells, providing a measure of its therapeutic window.

  • Objective: To determine the EC₅₀ or CC₅₀ (cytotoxic concentration 50) of an inhibitor against a human cell line.

  • Methodology:

    • Cell Culture: A human cell line, such as HepG2 (liver carcinoma) or MRC5 (lung fibroblast), is cultured in appropriate media.[7][10]

    • Compound Treatment: Cells are seeded in plates and treated with a serial dilution of the test compound.

    • Incubation: The cells are incubated for a specified period (e.g., 72 hours).

    • Viability Measurement: Cell viability is measured using assays like MTS or AlamarBlue, which detect metabolic activity, or by quantifying ATP levels (e.g., CellTiter-Glo).

    • Data Analysis: Cell viability is plotted against compound concentration to determine the EC₅₀/CC₅₀ value.

Thermal Proteome Profiling (TPP) / Thermal Shift Assay (TSA)

While not explicitly reported for this compound in the provided results, TPP and its lower-throughput version, TSA, are powerful methods to confirm direct target engagement within the complex cellular environment or with a purified protein.[9][11]

  • Objective: To confirm that a compound directly binds to its intended target (PfKRS).

  • Principle: The binding of a ligand (inhibitor) typically increases the thermal stability of its target protein.

  • Methodology (TSA):

    • Purified PfKRS protein is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

    • The inhibitor is added to the protein-dye mixture. A control sample contains a vehicle (e.g., DMSO).

    • The temperature is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds, and fluorescence increases.

    • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. A significant increase in Tm in the presence of the inhibitor (a ΔTm) indicates direct binding.[9]

cluster_screening Primary Screening & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cellular & Target Engagement Lib Compound Library Screen Biochemical Screen (PfKRS Enzyme Assay) Lib->Screen IC50_Pf Determine IC50 (PfKRS) Screen->IC50_Pf Active Compounds Counter Counter-Screen (HsKRS Enzyme Assay) IC50_Pf->Counter IC50_Hs Determine IC50 (HsKRS) Counter->IC50_Hs Selectivity Calculate Selectivity Index (IC50 HsKRS / IC50 PfKRS) IC50_Hs->Selectivity Cell_Pf Whole-Cell Assay (P. falciparum) Selectivity->Cell_Pf Cell_HepG2 Cytotoxicity Assay (Human Cells, e.g., HepG2) Selectivity->Cell_HepG2 Target Target Engagement (e.g., Thermal Shift Assay) Selectivity->Target Lead Selective Lead Candidate Cell_Pf->Lead Cell_HepG2->Lead Target->Lead

Caption: Experimental workflow for identifying selective PfKRS inhibitors.

References

The Bifurcated Path of Fidelity: An In-depth Technical Guide to the Evolution of Lysyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl-tRNA synthetases (LysRS), essential enzymes that ensure the fidelity of protein translation by attaching lysine to its cognate tRNA, present a unique and compelling case study in molecular evolution. Unlike other aminoacyl-tRNA synthetases, LysRS exists in two structurally and evolutionarily distinct forms: a Class I (LysRS-I) and a Class II (LysRS-II) enzyme. This dichotomy, a striking example of convergent evolution, offers a rich landscape for understanding the fundamental principles of molecular recognition, the evolutionary pressures that shape enzyme function, and the emergence of novel biological activities. This technical guide provides a comprehensive exploration of the evolution of LysRS, detailing their classification, domain architecture, and phylogenetic distribution. It further delves into the non-canonical functions of LysRS that extend beyond translation, implicating them in cellular signaling and immune regulation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing not only a thorough understanding of LysRS evolution but also detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic targeting.

The Two Classes of Lysyl-tRNA Synthetase: A Tale of Convergent Evolution

The twenty canonical aminoacyl-tRNA synthetases are partitioned into two distinct classes, Class I and Class II, based on the architecture of their catalytic domains. LysRS is the only aminoacyl-tRNA synthetase to have members in both classes.[1]

  • Class I LysRS (LysRS-I): These enzymes possess a catalytic domain characterized by a Rossmann fold, a common nucleotide-binding motif. LysRS-I are typically found in most archaea and a limited number of bacteria.[2] Their lysine activation is notably tRNA-dependent, a feature shared with some other Class I synthetases.[3]

  • Class II LysRS (LysRS-II): These enzymes feature a catalytic domain composed of an antiparallel β-fold. LysRS-II are the predominant form in bacteria and are exclusively found in eukaryotes.[2]

Despite their unrelated structures, both classes of LysRS catalyze the same reaction with high fidelity, recognizing the same amino acid and tRNA substrates. This functional equivalence is a classic example of convergent evolution, where distinct evolutionary paths have led to the same biochemical solution.[2]

Domain Architecture: Variations on a Theme

Both LysRS-I and LysRS-II share a modular organization, comprising a catalytic domain responsible for amino acid activation and tRNA charging, and an anticodon-binding domain that ensures tRNA specificity.

Class I LysRS (LysRS-I): The catalytic domain of LysRS-I belongs to subclass Ib and shows structural similarity to glutamyl-tRNA synthetase (GluRS).[2] The anticodon-binding domain is an α-helical structure known as the "α-helix cage".[2]

Class II LysRS (LysRS-II): The domain arrangement in Class II LysRS is reversed compared to most other synthetases, with the catalytic domain located at the C-terminus and the anticodon-binding domain at the N-terminus.[4] The catalytic domain contains three characteristic motifs (1, 2, and 3) embedded within a seven-stranded β-sheet.[4]

Phylogenetic Distribution and Horizontal Gene Transfer

The distribution of the two LysRS classes across the domains of life is a mosaic shaped by vertical descent and horizontal gene transfer (LGT). Class II LysRS is the ancestral form in bacteria and eukaryotes, while Class I is ancestral in archaea. The sporadic presence of Class I LysRS in some bacterial lineages and the existence of organisms possessing both classes, such as in the archaeal Methanosarcinaceae group, point to a complex evolutionary history involving LGT events.[2]

Quantitative Analysis of LysRS Function

The functional convergence of the two LysRS classes is underpinned by their kinetic parameters for substrate recognition and catalysis.

Kinetic Parameters

The following table summarizes representative kinetic constants for Class I and Class II LysRS, highlighting the efficiency with which they perform the aminoacylation reaction.

Enzyme ClassOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Class II Pseudomonas aeruginosaL-Lysine45.5130.29[3]
ATP62722.80.036[3]
tRNALys3.30.350.11[3]
Class I Borrelia burgdorferitRNALys (undermodified)1.1 ± 0.20.09 ± 0.010.08[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolution and function of lysyl-tRNA synthetases.

In Vitro Aminoacylation Assay

This assay measures the ability of a LysRS enzyme to attach lysine to its cognate tRNA.

Materials:

  • Purified LysRS enzyme

  • Purified or in vitro transcribed tRNALys

  • L-[14C]-Lysine

  • ATP

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.2, 25 mM KCl, 10 mM MgCl2, 4 mM DTT)[3]

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and L-[14C]-Lysine.

  • Initiate the reaction by adding the LysRS enzyme and tRNALys.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At various time points, pipette aliquots of the reaction mixture onto glass fiber filters.

  • Immediately immerse the filters in cold 5% TCA to precipitate the [14C]-Lysyl-tRNALys and stop the reaction.

  • Wash the filters extensively with cold 5% TCA to remove unincorporated [14C]-Lysine.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the amount of [14C]-Lysyl-tRNALys formed based on the specific activity of the [14C]-Lysine.

Pyrophosphate Exchange Assay

This assay measures the first step of the aminoacylation reaction: the activation of lysine with ATP to form lysyl-adenylate and pyrophosphate (PPi). The assay is based on the exchange of [32P]-labeled PPi into ATP.

Materials:

  • Purified LysRS enzyme

  • L-Lysine

  • ATP

  • [32P]-Pyrophosphate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.7, 2 mM MgCl2, 1 mM DTT)[4]

  • Activated charcoal

  • Quenching solution (e.g., 1.6% (w/v) activated charcoal, 4.5% (w/v) tetrasodium pyrophosphate, and 3.5% perchloric acid)[4]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, L-Lysine, and [32P]-Pyrophosphate.

  • Initiate the reaction by adding the LysRS enzyme.

  • Incubate the reaction at the appropriate temperature.

  • Stop the reaction by adding the quenching solution. The activated charcoal will bind the [32P]-ATP formed.

  • Pellet the charcoal by centrifugation.

  • Wash the pellet to remove unbound [32P]-Pyrophosphate.

  • Measure the radioactivity of the charcoal pellet using a scintillation counter.

  • The amount of radioactivity is proportional to the rate of the pyrophosphate exchange reaction.

Phylogenetic Analysis using MEGA

This protocol outlines the steps for constructing a phylogenetic tree of LysRS sequences using the MEGA (Molecular Evolutionary Genetics Analysis) software.[6][7]

Procedure:

  • Sequence Acquisition: Obtain LysRS protein sequences from databases like NCBI.

  • Multiple Sequence Alignment: Align the sequences using ClustalW or MUSCLE within MEGA to identify homologous regions and gaps.

  • Model Selection: Use the "Find Best DNA/Protein Models (ML)" feature in MEGA to determine the most appropriate substitution model for the dataset based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC).

  • Tree Construction: Construct the phylogenetic tree using the Maximum Likelihood (ML) method with the selected substitution model. Specify the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation: Visualize the resulting tree in MEGA. The bootstrap values on the branches indicate the confidence in the branching pattern.

Beyond Translation: The Non-Canonical Functions of LysRS

In addition to their canonical role in protein synthesis, LysRS have evolved non-canonical functions, particularly in higher eukaryotes, that are critical for cellular signaling and immune regulation.

LysRS as a Pro-inflammatory Signaling Molecule

Human LysRS can be secreted from cells in response to pro-inflammatory stimuli like TNF-α.[8] The secreted LysRS then acts as a signaling molecule, binding to macrophages and peripheral blood mononuclear cells to enhance the production of TNF-α and promote cell migration.[8] This signaling cascade involves the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically ERK and p38, as well as the G-protein subunit Gαi.[8]

LysRS_TNFa_Signaling TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds LysRS_secreted Secreted LysRS TNFR->LysRS_secreted Induces secretion Macrophage Macrophage / Monocyte LysRS_secreted->Macrophage Binds MAPK_pathway MAPK Pathway (ERK, p38) Macrophage->MAPK_pathway Activates Gai Gαi Macrophage->Gai Activates TNFa_production Increased TNF-α Production MAPK_pathway->TNFa_production Cell_migration Cell Migration Gai->Cell_migration

TNF-α induced secretion and signaling of LysRS.
Regulation of Gene Expression via Ap4A Synthesis

Upon immunological stimulation, LysRS can be phosphorylated and translocate to the nucleus.[9] In the nucleus, it synthesizes diadenosine tetraphosphate (Ap4A), which acts as a signaling molecule.[9] Ap4A binds to the protein Hint-1, causing its dissociation from transcription factors like MITF and USF2.[10] This dissociation relieves the repression of these transcription factors, allowing them to activate the expression of their target genes.[10]

LysRS_Ap4A_Signaling Immune_stimulus Immunological Stimulus MAPK MAPK Immune_stimulus->MAPK Activates LysRS_cyto Cytoplasmic LysRS MAPK->LysRS_cyto Phosphorylates LysRS_phos Phosphorylated LysRS LysRS_cyto->LysRS_phos LysRS_nuc Nuclear LysRS LysRS_phos->LysRS_nuc Translocates Ap4A Ap4A LysRS_nuc->Ap4A Synthesizes Hint1 Hint-1 Ap4A->Hint1 Binds MITF_USF2 MITF / USF2 Inhibitory_complex Hint-1 MITF / USF2 Hint1->Inhibitory_complex Dissociates from Gene_expression Target Gene Expression MITF_USF2->Gene_expression Activates

LysRS-mediated regulation of gene expression via Ap4A.
Attenuation of the cGAS-STING Pathway

LysRS plays a role in modulating the innate immune response to cytosolic DNA. It can inhibit the activation of the cGAS-STING pathway through a dual mechanism. Firstly, LysRS can directly bind to RNA:DNA hybrids, competing with the DNA sensor cGAS and thereby reducing the production of the second messenger cGAMP. Secondly, upon binding to RNA:DNA hybrids, LysRS is stimulated to produce Ap4A, which can then attenuate STING-dependent signaling.

LysRS_STING_Regulation RNA_DNA RNA:DNA Hybrid cGAS cGAS RNA_DNA->cGAS Activates LysRS LysRS RNA_DNA->LysRS Binds & Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates Inflammation Inflammatory Response STING->Inflammation Induces LysRS->RNA_DNA Competes with cGAS for binding Ap4A Ap4A LysRS->Ap4A Synthesizes Ap4A->STING Inhibits

Dual inhibition of the cGAS-STING pathway by LysRS.

Implications for Drug Development

The dual existence of LysRS classes, with distinct structural features, presents an attractive opportunity for the development of selective inhibitors. The specific inhibition of the bacterial Class II LysRS over the human counterpart is a validated strategy for developing novel antibiotics. Furthermore, the non-canonical functions of human LysRS in inflammation and immunity open up new avenues for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer. Targeting the secretion of LysRS or its interaction with signaling partners could offer novel immunomodulatory strategies.

Conclusion

The evolution of lysyl-tRNA synthetases is a remarkable journey of molecular adaptation, showcasing the emergence of two distinct solutions to the same biochemical challenge. The story of LysRS is not only one of convergent evolution but also of functional expansion, as these essential enzymes have been co-opted into complex signaling networks. This technical guide has provided a comprehensive overview of the current understanding of LysRS evolution, from their fundamental biochemical properties to their multifaceted roles in cellular regulation. The detailed experimental protocols and data presented herein are intended to empower researchers to further unravel the complexities of this fascinating enzyme family and to leverage this knowledge for the development of novel therapeutics. The bifurcated path of LysRS evolution continues to be a source of profound insights into the ingenuity of life at the molecular level.

References

LysRs-IN-2: A Technical Guide on its Potential as a Broad-Spectrum Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS), and explores its potential as a novel antimicrobial agent. While current research predominantly highlights its efficacy against apicomplexan parasites, including Plasmodium falciparum and Cryptosporidium parvum, the essential nature of LysRS in protein synthesis across various pathogens suggests a broader therapeutic window. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and research workflows to facilitate further investigation and drug development efforts in this promising area.

Introduction: Lysyl-tRNA Synthetase as a Druggable Antimicrobial Target

Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code.[1] By catalyzing the attachment of a specific amino acid to its cognate tRNA, they play a pivotal role in protein biosynthesis. The indispensable nature of these enzymes for cell viability and growth has positioned them as attractive targets for the development of novel antimicrobial agents.[2]

Lysyl-tRNA synthetase (LysRS), in particular, has emerged as a promising target. It is a class II aminoacyl-tRNA synthetase that is essential for the incorporation of lysine into proteins.[1][2] The structural differences between prokaryotic and eukaryotic LysRS enzymes offer the potential for selective inhibition, a critical factor in developing safe and effective antimicrobial drugs.[2] While inhibitors of other aaRSs have entered clinical development, the exploration of LysRS inhibitors is a rapidly advancing field.

This compound is a small molecule inhibitor that has demonstrated potent activity against the LysRS of parasitic protozoa. This guide will delve into the existing data on this compound and discuss its potential for broader antimicrobial applications.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound against various parasitic targets and its selectivity against the human LysRS enzyme.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/OrganismAssay TypeParameterValue (µM)Reference
Plasmodium falciparum LysRS (PfKRS)Enzymatic AssayIC500.015[3]
Cryptosporidium parvum LysRS (CpKRS)Enzymatic AssayIC500.13[3]
Human LysRS (HsKRS)Enzymatic AssayIC501.8[3]
Plasmodium falciparum 3D7Whole-cell AssayEC500.27[3]
Cryptosporidium parvumWhole-cell AssayEC502.5[3]
HepG2 cellsCytotoxicity AssayEC5049[3]

Table 2: In Vivo Efficacy of this compound

Animal ModelInfection ModelDosing RegimenEfficacyReference
Murine SCID modelP. falciparum1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia[3]
NOD SCID gamma miceCryptosporidium20 mg/kg, orally, once daily for 7 daysReduced parasite shedding[3]
INF-γ-knockout miceCryptosporidium20 mg/kg, orally, once daily for 7 daysReduced parasite shedding[3]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antimicrobial effect by inhibiting the enzymatic activity of LysRS. This inhibition disrupts the attachment of lysine to its cognate tRNA, thereby halting protein synthesis and leading to cell death. The significant selectivity of this compound for parasitic LysRS over the human counterpart, as indicated by the IC50 values, is a promising attribute for its development as a therapeutic agent.

cluster_protein_synthesis Protein Synthesis Pathway cluster_inhibition Inhibition by this compound Lysine Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS ATP ATP ATP->LysRS Lys_tRNA_Lys Lysyl-tRNA(Lys) LysRS->Lys_tRNA_Lys Aminoacylation Cell Viability Cell Viability Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein LysRs_IN_2 This compound LysRs_IN_2->LysRS Inhibits

Caption: Mechanism of action of this compound.

Potential for Broader Antimicrobial Activity

While the currently available data for this compound is focused on its anti-parasitic properties, the essential role of LysRS in bacteria suggests that this inhibitor could have a broader antimicrobial spectrum. Studies on other LysRS inhibitors have demonstrated activity against a range of pathogenic bacteria, including Pseudomonas aeruginosa and Mycobacterium tuberculosis.[2][4] The structural diversity between bacterial and human LysRS enzymes provides a basis for the development of selective inhibitors.

Further research is warranted to evaluate the efficacy of this compound against a panel of clinically relevant bacterial and fungal pathogens. Such studies would be crucial in determining its potential as a broad-spectrum antimicrobial agent.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following are generalized protocols for key experiments cited in the evaluation of this compound.

Enzymatic Inhibition Assay (IC50 Determination)
  • Enzyme and Substrate Preparation: Recombinant LysRS (e.g., PfKRS, CpKRS, HsKRS) is purified. Substrates including L-lysine, ATP, and cognate tRNA are prepared in a suitable assay buffer (e.g., Tris-HCl with MgCl2 and KCl).

  • Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The reaction is initiated by adding the enzyme to a mixture of the substrates and the inhibitor in a 96- or 384-well plate.

  • Detection: The aminoacylation reaction can be monitored using various methods, such as the malachite green assay to detect the release of pyrophosphate (PPi) or a radiolabeled amino acid incorporation assay.

  • Data Analysis: The rate of reaction is measured for each inhibitor concentration. The IC50 value is calculated by fitting the dose-response curve to a suitable model.

Whole-Cell Activity Assay (EC50 Determination)
  • Cell Culture: The target organisms (P. falciparum, C. parvum) are cultured under appropriate in vitro conditions.

  • Compound Treatment: The cultured organisms are exposed to serial dilutions of this compound.

  • Growth Inhibition Measurement: After a defined incubation period, cell viability or proliferation is assessed. For P. falciparum, this can be measured using SYBR Green I-based fluorescence assay to quantify parasite DNA. For C. parvum, parasite growth can be measured using an enzyme-linked immunosorbent assay (ELISA) targeting a parasite-specific antigen.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Efficacy Study
  • Animal Model: An appropriate animal model of infection is established (e.g., SCID mice for P. falciparum, immunosuppressed mice for C. parvum).

  • Infection: Animals are infected with the respective pathogen.

  • Drug Administration: this compound is administered to the animals via a clinically relevant route (e.g., oral gavage) at various doses and for a specified duration. A vehicle control group is included.

  • Efficacy Assessment: The effect of the treatment on the infection is monitored. For malaria, this involves measuring parasitemia from blood smears. For cryptosporidiosis, this involves quantifying oocyst shedding in the feces.

  • Data Analysis: The reduction in parasite burden in the treated groups is compared to the control group to determine the efficacy of the compound.

cluster_workflow Experimental Workflow for Antimicrobial Evaluation A Target Identification (LysRS) B In Vitro Enzymatic Assay (IC50 determination) A->B C Whole-Cell Activity Assay (EC50 determination) B->C D Cytotoxicity Assay (Selectivity assessment) C->D E In Vivo Efficacy Studies (Animal models) D->E F Lead Optimization E->F

Caption: A generalized experimental workflow.

Drug Development Logic

The development of this compound as a potential antimicrobial agent follows a logical progression from target validation to preclinical evaluation.

A Target Validation: LysRS is essential for pathogen survival B Lead Discovery: Identification of this compound as a potent inhibitor A->B C In Vitro Characterization: Demonstrated activity against parasitic LysRS and whole cells B->C D Selectivity Profiling: Favorable selectivity window against human LysRS C->D E In Vivo Proof-of-Concept: Efficacy in animal models of parasitic infection D->E F Future Directions: Broad-spectrum antimicrobial testing and lead optimization E->F

Caption: Logical progression of this compound development.

Conclusion and Future Directions

This compound is a promising lead compound with demonstrated potent activity against parasitic LysRS and proven in vivo efficacy in models of malaria and cryptosporidiosis. Its mechanism of action, targeting an essential and conserved enzyme, provides a strong rationale for its further development.

The critical next step is to investigate the broader antimicrobial potential of this compound. A comprehensive screening against a diverse panel of bacterial and fungal pathogens is essential to determine its spectrum of activity. Future research should also focus on lead optimization to further improve potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide provide a solid foundation for these future endeavors, which could ultimately lead to the development of a novel class of broad-spectrum antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for LysRs-IN-2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysRs-IN-2 is a potent inhibitor of lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein synthesis.[1] Its inhibitory action extends across various organisms, including parasites like Plasmodium falciparum and Cryptosporporidium parvum, as well as demonstrating effects on human cells.[1] Beyond its canonical role in translation, LysRS is a multi-functional protein involved in key signaling pathways that regulate gene expression, immune responses, and cell migration.[2][3][4] This document provides detailed application notes and protocols for utilizing this compound in cell-based assays to investigate these diverse cellular processes.

Mechanism of Action

This compound primarily functions by inhibiting the aminoacylation activity of LysRS, thereby disrupting protein synthesis.[1] This enzyme is responsible for attaching lysine to its cognate tRNA, a fundamental step in translating the genetic code.[5][6] However, the cellular effects of this compound are not solely due to the disruption of protein synthesis. LysRS also has non-canonical functions, including the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A).[3][7] Ap4A acts as a second messenger in several signaling cascades.[3][7]

Key Signaling Pathways Involving LysRS:

  • Ap4A-MITF/USF2 Pathway: In response to certain stimuli, LysRS can be phosphorylated and translocated to the nucleus, where it produces Ap4A.[2][8] Ap4A then binds to the inhibitory protein Hint1, causing it to dissociate from transcription factors like Microphthalmia-associated transcription factor (MITF) and Upstream stimulatory factor 2 (USF2).[7][9][10] This liberation allows MITF and USF2 to activate the transcription of their target genes, which are involved in processes such as melanogenesis and immune cell activation.[11][12]

  • cGAS-STING Pathway: LysRS has been shown to play a role in regulating the innate immune response by interacting with the cGAS-STING pathway.[13] It can bind to cytosolic RNA:DNA hybrids, delaying their detection by cGAS and subsequent STING activation.[13] Furthermore, LysRS-dependent production of Ap4A can attenuate STING signaling.[13]

Data Presentation

The following tables summarize the quantitative data available for this compound across different targets and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetOrganism/Cell LineIC50 / EC50 (µM)Reference
PfKRS (Plasmodium falciparum LysRS)-0.015[1]
CpKRS (Cryptosporidium parvum LysRS)-0.13[1]
HsKRS (Human LysRS)-1.8[1]
P. falciparum 3D7 (whole-cell)-0.27[1]
HepG2 cells-49[1]
C. parvum (whole-cell)-2.5[1]

Mandatory Visualizations

LysRS_Ap4A_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS Ap4A_cyto Ap4A LysRS->Ap4A_cyto synthesizes LysRS_nuc p-LysRS LysRS->LysRS_nuc translocates Stimulus Stimulus (e.g., Immunological Challenge) MAPK MAPK Stimulus->MAPK activates MAPK->LysRS phosphorylates (Ser207) Ap4A_nuc Ap4A Ap4A_cyto->Ap4A_nuc MITF_Hint MITF/USF2-Hint1 (Inactive Complex) Ap4A_nuc->MITF_Hint binds to Hint1 MITF_active MITF/USF2 (Active) MITF_Hint->MITF_active dissociates TargetGenes Target Gene Transcription MITF_active->TargetGenes activates

Caption: LysRS-Ap4A-MITF/USF2 Signaling Pathway.

LysRS_cGAS_STING_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling DNA Cytosolic RNA:DNA Hybrids LysRS LysRS DNA->LysRS binds cGAS cGAS DNA->cGAS activates LysRS->cGAS delays recognition of RNA:DNA Ap4A Ap4A LysRS->Ap4A synthesizes cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates Ap4A->STING attenuates activation IRF3 IRF3 Phosphorylation STING->IRF3 activates IFN Type I Interferon Production IRF3->IFN

Caption: LysRS Regulation of the cGAS-STING Pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of this compound is critical for obtaining reproducible results in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • To aid dissolution, vortex the solution and, if necessary, gently warm it in a 37°C water bath or sonicate briefly.[1] Ensure the powder is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay

This protocol can be adapted for various colorimetric or fluorometric assays such as MTT, MTS, or Resazurin to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest (e.g., HepG2)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) wells at a concentration equivalent to the highest this compound concentration.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).[14]

  • Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the substrate.[14]

  • If using MTT, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.[14]

  • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is designed to assess the effect of this compound on the expression and phosphorylation status of proteins within the LysRS signaling pathways.

Materials:

  • Cells of interest

  • 6-well or 10-cm tissue culture plates

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LysRS, anti-phospho-LysRS (Ser207), anti-MITF, anti-USF2, anti-p-IRF3, anti-IRF3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat them with the desired concentrations of this compound or vehicle control for the specified time.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer directly to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 12.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay by Annexin V Staining

This protocol uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration. Include positive and negative controls for apoptosis.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic) based on Annexin V and PI staining.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of lysyl-tRNA synthetase in cellular physiology and pathology. The protocols outlined in this document provide a framework for conducting robust cell-based assays to explore its effects on cell viability, signaling pathways, and apoptosis. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and meaningful results. The provided diagrams and quantitative data serve as a reference for experimental design and data interpretation.

References

Application Notes and Protocols: Experimental Design for Efficacy Testing of LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lysyl-tRNA synthetase (LysRS), also known as KRS, is a ubiquitously expressed enzyme essential for cellular life. It performs a canonical function in protein synthesis by catalyzing the attachment of lysine to its cognate tRNA (tRNA-Lys).[1][2][3][4][5] Beyond this fundamental role, LysRS exhibits non-canonical functions, acting as a signaling molecule in various cellular processes.[5][6] Upon specific stimuli, such as phosphorylation by the MAPK pathway, LysRS can translocate to the nucleus and synthesize the signaling molecule diadenosine tetraphosphate (Ap4A).[5][7][8] This Ap4A production can regulate gene expression by activating transcription factors like MITF, playing a crucial role in the immune response.[5][7][8][9]

LysRs-IN-2 is a potent inhibitor of LysRS, demonstrating significant selectivity for the enzymes from the parasites Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum (a major cause of diarrheal disease) over the human ortholog.[10] This selectivity profile makes this compound a promising candidate for anti-parasitic drug development.

This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro and in vivo efficacy of this compound and similar compounds targeting LysRS.

Mechanism of Action: Canonical and Non-Canonical Pathways

This compound primarily targets the canonical aminoacylation activity of LysRS, which is essential for protein synthesis. The following diagram illustrates this primary mechanism of action alongside the non-canonical signaling pathway that could also be explored for secondary effects.

LysRS_Pathways cluster_canonical Canonical Pathway: Protein Synthesis cluster_noncanonical Non-Canonical Pathway: Signaling Lys L-Lysine LysRS LysRS (Enzyme) Lys->LysRS ATP ATP ATP->LysRS tRNA tRNA-Lys tRNA->LysRS Product Lys-tRNA-Lys LysRS->Product Aminoacylation Ribosome Ribosome Product->Ribosome Protein Protein Synthesis Ribosome->Protein Inhibitor This compound Inhibitor->LysRS Inhibition Stimuli Immunological Stimuli MAPK MAPK Pathway Stimuli->MAPK LysRS_cyto Cytosolic LysRS MAPK->LysRS_cyto Phosphorylation LysRS_p p-LysRS (Ser207) LysRS_cyto->LysRS_p LysRS_nuc Nuclear LysRS LysRS_p->LysRS_nuc Translocation Ap4A Ap4A Synthesis LysRS_nuc->Ap4A MITF_complex HINT1-MITF Complex Ap4A->MITF_complex Dissociation MITF_active Active MITF MITF_complex->MITF_active Gene Gene Expression MITF_active->Gene Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_moa Phase 2: Cellular Mechanism of Action cluster_invivo Phase 3: In Vivo Efficacy start Compound (this compound) enz_assay Protocol 4.1: Enzymatic Inhibition Assay (IC₅₀ vs. PfKRS, CpKRS, HsKRS) start->enz_assay cell_assay Protocol 4.2: Whole-Cell Growth Assay (EC₅₀ vs. P. falciparum, C. parvum) enz_assay->cell_assay Potent? Selective? cyto_assay Protocol 4.3: Mammalian Cytotoxicity Assay (CC₅₀ vs. HepG2) cell_assay->cyto_assay Cell-active? puromycin Protocol 5.1: Puromycin Pulse Assay (Confirm Protein Synthesis Inhibition) cyto_assay->puromycin Good therapeutic index? tpp Protocol 5.2: Thermal Proteome Profiling (Confirm Target Engagement) puromycin->tpp malaria_model Protocol 6.1: P. falciparum Mouse Model tpp->malaria_model On-target? crypto_model Protocol 6.2: C. parvum Mouse Model tpp->crypto_model end Efficacy Profile Established malaria_model->end crypto_model->end Puromycin_Assay step1 1. Culture cells/parasites step2 2. Treat with this compound (various concentrations + time points) step1->step2 step3 3. Add short pulse of Puromycin (e.g., 10 minutes) step2->step3 step4 4. Lyse cells and collect protein step3->step4 step5 5. Run SDS-PAGE and transfer to membrane step4->step5 step6 6. Western Blot: - Primary: Anti-Puromycin Ab - Primary: Anti-Actin Ab (Loading Control) step5->step6 step7 7. Image and quantify bands step6->step7 result Result: Dose-dependent decrease in puromycin signal indicates protein synthesis inhibition. step7->result

References

Application Notes and Protocols for Measuring LysRs-IN-2 IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lysyl-tRNA synthetase (LysRs) is a crucial enzyme in protein synthesis, responsible for the specific attachment of lysine to its cognate tRNA. This function makes it an attractive target for the development of novel antimicrobial and anti-parasitic agents. LysRs-IN-2 is an inhibitor of LysRs, and determining its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potency and selectivity. These application notes provide detailed protocols for both biochemical and cell-based assays to accurately measure the IC50 value of this compound.

I. Biochemical Assays for this compound IC50 Determination

Biochemical assays directly measure the enzymatic activity of purified LysRs in the presence of varying concentrations of the inhibitor.

A. Malachite Green Pyrophosphate Assay

This high-throughput spectrophotometric assay quantifies the pyrophosphate (PPi) produced during the aminoacylation reaction. The PPi is hydrolyzed to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green reagent.[1][2][3]

Signaling Pathway: LysRs Catalyzed Aminoacylation

LysRs_Pathway cluster_reaction Aminoacylation Reaction Lys L-Lysine LysRs LysRs Lys->LysRs ATP ATP ATP->LysRs tRNA_Lys tRNA(Lys) Lys_tRNA_Lys Lys_tRNA_Lys LysRs->Lys_tRNA_Lys Lys-tRNA(Lys) AMP AMP LysRs->AMP AMP PPi PPi LysRs->PPi PPi Inhibitor This compound Inhibitor->LysRs Inhibition Pi Pi PPi->Pi Inorganic Pyrophosphatase Malachite_Green Malachite_Green Pi->Malachite_Green Malachite Green Detection (620 nm)

Caption: LysRs aminoacylation and its inhibition by this compound.

Experimental Workflow: Malachite Green Assay

Malachite_Green_Workflow start Start prepare_reagents Prepare Reagents: - LysRs Enzyme - L-Lysine, ATP, tRNA(Lys) - this compound dilutions - Assay Buffer - Inorganic Pyrophosphatase start->prepare_reagents dispense_inhibitor Dispense this compound dilutions and controls into a 96-well plate prepare_reagents->dispense_inhibitor add_enzyme Add LysRs enzyme to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding substrate mix (Lys, ATP, tRNA) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction and add Malachite Green reagent incubate->stop_reaction read_absorbance Read absorbance at 620 nm stop_reaction->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Malachite Green-based IC50 assay.

Protocol: Malachite Green Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

    • LysRs Enzyme: Purified recombinant LysRs diluted in assay buffer. The final concentration should be determined empirically.

    • Substrate Mix: Prepare a concentrated stock of L-Lysine, ATP, and total tRNA in assay buffer.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

    • Inorganic Pyrophosphatase: 1 U/mL in assay buffer.

    • Malachite Green Reagent: Commercially available or prepared as described in the literature.[1]

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted this compound or DMSO (vehicle control) to each well.

    • Add 20 µL of LysRs enzyme solution to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate mix containing L-Lysine, ATP, tRNA, and inorganic pyrophosphatase.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 150 µL of Malachite Green reagent.

    • Incubate for 15-20 minutes at room temperature to allow color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Radiolabeled Aminoacylation Assay

This assay directly measures the incorporation of a radiolabeled amino acid ([¹⁴C]-Lysine or [³H]-Lysine) into tRNA.

Protocol: Radiolabeled Aminoacylation Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 2 mM ATP.

    • LysRs Enzyme: Purified recombinant LysRs.

    • Radiolabeled Lysine: [¹⁴C]-L-Lysine or [³H]-L-Lysine.

    • tRNA: Total tRNA or purified tRNA(Lys).

    • Inhibitor: Serial dilutions of this compound.

    • Quenching Solution: 10% Trichloroacetic acid (TCA).

    • Wash Solution: 5% TCA.

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice.

    • To each tube, add assay buffer, tRNA, radiolabeled lysine, and the desired concentration of this compound.

    • Initiate the reaction by adding the LysRs enzyme.

    • Incubate at 37°C for a predetermined time.

    • Quench the reaction by adding an equal volume of cold 10% TCA.

    • Incubate on ice for 15 minutes to precipitate the tRNA.

    • Spot the reaction mixture onto glass fiber filters.

    • Wash the filters three times with cold 5% TCA and once with ethanol.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled lysine incorporated into tRNA.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

II. Cell-Based Assays for this compound IC50/EC50 Determination

Cell-based assays measure the effect of the inhibitor on the viability or growth of whole cells, providing insights into its potency in a more physiological context.

A. Whole-Cell Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of a target organism (e.g., Plasmodium falciparum, Cryptosporidium parvum) or a cell line (e.g., HepG2) by 50% (EC50).

Experimental Workflow: Cell-Based Growth Inhibition Assay

Cell_Growth_Workflow start Start culture_cells Culture target cells/organism start->culture_cells prepare_inhibitor Prepare serial dilutions of this compound culture_cells->prepare_inhibitor seed_plate Seed cells into a 96-well plate prepare_inhibitor->seed_plate add_inhibitor Add inhibitor dilutions to the wells seed_plate->add_inhibitor incubate_cells Incubate for a defined period (e.g., 72h) add_inhibitor->incubate_cells measure_viability Measure cell viability/growth (e.g., SYBR Green, Resazurin, CellTiter-Glo) incubate_cells->measure_viability analyze_data Analyze data and calculate EC50 measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for a whole-cell growth inhibition assay.

Protocol: P. falciparum Growth Inhibition Assay (SYBR Green Method) [4]

  • Reagent Preparation:

    • Culture Medium: RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

    • Parasite Culture: Asynchronous P. falciparum 3D7 strain cultured in human erythrocytes.

    • Inhibitor: Serial dilutions of this compound.

    • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.

  • Assay Procedure:

    • Prepare a parasite culture at 0.5% parasitemia and 2% hematocrit.

    • Dispense 99 µL of the parasite culture into each well of a 96-well plate.

    • Add 1 µL of serially diluted this compound.

    • Incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate for 1 hour at room temperature in the dark.

    • Measure fluorescence (excitation 485 nm, emission 530 nm).

  • Data Analysis:

    • Plot fluorescence intensity against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

III. Data Presentation

The following table summarizes the reported IC50 and EC50 values for this compound against various targets.

Target Enzyme/OrganismAssay TypeIC50/EC50 (µM)Reference
Plasmodium falciparum LysRs (PfKRS)Biochemical0.015[5]
Cryptosporidium parvum LysRs (CpKRS)Biochemical0.13[5]
Human LysRs (HsKRS)Biochemical1.8[5]
P. falciparum 3D7 (whole-cell)Cell-based0.27[5]
Cryptosporidium parvum (whole-cell)Cell-based2.5[5]
HepG2 cells (human)Cell-based49[5]

Note: The specific IC50 and EC50 values can vary depending on the experimental conditions, such as substrate concentrations and cell types used.

IV. Conclusion

The protocols outlined in these application notes provide robust and reliable methods for determining the IC50 and EC50 values of this compound. The choice of assay depends on the specific research question. Biochemical assays are ideal for studying the direct inhibition of the enzyme, while cell-based assays provide crucial information about the compound's activity in a biological system. Consistent and accurate measurement of these values is essential for the preclinical development of LysRs inhibitors.

References

Application of LysRs-IN-2 in Malaria Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein biosynthesis, have emerged as a promising class of targets for antiparasitic drug development. Lysyl-tRNA synthetase (LysRS), in particular, has been validated as a crucial enzyme for the survival of the malaria parasite. LysRs-IN-2 is a potent and selective inhibitor of P. falciparum LysRS (PfKRS), demonstrating significant promise as a lead compound for the development of new antimalarial therapies. These application notes provide a comprehensive overview of the biological activity of this compound and detailed protocols for its evaluation in a research setting.

Mechanism of Action

This compound exerts its antimalarial activity by specifically inhibiting the parasitic lysyl-tRNA synthetase (PfKRS). This enzyme is responsible for the crucial first step in protein synthesis, catalyzing the attachment of lysine to its cognate tRNA. By binding to PfKRS, this compound prevents this vital process, leading to a cessation of protein production and ultimately, parasite death.[1][2][3] Structural and biochemical studies have indicated that this compound and its analogs are ATP-competitive inhibitors, binding to the ATP site of PfKRS.[4][5] The selectivity of this compound for the parasite enzyme over the human homolog (HsKRS) is a key attribute, minimizing the potential for host toxicity.[6]

cluster_parasite Plasmodium falciparum LysRs_IN_2 This compound PfKRS PfKRS (Lysyl-tRNA Synthetase) LysRs_IN_2->PfKRS Inhibition Lys_tRNA_Lys Lysyl-tRNA(Lys) PfKRS->Lys_tRNA_Lys ATP->AMP Lysine Lysine Lysine->PfKRS tRNA_Lys tRNA(Lys) tRNA_Lys->PfKRS Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Death Parasite Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeEndpointValue (µM)Reference
P. falciparum LysRS (PfKRS)Enzyme InhibitionIC500.015[6]
P. falciparum 3D7Whole-cell Growth InhibitionEC500.27[6]
Human LysRS (HsKRS)Enzyme InhibitionIC501.8[6]
Human HepG2 cellsCytotoxicityEC5049[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelParasite StrainDosing RegimenEfficacy EndpointResultReference
Murine P. falciparum SCID modelP. falciparum1.5 mg/kg, orally, once daily for 4 daysParasitemia Reduction90%[6]

Experimental Protocols

Detailed methodologies for the key experiments to evaluate the antimalarial properties of this compound are provided below.

Protocol 1: P. falciparum LysRS (PfKRS) Enzyme Inhibition Assay

This protocol is based on a luciferase-based ATP consumption assay, which is a common method for measuring the activity of aminoacyl-tRNA synthetases.

Materials:

  • Recombinant purified P. falciparum LysRS (PfKRS)

  • L-lysine

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • Microplates (384-well, white, flat-bottom)

  • Luciferase-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-lysine, and PfKRS enzyme.

  • Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luciferase-based ATP detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.

A Prepare Reaction Mix (Buffer, L-lysine, PfKRS) B Add this compound/ Vehicle to Plate A->B C Initiate with ATP B->C D Incubate at 37°C C->D E Add ATP Detection Reagent (Kinase-Glo) D->E F Incubate at RT E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the PfKRS enzyme inhibition assay.

Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite DNA using the fluorescent dye SYBR Green I.

Materials:

  • Synchronized ring-stage P. falciparum 3D7 culture

  • Human red blood cells (O+)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamicin)

  • This compound (or other test compounds) dissolved in DMSO

  • Microplates (96-well, black, flat-bottom, sterile)

  • SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 535 nm)

  • Humidified incubator with 5% CO₂, 5% O₂, and 90% N₂ gas mixture

Procedure:

  • Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Serially dilute this compound in complete culture medium in a separate plate.

  • Transfer the diluted compound solutions to the assay plate. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Add the parasite culture to each well of the assay plate.

  • Incubate the plate for 72 hours under the specified gas conditions at 37°C.

  • After incubation, lyse the red blood cells by freezing the plate at -80°C for at least 2 hours, followed by thawing at room temperature.

  • Add SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-4 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the EC₅₀ value.

A Prepare Parasite Culture (0.5% parasitemia, 2% hematocrit) B Add Diluted this compound to Assay Plate A->B C Add Parasite Culture to Plate B->C D Incubate for 72h (37°C, gas mixture) C->D E Freeze-Thaw to Lyse Cells D->E F Add SYBR Green I Lysis Buffer E->F G Incubate at RT (in dark) F->G H Measure Fluorescence G->H I Calculate EC50 H->I

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Protocol 3: Cytotoxicity Assay (MTT-based)

This assay assesses the effect of this compound on the viability of a human cell line, such as HepG2, by measuring the metabolic activity of the cells.

Materials:

  • Human hepatoma (HepG2) cells

  • Cell culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin)

  • This compound (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplates (96-well, clear, flat-bottom, sterile)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the EC₅₀ value.

Protocol 4: In Vivo Efficacy in a P. falciparum SCID Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a humanized mouse model.

Materials:

  • Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells

  • P. falciparum strain adapted for in vivo growth

  • This compound formulated for oral administration

  • Vehicle control

  • Giemsa stain

  • Microscope

Procedure:

  • Infect the humanized SCID mice intravenously with P. falciparum-infected red blood cells.

  • Monitor the parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.

  • Once the parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.

  • Administer this compound orally once daily for 4 consecutive days. The control group receives the vehicle.

  • Continue to monitor parasitemia daily for the duration of the treatment and for several days post-treatment.

  • Calculate the percent reduction in parasitemia in the treated groups compared to the vehicle control group to determine the efficacy of the compound.

Conclusion

This compound is a promising antimalarial lead compound that targets a validated parasitic enzyme, PfKRS. Its potent in vitro activity against P. falciparum, high selectivity over the human enzyme, and demonstrated in vivo efficacy underscore its potential for further development. The protocols provided herein offer a standardized approach for researchers to investigate this compound and other novel LysRS inhibitors in the pursuit of new treatments for malaria.

References

Application Notes and Protocols for Co-crystallization of Lysyl-tRNA Synthetase (KRS) with LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the co-crystallization of human lysyl-tRNA synthetase (KRS) with its inhibitor, LysRs-IN-2. This procedure is essential for the structural determination of the enzyme-inhibitor complex, which is a critical step in structure-based drug design and the development of novel therapeutics targeting KRS.

Introduction

Lysyl-tRNA synthetase (KRS) is a crucial enzyme responsible for charging tRNA with lysine during protein synthesis.[1][2] Beyond this canonical function, KRS is implicated in various signaling pathways that regulate processes such as cell migration, immune response, and cancer metastasis, making it an attractive target for drug discovery.[3][4] this compound is a known inhibitor of KRS, demonstrating activity against KRS from various organisms, including the malaria parasite Plasmodium falciparum and the apicomplexan parasite Cryptosporidium parvum.[5] Determining the co-crystal structure of KRS in complex with this compound can provide invaluable insights into the inhibitor's binding mode, aiding in the optimization of its potency and selectivity.

This document outlines a detailed protocol for the expression and purification of human KRS, preparation of the KRS:this compound complex, and subsequent co-crystallization trials.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of this compound against KRS from different organisms. This data is crucial for designing co-crystallization experiments, particularly for determining the appropriate molar excess of the inhibitor.

Target Organism/Cell Line Enzyme/Cell Parameter Value (µM) Reference
Plasmodium falciparumPfKRSIC500.015[5]
Cryptosporidium parvumCpKRSIC500.13[5]
HumanHsKRSIC501.8[5]
Plasmodium falciparum (bloodstream)Whole-cell (3D7)EC500.27[5]
HumanHepG2 cellsEC5049[5]
Cryptosporidium parvumWhole-cellEC502.5[5]

Experimental Protocols

Expression and Purification of Human KRS

This protocol is adapted from general procedures for the expression and purification of aminoacyl-tRNA synthetases.[6]

Materials:

  • E. coli Rosetta (DE3) competent cells

  • pQE80L plasmid containing the cDNA for human KRS (amino acids 1-1176)

  • Luria-Bertani (LB) broth and agar

  • Ampicillin and Chloramphenicol

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol)

  • Dialysis Buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • Ni-NTA affinity column

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Transformation: Transform the pQE80L-KRS plasmid into E. coli Rosetta (DE3) competent cells and plate on LB agar containing ampicillin and chloramphenicol. Incubate overnight at 37°C.[6]

  • Starter Culture: Inoculate a single colony into 100 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.[6]

  • Large-Scale Culture: Inoculate 1 L of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.[6]

  • Cell Harvest: Harvest the cells by centrifugation at 4,500 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 45 minutes at 4°C to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the protein with Elution Buffer.

  • Size-Exclusion Chromatography: Concentrate the eluted protein and further purify it by size-exclusion chromatography using Dialysis Buffer.

  • Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the protein concentration using a spectrophotometer (A280) or a Bradford assay. The final protein should be concentrated to 10-20 mg/mL and stored at -80°C.[7]

Preparation of the KRS:this compound Complex

Materials:

  • Purified human KRS protein

  • This compound (prepare a stock solution in 100% DMSO)

  • Crystallization Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

Protocol:

  • Dilution of KRS: Dilute the purified KRS to a final concentration suitable for crystallization, typically in the range of 5-15 mg/mL, using the Crystallization Buffer.

  • Addition of Inhibitor: Add this compound to the diluted KRS solution to achieve a final molar ratio of KRS:this compound between 1:3 and 1:10.[7] The final concentration of DMSO should not exceed 5% (v/v) to avoid interference with crystallization.

  • Incubation: Incubate the protein-inhibitor mixture on ice for at least 1 hour to allow for complex formation.[8] Some protocols may benefit from incubation at room temperature for 30-60 minutes.[8]

  • Centrifugation: Before setting up crystallization trials, centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any aggregates.

Co-crystallization Trials

The hanging drop vapor diffusion method is commonly used for protein crystallization.

Materials:

  • KRS:this compound complex solution

  • Commercially available sparse matrix crystallization screens

  • Crystallization plates (e.g., 24-well or 96-well)

  • Coverslips

Protocol:

  • Setup: Pipette 500 µL of the reservoir solution from a crystallization screen into a well of the crystallization plate.

  • Droplet Formation: On a coverslip, mix 1-2 µL of the KRS:this compound complex solution with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and seal the well of the crystallization plate.

  • Incubation: Incubate the plates at a constant temperature, typically 4°C or 20°C.

  • Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

  • Optimization: If initial screens do not yield diffraction-quality crystals, optimize the conditions by varying the precipitant concentration, pH, protein concentration, and additives.

Crystal Harvesting and Data Collection

Materials:

  • Cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol)

  • Cryo-loops

  • Liquid nitrogen

Protocol:

  • Cryoprotection: Briefly soak the obtained crystals in the cryoprotectant solution to prevent ice formation during flash-cooling.

  • Harvesting: Carefully pick up a crystal using a cryo-loop.

  • Flash-Cooling: Immediately plunge the loop with the crystal into liquid nitrogen.

  • Data Collection: Store the frozen crystals in liquid nitrogen until they are ready for X-ray diffraction data collection at a synchrotron source.

Visualizations

General Workflow for Co-crystallization

Co_Crystallization_Workflow cluster_protein Protein Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_structure Structure Determination Expression KRS Expression in E. coli Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification QC Purity & Concentration Check (SDS-PAGE, A280) Purification->QC Mixing Mix KRS and this compound (1:3 to 1:10 molar ratio) QC->Mixing Inhibitor This compound (DMSO Stock) Inhibitor->Mixing Incubation Incubate on Ice (≥ 1 hour) Mixing->Incubation Screening Set up Crystallization Trials (Vapor Diffusion) Incubation->Screening Optimization Optimize Conditions (Precipitant, pH, etc.) Screening->Optimization Harvesting Harvest & Cryo-cool Crystals Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution

Caption: General experimental workflow for the co-crystallization of KRS with this compound.

Simplified KRS Signaling Pathway in Inflammation

Extracellular KRS has been shown to act as a signaling molecule, particularly in inflammatory responses.

KRS_Signaling_Pathway Extracellular_KRS Extracellular KRS Macrophage Macrophage/ Monocyte Extracellular_KRS->Macrophage binds to MAPK_Pathway MAPK Signaling Pathway Macrophage->MAPK_Pathway activates Migration Cell Migration MAPK_Pathway->Migration induces TNF_alpha TNF-α Production MAPK_Pathway->TNF_alpha induces

Caption: Simplified signaling pathway of extracellular KRS in macrophages.[3]

References

Application Notes and Protocols for LysRs-IN-2 in Cellular Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysRs-IN-2 is a potent inhibitor of Lysyl-tRNA synthetase (LysRs), a crucial enzyme in protein synthesis. Beyond its canonical role, LysRs has been identified as a key signaling molecule in various cellular processes, including immune response and inflammation. This makes LysRs a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cellular target engagement studies to verify its interaction with LysRs within a cellular context, a critical step in drug development. The primary methods covered are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

This compound: A Tool for Probing LysRs Function

This compound demonstrates inhibitory activity against LysRs from various organisms. Understanding its potency is key to designing effective target engagement experiments.

Target/Cell LineParameterValue (µM)Reference
Plasmodium falciparum LysRs (PfKRS)IC500.015[1]
Cryptosporidium parvum LysRs (CpKRS)IC500.13[1]
Human LysRs (HsKRS)IC501.8[1]
P. falciparum 3D7 (whole-cell)EC500.27[1]
C. parvum (whole-cell)EC502.5[1]
HepG2 cellsEC5049[1]

Non-Canonical LysRs Signaling Pathway

Recent studies have unveiled a non-canonical signaling pathway involving LysRs, particularly in the context of the immune response. Upon stimulation (e.g., by EGF), LysRs can be phosphorylated and translocated to the nucleus, where it produces diadenosine tetraphosphate (Ap4A). Ap4A then acts as a signaling molecule, influencing the activity of transcription factors like MITF and USF2.[2][3][4][5] this compound can be a valuable tool to investigate the role of LysRs' enzymatic activity in this signaling cascade.

LysRs_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK MAPK Receptor->MAPK LysRs_inactive LysRs (in MSC) MAPK->LysRs_inactive p LysRs_active p-LysRs LysRs_inactive->LysRs_active Ap4A Ap4A LysRs_active->Ap4A synthesizes Transcription_Factors MITF/USF2 Ap4A->Transcription_Factors activates LysRs_IN_2 This compound LysRs_IN_2->LysRs_active inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression promotes

LysRs Non-Canonical Signaling Pathway

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the engagement of a compound with its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.[6][7][8][9][10][11][12]

Experimental Workflow:

CETSA Experimental Workflow

Protocol:

  • Cell Culture: Culture cells of interest (e.g., HepG2) to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • For melt curve determination, heat cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.

    • For isothermal dose-response fingerprint (ITDRF), heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the levels of soluble LysRs by Western blotting using a specific anti-LysRs antibody.

    • Quantify the band intensities and plot the percentage of soluble LysRs against the temperature (melt curve) or compound concentration (ITDRF).

Data Presentation:

ParameterDescription
Tagg The temperature at which 50% of the protein is denatured. A shift in Tagg in the presence of this compound indicates target engagement.
ΔTagg The difference in Tagg between the vehicle-treated and this compound-treated samples.
EC50 (CETSA) The concentration of this compound that results in a 50% stabilization of LysRs at a fixed temperature.
NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[7][13][14][15][16][17][18] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:

NanoBRET_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Transfect cells with NanoLuc-LysRs construct B Add fluorescent tracer and this compound A->B C Add NanoLuc substrate B->C D Measure donor (460 nm) and acceptor (618 nm) emissions C->D E Calculate NanoBRET ratio D->E F Determine IC50 E->F

NanoBRET™ Assay Workflow

Protocol:

  • Construct Generation: Create a fusion construct of human LysRs with NanoLuc® luciferase. The linker sequence between LysRs and NanoLuc® should be optimized to ensure proper folding and function of both proteins.[19]

  • Cell Transfection: Transfect suitable host cells (e.g., HEK293) with the NanoLuc-LysRs expression vector.

  • Assay Preparation:

    • Plate the transfected cells in a 96- or 384-well plate.

    • Add the fluorescent tracer at its predetermined optimal concentration.

    • Add serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

ParameterDescription
NanoBRET™ Ratio The ratio of the acceptor emission to the donor emission, which is proportional to the amount of tracer bound to the target.
IC50 (NanoBRET™) The concentration of this compound that causes a 50% reduction in the NanoBRET™ signal, indicating displacement of the fluorescent tracer.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cellular target engagement studies. Both CETSA and NanoBRET™ are powerful methods to confirm the intracellular binding of this compound to its target, LysRs. The quantitative data obtained from these assays are essential for validating the mechanism of action of this compound and for guiding further drug development efforts targeting the multifaceted roles of Lysyl-tRNA synthetase.

References

Application Notes and Protocols for Assessing LysRs-IN-2 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the off-target effects of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS). A thorough understanding of a compound's selectivity is paramount for its development as a safe and effective therapeutic agent. Off-target interactions can lead to unforeseen toxicities or provide opportunities for drug repurposing.[1][2] This document outlines several state-of-the-art techniques to profile the target landscape of this compound.

Introduction to this compound and the Importance of Off-Target Profiling

This compound is a small molecule inhibitor targeting lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis.[3] It has shown potent activity against the LysRS of pathogens like Plasmodium falciparum and Cryptosporidium parvum, as well as measurable activity against human LysRS.[3] Beyond its canonical role in translation, human LysRS has several non-canonical functions, including roles in transcriptional regulation and immune signaling.[4][5][6] This multifunctionality underscores the importance of evaluating the on- and off-target effects of this compound to fully understand its biological consequences.

Key Objectives of Off-Target Assessment:

  • Identify unintended binding partners: Discover other proteins or enzymes that this compound interacts with, which could lead to side effects.

  • Elucidate mechanisms of toxicity: Understand if observed cellular toxicity is due to on-target inhibition or off-target effects.

  • Inform lead optimization: Guide medicinal chemistry efforts to improve selectivity and reduce off-target binding.[7]

  • Discover new therapeutic applications: Uncover novel targets that could be modulated by this compound for other diseases.

Data Presentation: On-Target Activity of this compound

While specific off-target interaction data for this compound is not publicly available, the following table summarizes its known on-target inhibitory activities. The protocols described herein are designed to generate the corresponding off-target data.

Target/Cell LineIC50/EC50 (µM)Source
Plasmodium falciparum LysRS (PfKRS)0.015[3]
Cryptosporidium parvum LysRS (CpKRS)0.13[3]
Human LysRS (HsKRS)1.8[3]
P. falciparum 3D7 (whole-cell)0.27[3]
C. parvum (whole-cell)2.5[3]
HepG2 cells49[3]

Signaling Pathways of Lysyl-tRNA Synthetase (LysRS)

Understanding the known signaling pathways of the intended target is crucial for interpreting the potential consequences of both on-target and off-target effects.

LysRS_Signaling Canonical and Non-Canonical LysRS Pathways cluster_canonical Canonical Function: Protein Synthesis cluster_non_canonical Non-Canonical Functions LysRS_c Cytoplasmic LysRS Lys_tRNA_Lys Lys-tRNA(Lys) LysRS_c->Lys_tRNA_Lys Aminoacylation LysRS_n Nuclear LysRS LysRS_c->LysRS_n Translocation tRNA_Lys tRNA(Lys) tRNA_Lys->LysRS_c Lysine Lysine Lysine->LysRS_c ATP_c ATP ATP_c->LysRS_c Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein Stimulus Immunological Stimulus MAPK MAPK Stimulus->MAPK MAPK->LysRS_c pS207 Ap4A Ap4A Synthesis LysRS_n->Ap4A Hint1 Hint-1 Ap4A->Hint1 Inhibits Binding MITF_USF2 MITF/USF2 Gene_Transcription Gene Transcription MITF_USF2->Gene_Transcription Hint1->MITF_USF2 Inhibits LysRs_IN_2 This compound LysRs_IN_2->LysRS_c Inhibits LysRs_IN_2->LysRS_n Potential Inhibition

A diagram of the canonical and non-canonical functions of LysRS.

Experimental Protocols

Here we provide detailed protocols for several key techniques to assess the off-target effects of this compound.

Kinome-Wide Selectivity Profiling

Since many small molecule inhibitors that target ATP-binding sites can have off-target effects on kinases, a kinome-wide scan is a critical first step.[8] This can be performed through commercial services or in-house assays.

Application Note: This protocol outlines a general approach for assessing the interaction of this compound with a large panel of kinases. This will identify any potential off-target kinase inhibition, which is a common liability for ATP-competitive inhibitors.[9]

Kinome_Profiling_Workflow Kinome Profiling Workflow start This compound Stock (e.g., 10 mM in DMSO) prepare_assays Prepare Kinase Assay Plates (Kinase, Substrate, ATP) start->prepare_assays add_compound Add this compound (at desired concentration, e.g., 1 µM) prepare_assays->add_compound incubate Incubate at RT add_compound->incubate measure_activity Measure Kinase Activity (e.g., luminescence, radioactivity) incubate->measure_activity analyze Data Analysis: Calculate % Inhibition measure_activity->analyze end Identify Off-Target Kinases analyze->end

Workflow for kinome-wide selectivity profiling.

Protocol: In Vitro Kinase Panel Screen

This protocol is adapted from commercially available kinase profiling services.[10][11]

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • For a single-point screen, dilute the stock to the desired final screening concentration (e.g., 1 µM) in the appropriate kinase assay buffer. For dose-response curves, prepare a serial dilution series.

  • Kinase Reaction Setup:

    • Use a multi-well plate (e.g., 384-well) containing a panel of purified recombinant kinases. Each well should contain a specific kinase, its corresponding substrate, and ATP at or near its Km concentration to maximize sensitivity.[10]

    • Reactions are typically performed in a buffer containing MgCl2, DTT, and a buffering agent (e.g., HEPES).

  • Initiation and Incubation:

    • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding the ATP/MgCl2 mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining kinase activity. The detection method will depend on the assay platform (e.g., radiometric assay measuring incorporation of 33P-ATP, or a luminescence-based assay measuring the amount of ATP remaining).

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >50% at 1 µM).

    • For hits, determine the IC50 values from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context.[12] It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.[13]

Application Note: This protocol can be used to confirm the engagement of this compound with its intended target, LysRS, in intact cells and to identify potential off-target binders in an unbiased, proteome-wide manner using mass spectrometry (Thermal Proteome Profiling or TPP).[14]

CETSA_Workflow CETSA Workflow cluster_detection Detection start Culture Cells (e.g., HepG2) treat_cells Treat Cells with this compound or DMSO (Vehicle) start->treat_cells heat_shock Heat Cells at Various Temperatures treat_cells->heat_shock lyse_cells Cell Lysis heat_shock->lyse_cells separate Separate Soluble and Precipitated Proteins (Centrifugation) lyse_cells->separate western_blot Western Blot (Targeted) separate->western_blot mass_spec Mass Spectrometry (Proteome-wide) separate->mass_spec analyze Data Analysis: Generate Melt Curves western_blot->analyze mass_spec->analyze end Identify Stabilized Proteins analyze->end

Workflow for Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture a human cell line (e.g., HepG2, for which EC50 data exists) to ~80% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10x EC50) or with DMSO as a vehicle control for 1-2 hours.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant (soluble fraction).

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for LysRS.

    • Also, probe for a loading control that is not expected to be a target (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities for LysRS at each temperature for both the treated and control samples.

    • Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

For proteome-wide analysis (TPP), the soluble fractions would be analyzed by quantitative mass spectrometry (e.g., using TMT labeling) to identify all proteins that show a thermal shift upon drug treatment.[15][16]

Chemical Proteomics

Chemical proteomics uses a modified version of the small molecule to "pull out" its binding partners from a cell lysate.[17] This can be done through affinity chromatography or activity-based protein profiling (ABPP).

Application Note: These methods provide a direct way to identify the proteins that physically interact with this compound in a complex biological sample. Affinity chromatography is broadly applicable, while ABPP is particularly useful for identifying covalent or high-affinity interactions with specific enzyme classes.

In this technique, this compound is immobilized on a solid support (beads) to create an affinity matrix. This matrix is then used to capture binding proteins from a cell lysate.[18]

Affinity_Chromatography_Workflow Affinity Chromatography Workflow start Synthesize Immobilized This compound on Beads incubate Incubate Lysate with This compound Beads start->incubate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute analyze Identify Proteins by Mass Spectrometry elute->analyze end Identify Potential Off-Targets analyze->end

Workflow for affinity chromatography.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of this compound:

    • Synthesize an analog of this compound with a linker at a position that does not interfere with its binding to LysRS. The linker should have a reactive group (e.g., a carboxylic acid or an amine) for coupling to the affinity resin.

    • Covalently couple the this compound analog to a pre-activated resin (e.g., NHS-activated sepharose beads) following the manufacturer's instructions.

    • Prepare control beads with the linker alone to identify non-specific binders.

  • Cell Lysate Preparation:

    • Grow and harvest cells (e.g., HepG2).

    • Lyse the cells in a non-denaturing buffer (e.g., containing Tris-HCl, NaCl, and mild detergent like NP-40) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the this compound beads and control beads for 2-4 hours at 4°C with gentle rotation.

    • For competitive pulldowns, pre-incubate the lysate with an excess of free this compound before adding the beads. This will help to distinguish specific from non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with a high concentration of free this compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie or silver stain).

    • Excise the protein bands and identify them by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ABPP uses a reactive probe that is based on the inhibitor's scaffold to covalently label the active sites of target enzymes.[19]

Application Note: This approach is well-suited for identifying covalent or high-affinity binders of this compound. It requires the synthesis of a specialized chemical probe.

ABPP_Workflow Activity-Based Protein Profiling Workflow start Synthesize this compound Probe (with reactive group and reporter tag) treat_lysate Treat Cell Lysate/Cells with the Probe start->treat_lysate label_proteins Covalent Labeling of Target Proteins treat_lysate->label_proteins click_chemistry Click Chemistry to Attach Reporter (e.g., Biotin, Fluorophore) label_proteins->click_chemistry enrich_or_visualize Enrich Labeled Proteins (Biotin) or Visualize (Fluorophore) click_chemistry->enrich_or_visualize analyze Identify Proteins by Mass Spectrometry enrich_or_visualize->analyze end Identify Covalent Off-Targets analyze->end

References

LysRs-IN-2: A Potent Tool for the Genetic Validation of Lysyl-tRNA Synthetase (KRS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (KRS), a ubiquitous and essential enzyme responsible for charging tRNA with lysine during protein synthesis, has emerged as a compelling therapeutic target in various diseases, including infectious diseases and cancer. The validation of KRS as a drug target requires precise tools to dissect its function. LysRs-IN-2 is a potent and specific inhibitor of KRS, making it an invaluable chemical probe for the genetic validation of this key enzyme. These application notes provide detailed protocols for utilizing this compound to confirm KRS as the molecular target of interest and to explore its role in cellular signaling pathways.

Quantitative Data Summary

The inhibitory activity of this compound against KRS from different species and its effect on various cell lines are summarized below. This data is crucial for designing experiments and interpreting results.

Target/Cell LineParameterValueReference
Plasmodium falciparum KRS (PfKRS)IC500.015 µM[1][2]
Cryptosporidium parvum KRS (CpKRS)IC500.13 µM[1][2]
Human KRS (HsKRS)IC501.8 µM[1][2]
P. falciparum 3D7 (whole-cell)EC500.27 µM[1][2]
HepG2 (human liver cancer cells)EC5049 µM[1][2]
C. parvum (whole-cell)EC502.5 µM[1][2]
Murine P. falciparum SCID modelIn vivo efficacy90% reduction in parasitemia (1.5 mg/kg, oral, daily for 4 days)[1][2]
Murine Cryptosporidium modelsIn vivo efficacyReduced parasite shedding (20 mg/kg, oral, daily for 7 days)[1][2]

Signaling Pathways Involving KRS

Beyond its canonical role in translation, KRS has non-canonical functions and is implicated in various signaling pathways, particularly the MAPK/ERK pathway.[3][4][5][6] Inhibition of KRS with this compound can be used to probe these pathways.

KRS and the MAPK/ERK Signaling Pathway

Upon stimulation by factors such as Epidermal Growth Factor (EGF), the MAPK/ERK pathway is activated, leading to the phosphorylation of KRS at Serine 207.[3][6][7] This phosphorylation event causes KRS to dissociate from the multi-tRNA synthetase complex (MSC) and translocate to the nucleus.[3][6] In the nucleus, phosphorylated KRS can influence gene transcription.[3][6][7] this compound can be utilized to investigate the necessity of KRS's catalytic activity in these signaling events.

KRS_MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KRS_MSC KRS (in MSC) ERK->KRS_MSC Phosphorylation pKRS p-KRS (Ser207) KRS_MSC->pKRS Nucleus Nucleus pKRS->Nucleus Translocation Gene_Expression Gene Expression Changes Nucleus->Gene_Expression LysRs_IN_2 This compound LysRs_IN_2->KRS_MSC Inhibition

Figure 1: KRS in the MAPK/ERK signaling cascade.

KRS in Cancer Cell Migration and Metastasis

KRS can be secreted by cancer cells and interacts with the 67-kDa laminin receptor (67LR) on the cell surface. This interaction is implicated in promoting cancer cell migration and metastasis.[8][9] this compound can be used to investigate whether the catalytic activity of KRS is required for its pro-metastatic functions.

KRS_Metastasis_Workflow KRS_secreted Secreted KRS LR67 67LR KRS_secreted->LR67 Binding Cell_Migration Cell Migration & Metastasis LR67->Cell_Migration LysRs_IN_2 This compound LysRs_IN_2->KRS_secreted Inhibition?

Figure 2: Role of secreted KRS in cell migration.

Experimental Protocols

The following protocols provide a framework for the genetic validation of KRS using this compound.

Protocol 1: Cell Viability Assay to Determine Cellular Potency

This protocol determines the concentration of this compound that inhibits cell growth, which is essential for subsequent experiments.

Materials:

  • Human cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubate for 48-72 hours.

  • Assess cell viability using a chosen reagent according to the manufacturer's instructions. For example, for an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with 100 µL of solubilization solution and read the absorbance at 570 nm.[10]

  • Calculate the EC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 2: On-Target Engagement using Thermal Proteome Profiling (TPP)

TPP is a powerful method to confirm direct binding of a compound to its target in a cellular context by measuring changes in the protein's thermal stability.[1][11][12][13]

Materials:

  • Cell line of interest

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Equipment for heat treatment (e.g., PCR cycler)

  • Ultracentrifuge

  • Reagents and equipment for quantitative mass spectrometry (e.g., TMT labeling, LC-MS/MS)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at a concentration above the EC50 (e.g., 10x EC50) or with vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and wash the cells with PBS.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Divide the lysate into aliquots for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) followed by cooling.

  • Separate the soluble and aggregated proteins by ultracentrifugation.

  • Prepare the soluble protein fractions for mass spectrometry analysis, including protein digestion, TMT labeling, and fractionation.

  • Analyze the samples by LC-MS/MS.

  • Analyze the data to identify proteins with a significant thermal shift upon this compound treatment. A positive shift in the melting temperature of KRS will confirm target engagement.

Protocol 3: Genetic Knockdown/Knockout of KRS and Phenotypic Analysis

This protocol uses CRISPR/Cas9 to generate a KRS knockout cell line to study the phenotypic consequences of KRS loss.

Materials:

  • Cell line of interest

  • CRISPR/Cas9 system components (Cas9 nuclease and guide RNA targeting the KRS gene)

  • Transfection reagent or viral delivery system

  • Antibiotic for selection (if applicable)

  • Reagents for genomic DNA extraction, PCR, and sequencing

  • Antibodies for Western blotting to confirm protein knockout

Procedure:

  • Design and clone a guide RNA (gRNA) targeting an early exon of the KRS gene into a suitable vector, often co-expressing Cas9.

  • Transfect or transduce the cells with the CRISPR/Cas9 construct.

  • Select for successfully transfected/transduced cells (e.g., using puromycin resistance).

  • Isolate single-cell clones by limiting dilution or FACS.

  • Expand the clones and screen for KRS knockout by genomic DNA sequencing to identify frameshift mutations and by Western blotting to confirm the absence of the KRS protein.

  • Characterize the phenotype of the KRS knockout clones (e.g., cell proliferation, viability). A significant reduction in cell fitness is expected, confirming the essentiality of KRS.

Protocol 4: Rescue Experiment with KRS Overexpression

This is a critical validation step to demonstrate that the observed phenotype upon inhibitor treatment is specifically due to the inhibition of the target.

Rescue_Experiment_Workflow cluster_0 Control Cells cluster_1 Rescue Experiment Control_Cells Wild-Type Cells LysRs_IN_2_Control Treat with this compound Control_Cells->LysRs_IN_2_Control KRS_OE_Cells Cells Overexpressing KRS Phenotype_Control Observe Phenotype (e.g., decreased viability) LysRs_IN_2_Control->Phenotype_Control LysRs_IN_2_Rescue Treat with this compound KRS_OE_Cells->LysRs_IN_2_Rescue Phenotype_Rescue Phenotype Rescued (e.g., restored viability) LysRs_IN_2_Rescue->Phenotype_Rescue

Figure 3: Logical workflow of a rescue experiment.

Materials:

  • Wild-type cells and/or KRS knockdown/knockout cells

  • An expression vector containing the full-length coding sequence of human KRS (ideally with a silent mutation in the gRNA binding site for CRISPR-based experiments to prevent cleavage of the rescue construct)

  • Transfection reagent

  • This compound

  • Reagents for cell viability or other phenotypic assays

Procedure:

  • Transfect the cells with the KRS overexpression plasmid or an empty vector control.

  • Allow 24-48 hours for protein expression.

  • Treat the transfected cells with a range of concentrations of this compound, including the previously determined EC50.

  • Incubate for 48-72 hours.

  • Perform a cell viability assay or other relevant phenotypic assay.

  • Compare the dose-response curves of the cells overexpressing KRS to the control cells. A rightward shift in the dose-response curve for the KRS-overexpressing cells indicates that higher concentrations of the inhibitor are required to achieve the same effect, confirming that this compound's activity is mediated through KRS.

Conclusion

This compound is a powerful and specific chemical probe for the genetic validation of KRS as a therapeutic target. The protocols outlined in these application notes provide a comprehensive framework for researchers to confirm on-target engagement, assess the phenotypic consequences of KRS inhibition, and investigate the role of KRS in complex cellular signaling pathways. Rigorous genetic validation using tools like this compound is a critical step in the early stages of drug discovery and development.

References

Application Notes and Protocols for LysRs-IN-2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme responsible for charging tRNA with lysine, an essential step in protein biosynthesis.[1] Beyond this canonical function, LysRS has emerged as a key signaling molecule involved in cellular processes such as immune response and transcriptional regulation.[2][3] In pathogenic organisms like Plasmodium falciparum and Cryptosporidium parvum, LysRS is a validated drug target. LysRs-IN-2 is a potent inhibitor of LysRS, demonstrating significant activity against these parasites.[4][5] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel LysRS inhibitors. Two primary HTS approaches are presented: a biochemical assay directly measuring enzyme activity and a cell-based assay assessing the impact on overall protein synthesis.

Principle of the Assays

The biochemical assay is based on the detection of pyrophosphate (PPi), a byproduct of the aminoacylation reaction catalyzed by LysRS.[6] In a coupled reaction, PPi is converted to inorganic phosphate (Pi), which is then quantified using a malachite green-based colorimetric detection method. This assay provides a direct measure of LysRS enzymatic activity and its inhibition by compounds like this compound.

The cell-based assay utilizes a parasite lysate-based in vitro translation system.[7][8] This system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases. A reporter gene, such as luciferase, is translated in this system, and its activity is measured as an indicator of overall protein synthesis. Inhibition of LysRS by this compound will lead to a decrease in protein synthesis and a corresponding reduction in the reporter signal.

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations of this compound against various targets. This data is essential for designing experiments and serving as a benchmark for novel inhibitors.

TargetAssay TypeIC50 / EC50 (µM)Reference
Plasmodium falciparum LysRS (PfKRS)Biochemical0.015[4]
Cryptosporidium parvum LysRS (CpKRS)Biochemical0.13[4]
Human LysRS (HsKRS)Biochemical1.8[4]
Plasmodium falciparum 3D7 (bloodstream)Whole-cell0.27[4]
Cryptosporidium parvumWhole-cell2.5[4]
HepG2 cellsWhole-cell49[4]

Signaling Pathways Involving LysRS

LysRS participates in complex signaling networks beyond its role in translation. Understanding these pathways can open avenues for novel assay development, particularly in host-pathogen interactions and immunology.

LysRS-Ap4A-Mediated Transcriptional Regulation

Upon specific stimuli, such as an immunological challenge, LysRS can be phosphorylated and translocate to the nucleus.[3] In the nucleus, it synthesizes diadenosine tetraphosphate (Ap4A).[9] Ap4A then binds to the histidine triad nucleotide-binding protein 1 (HINT1), causing the dissociation and activation of transcription factors like MITF (microphthalmia-associated transcription factor) and USF2 (upstream transcription factor 2), leading to the expression of target genes.[2][9]

LysRS_Ap4A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS pLysRS p-LysRS LysRS->pLysRS pLysRS_n p-LysRS pLysRS->pLysRS_n translocates Stimulus Immunological Stimulus MAPK MAPK Stimulus->MAPK activates MAPK->LysRS phosphorylates Ap4A Ap4A pLysRS_n->Ap4A synthesizes HINT1_MITF HINT1-MITF/USF2 (Inactive) Ap4A->HINT1_MITF disrupts MITF MITF/USF2 (Active) HINT1_MITF->MITF Gene Target Gene Expression MITF->Gene activates LysRS_STING_Pathway RD_DNA RNA:DNA Hybrids cGAS cGAS RD_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1_IRF3 TBK1/IRF3 STING->TBK1_IRF3 activates IFN Type I IFN Production TBK1_IRF3->IFN LysRS LysRS LysRS->RD_DNA binds to, delays detection Ap4A Ap4A LysRS->Ap4A produces Ap4A->STING attenuates HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS (Biochemical or Cell-Based Assay) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Orthogonal Assay) Dose_Response->Secondary_Assay Selectivity Selectivity Profiling (e.g., against Human LysRS) Secondary_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

References

Troubleshooting & Optimization

Navigating the Challenges of LysRs-IN-2 Solubility for In Vivo Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with LysRs-IN-2 in preparation for in vivo studies. This compound, a potent inhibitor of lysyl-tRNA synthetase (LysRS), holds significant promise in various research fields. However, its hydrophobic nature presents a common hurdle for achieving the necessary concentrations for animal dosing. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a deeper look into the relevant biological pathways to facilitate successful in vivo experimentation.

Troubleshooting and FAQs

This section addresses common questions and problems researchers face when working with this compound.

Q1: I'm having trouble dissolving this compound for my animal studies. What are the recommended solvents?

A1: this compound exhibits poor aqueous solubility. For in vivo applications, a co-solvent system is typically required. While highly soluble in DMSO (≥ 60 mg/mL), its use in high concentrations for animal studies is limited due to potential toxicity.[1] The following table summarizes the known solubility of this compound in various vehicles.

Q2: My this compound precipitates out of solution when I add it to my aqueous buffer. How can I prevent this?

A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Prepare a concentrated stock solution first: Always dissolve this compound in an appropriate organic solvent like DMSO before adding it to your final vehicle.

  • Stepwise addition of co-solvents: When preparing a mixed vehicle, add the components sequentially, ensuring the compound is fully dissolved at each step before adding the next solvent.

  • Use of surfactants and solubilizing agents: Incorporating surfactants like Tween 80 or cyclodextrins such as SBE-β-CD can significantly improve and stabilize the formulation.[1]

  • Gentle warming and sonication: Applying gentle heat or using a sonicator can aid in the dissolution process. However, be cautious with heat as it may degrade the compound.

Q3: Are there any pre-formulated vehicles that have been successfully used for in vivo studies with this compound?

A3: Yes, several formulations have been reported to successfully deliver this compound in vivo. These typically involve a combination of DMSO, a polymer like PEG300, and a surfactant like Tween 80, or a cyclodextrin-based vehicle.[1] Detailed protocols for these formulations are provided in the "Experimental Protocols" section of this guide.

Q4: What are the general strategies to improve the solubility of compounds like this compound?

A4: For poorly soluble compounds, several formulation strategies can be employed:

  • Co-solvents: Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300, ethanol) can increase the solubility.

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility. The chemical structure of this compound suggests it may have ionizable groups, and this could be an avenue for exploration.

  • Particle size reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.

Data Presentation: Solubility of this compound

Vehicle CompositionAchieved Concentration (mg/mL)Molar Concentration (mM)Observations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 5.85Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.5≥ 4.22Clear solution
10% DMSO, 90% Corn Oil≥ 1.5≥ 4.22Clear solution
DMSO (for in vitro use)≥ 60≥ 168.87Clear solution

Data sourced from MedChemExpress.[1]

Experimental Protocols

Below are detailed protocols for preparing this compound formulations that have been successfully used in preclinical studies.

Protocol 1: Co-Solvent Formulation (Aqueous)

This protocol is suitable for intravenous or oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add 4 volumes of PEG300 for every 1 volume of the DMSO stock solution. Mix thoroughly until the solution is homogeneous.

  • Add 0.5 volumes of Tween 80 for every 1 volume of the DMSO stock solution. Mix until a clear solution is obtained.

  • Finally, add 4.5 volumes of saline for every 1 volume of the DMSO stock solution to reach the final desired concentration of ≥ 2.08 mg/mL. Mix gently but thoroughly.

  • Visually inspect the final solution for any precipitation or cloudiness. A clear solution indicates successful formulation.

Protocol 2: Cyclodextrin-Based Formulation

This formulation is an alternative for routes of administration where surfactants may be less desirable.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until the SBE-β-CD is completely dissolved.

  • Prepare a stock solution of this compound in DMSO at a concentration of 15 mg/mL.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Add 9 volumes of the 20% SBE-β-CD solution for every 1 volume of the DMSO stock solution.

  • Mix thoroughly until a clear and homogeneous solution is achieved. The final concentration will be ≥ 1.5 mg/mL.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, it is crucial to understand the biological context in which this compound acts. Lysyl-tRNA synthetase has non-canonical functions beyond its role in protein synthesis, particularly in regulating immune responses.

LysRs Signaling in the Immune Response

LysRs can be phosphorylated and translocated to the nucleus, where it influences gene expression. One key pathway involves the production of diadenosine tetraphosphate (Ap4A), which in turn modulates the activity of the microphthalmia-associated transcription factor (MITF). Additionally, LysRS has been shown to interact with the cGAS-STING pathway, a critical component of the innate immune system.

LysRS_Signaling_Pathway LysRs Signaling in Immune Response cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Immunological Challenge Immunological Challenge MAPK Pathway MAPK Pathway Immunological Challenge->MAPK Pathway Activates LysRS LysRS MAPK Pathway->LysRS Phosphorylates (Ser207) p-LysRS p-LysRS LysRS->p-LysRS Becomes cGAS cGAS LysRS->cGAS Inhibits Ap4A Ap4A p-LysRS->Ap4A Produces MITF MITF p-LysRS->MITF Translocates to Nucleus and Activates Ap4A->MITF Modulates STING STING cGAS->STING Activates Gene Expression Gene Expression MITF->Gene Expression Regulates

LysRs Signaling in Immune Response
Experimental Workflow for In Vivo Solubility Assessment

The following diagram outlines a logical workflow for assessing and optimizing the solubility of this compound for in vivo studies.

experimental_workflow Workflow for In Vivo Solubility Optimization Start Start Define Target Concentration Define Target Concentration Start->Define Target Concentration Initial Solubility Screen Initial Solubility Screen Define Target Concentration->Initial Solubility Screen Based on desired dose Formulation Development Formulation Development Initial Solubility Screen->Formulation Development Test various GRAS solvents Pre-formulation Assessment Pre-formulation Assessment Formulation Development->Pre-formulation Assessment e.g., Co-solvents, Cyclodextrins Decision Decision Pre-formulation Assessment->Decision Check for stability, clarity In Vivo Study In Vivo Study Proceed Proceed In Vivo Study->Proceed Decision->In Vivo Study Solubility & Stability OK Reformulate Reformulate Decision->Reformulate Precipitation/Instability Reformulate->Formulation Development

Workflow for In Vivo Solubility Optimization

By following the guidance in this technical support center, researchers can more effectively address the solubility challenges of this compound and advance their in vivo studies.

References

Technical Support Center: Troubleshooting Inconsistent Results with LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysRs-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during experiments with this lysyl-tRNA synthetase (LysRS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme responsible for attaching lysine to its cognate tRNA during protein synthesis.[1][2] By inhibiting LysRS, this compound disrupts protein synthesis, leading to cell growth inhibition or cell death. It has shown potent activity against the LysRS of parasites such as Plasmodium falciparum and Cryptosporidium parvum.[3]

Q2: What are the non-canonical functions of LysRS that could be affected by this compound?

A2: Beyond its role in protein synthesis, LysRS has several non-canonical functions that could potentially be affected by inhibitors and contribute to unexpected experimental outcomes. These include:

  • Transcriptional Regulation: LysRS can translocate to the nucleus and regulate the transcriptional activity of factors like USF2 and MITF.[4][5]

  • Cell Signaling: LysRS is involved in cellular signaling pathways, including the immune response and cancer metastasis.[6][7]

  • Viral Replication: Human LysRS is implicated in the life cycle of viruses like HIV-1.[8][9][10]

Inhibition of these non-canonical functions could lead to off-target effects that are independent of protein synthesis inhibition.

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values

Inconsistent potency measurements are a common challenge in drug discovery experiments. If you are observing significant variability in the IC50 or EC50 values of this compound, consider the following factors:

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Solubility and Stability This compound has specific solubility characteristics. Ensure the compound is fully dissolved. If precipitation is observed, gentle heating or sonication may be used.[3] Prepare fresh working solutions for each experiment, as the stability of the compound in solution over time may vary.[3]
Cell Health and Density Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Variations in cell number or metabolic state can significantly impact inhibitor potency.
Assay Incubation Time The duration of inhibitor exposure can influence the observed potency. Optimize and standardize the incubation time for your specific cell line and assay.
Reagent Quality Use high-quality, fresh reagents, including cell culture media, serum, and assay components. Reagent degradation can lead to inconsistent results.

Experimental Protocol: Standard Cellular Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Treat the cells with the serially diluted this compound and incubate for a standardized period (e.g., 48 or 72 hours).

  • Viability Assessment: Use a standard viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory/effective concentration (IC50/EC50) using a non-linear regression curve fit.

Workflow for Troubleshooting IC50 Variability

cluster_solutions Solutions A Inconsistent IC50/EC50 B Check Compound Preparation A->B Solubility/Stability? C Review Cell Culture Practices B->C Prepared Correctly? S1 Use fresh stock, sonicate if needed. B->S1 D Optimize Assay Parameters C->D Healthy Cells/Consistent Density? S2 Monitor cell health, standardize seeding. C->S2 E Verify Reagent Quality D->E Standardized Incubation? S3 Perform time-course experiment. D->S3 F Consistent Results E->F High-Quality Reagents? S4 Use fresh, validated reagents. E->S4

Caption: A flowchart for troubleshooting inconsistent IC50/EC50 values.

Issue 2: Discrepancy Between Enzymatic and Cellular Activity

A common observation is a significant difference between the potency of an inhibitor in a biochemical assay (against the purified enzyme) and in a cell-based assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cellular Permeability This compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the enzymatic assay.
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility.
Cellular Metabolism The compound may be metabolized by cellular enzymes into less active or inactive forms.
Target Engagement in the Cellular Context LysRS exists in different cellular compartments and can be part of a large multi-synthetase complex (MSC).[9][10] Access of this compound to the target enzyme might be restricted in the cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in intact cells.

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant for the amount of soluble LysRS at each temperature using a specific antibody.

  • Analysis: An increase in the thermal stability of LysRS in the presence of this compound indicates direct target engagement.

Signaling Pathway: LysRS Canonical and Non-Canonical Functions

cluster_non_canonical Non-Canonical Functions LysRS Lysyl-tRNA Synthetase (LysRS) Lys_tRNA Lysyl-tRNA LysRS->Lys_tRNA Canonical Function Transcription Transcriptional Regulation (e.g., USF2, MITF) LysRS->Transcription Non-Canonical Signaling Cell Signaling (e.g., Immune Response) LysRS->Signaling Non-Canonical Viral_Rep Viral Replication (e.g., HIV-1) LysRS->Viral_Rep Non-Canonical Protein_Synth Protein Synthesis Lys_tRNA->Protein_Synth Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth LysRs_IN_2 This compound LysRs_IN_2->LysRS Inhibits

Caption: Overview of LysRS canonical and non-canonical functions.

Issue 3: Unexpected Phenotypes or Off-Target Effects

Observing cellular effects that are not readily explained by the inhibition of protein synthesis may indicate off-target effects of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inhibition of Non-Canonical LysRS Functions As mentioned, this compound could be affecting the non-canonical roles of LysRS in transcription or cell signaling.[4][6] Further investigation into these pathways may be necessary.
Off-Target Kinase Inhibition Many small molecule inhibitors have off-target effects on kinases. A broad-panel kinase screen could help to identify any unintended targets.
General Cellular Toxicity At high concentrations, the compound may induce general cellular toxicity that is independent of its intended target. It is important to work within a concentration range that is relevant to the target's IC50.
Structural Analogs as Controls If available, use a structurally similar but inactive analog of this compound as a negative control to differentiate between target-specific and non-specific effects.

Experimental Protocol: Rescue Experiment

To confirm that the observed phenotype is due to the inhibition of LysRS, a rescue experiment can be performed.

  • Cell Treatment: Treat cells with a concentration of this compound that produces the phenotype of interest.

  • Supplementation: In a parallel set of wells, supplement the culture medium with excess lysine.

  • Analysis: If the phenotype is reversed or mitigated by the addition of excess lysine, it provides strong evidence that the effect is due to the inhibition of LysRS and the subsequent depletion of charged lysyl-tRNA.

Decision Tree for Investigating Off-Target Effects

A Unexpected Phenotype Observed B Perform Lysine Rescue Experiment A->B C Phenotype Rescued? B->C D On-Target Effect Confirmed C->D Yes E Potential Off-Target Effect C->E No F Investigate Non-Canonical Functions E->F G Perform Kinase Panel Screen E->G H Use Inactive Analog Control E->H

Caption: A decision tree for investigating potential off-target effects.

Quantitative Data Summary

The following table summarizes the reported potency of this compound against various targets.

Target Organism Assay Type Potency (IC50/EC50) Reference
Lysyl-tRNA Synthetase (PfKRS)Plasmodium falciparumEnzymatic0.015 µM[3]
Lysyl-tRNA Synthetase (CpKRS)Cryptosporidium parvumEnzymatic0.13 µM[3]
Whole-cellPlasmodium falciparum 3D7Cellular0.27 µM[3]
Lysyl-tRNA Synthetase (HsKRS)Homo sapiensEnzymatic1.8 µM[3]
HepG2 cellsHomo sapiensCellular49 µM[3]
Whole-cellCryptosporidium parvumCellular2.5 µM[3]

This technical support guide provides a starting point for troubleshooting inconsistent results with this compound. For further assistance, please consult the relevant scientific literature or contact your compound supplier.

References

Technical Support Center: Optimizing LysRs-IN-2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of LysRs-IN-2 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of lysyl-tRNA synthetase (LysRS), also known as KRS. LysRS is an essential enzyme responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting LysRS, this compound disrupts protein synthesis, leading to cellular effects such as growth inhibition.

Beyond its canonical role in translation, LysRS also participates in cellular signaling. Upon certain stimuli, LysRS can translocate to the nucleus and produce a signaling molecule called diadenosine tetraphosphate (Ap4A). Ap4A, in turn, can modulate the activity of transcription factors like Microphthalmia-associated transcription factor (MITF) and Upstream Stimulatory Factor 2 (USF2) by causing their dissociation from the inhibitory protein Hint-1.

Q2: What is a good starting concentration for this compound in my cell line?

A good starting point depends on the specific cell line and the biological question. Based on available data, the effective concentration of this compound can vary significantly. For whole-cell activity, EC50 values have been reported to be 49 μM in HepG2 cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. A typical starting range for a dose-response experiment could be from 0.1 µM to 100 µM.

Q3: How should I prepare and store this compound?

This compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How long should I treat my cells with this compound?

The optimal treatment duration will depend on the specific assay and the desired outcome. For acute effects on signaling pathways, a shorter treatment time (e.g., 4-24 hours) may be sufficient.[1] For assays measuring cell viability or proliferation, a longer incubation period (e.g., 48-72 hours) is common. It is advisable to perform a time-course experiment to determine the ideal treatment duration for your experimental system.

Troubleshooting Guide

Issue 1: High variability or inconsistent results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a consistent number of cells are seeded in each well. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.

  • Possible Cause: Variability in drug preparation.

    • Solution: Prepare a fresh dilution of this compound from a validated stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Passage number and cell health.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and viable before starting an experiment.

Issue 2: No observable effect of this compound at expected concentrations.

  • Possible Cause: Insufficient drug concentration or treatment time.

    • Solution: Perform a dose-response experiment with a wider concentration range and a time-course experiment to determine the optimal conditions.

  • Possible Cause: Low expression of the target (LysRS) in the cell line.

    • Solution: Confirm the expression of LysRS in your cell line of interest using techniques like western blotting or qPCR.

  • Possible Cause: Compound instability.

    • Solution: Ensure proper storage of the this compound stock solution. Prepare fresh working solutions for each experiment.

  • Possible Cause: Cell line resistance.

    • Solution: Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways.

Issue 3: Excessive cytotoxicity observed even at low concentrations.

  • Possible Cause: High sensitivity of the cell line to protein synthesis inhibition.

    • Solution: Use a lower concentration range in your dose-response experiments. Shorten the treatment duration.

  • Possible Cause: Off-target effects.

    • Solution: While this compound is designed to be specific, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response experiments.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤ 0.1%). Always include a vehicle control.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeIC50 / EC50 (µM)
Plasmodium falciparum LysRS (PfKRS)Biochemical Assay0.015
Cryptosporidium parvum LysRS (CpKRS)Biochemical Assay0.13
Human LysRS (HsKRS)Biochemical Assay1.8
P. falciparum 3D7 (whole-cell)Cell-based Assay0.27
C. parvum (whole-cell)Cell-based Assay2.5
HepG2 cellsCell-based Assay49

Data compiled from publicly available sources.[2]

Experimental Protocols

Protocol 1: Dose-Response Assay using MTT to Determine IC50

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a colorimetric MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common approach is to prepare 2X concentrated drug solutions.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include wells with vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and wells with medium only (no cells, for background control).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

LysRS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSC Multi-tRNA Synthetase Complex (MSC) LysRS_inactive LysRS (inactive in signaling) MSC->LysRS_inactive contains p38 p38/AIMP2 LysRS_inactive->p38 bound to LysRS_active LysRS (active) LysRS_inactive->LysRS_active Dissociation from MSC LysRS_nuc LysRS LysRS_active->LysRS_nuc Nuclear Translocation Ap4A Ap4A Hint1 Hint-1 Ap4A->Hint1 Binds to LysRS_nuc->Ap4A Synthesizes MITF_active MITF (active) Hint1->MITF_active Releases USF2_active USF2 (active) Hint1->USF2_active Releases MITF_inactive MITF (inactive) MITF_inactive->Hint1 bound to USF2_inactive USF2 (inactive) USF2_inactive->Hint1 bound to Target_Genes Target Gene Expression MITF_active->Target_Genes USF2_active->Target_Genes Stimulus External Stimulus (e.g., immunological challenge) Stimulus->LysRS_inactive Phosphorylation (Ser207) LysRs_IN2 This compound LysRs_IN2->LysRS_inactive Inhibits (canonical function) LysRs_IN2->LysRS_nuc Inhibits (non-canonical function)

Caption: LysRS signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with This compound dilutions A->C B Prepare serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate and solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate % viability and plot dose-response curve G->H I Determine IC50 value H->I

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start Experiment Start Problem Inconsistent Results? Start->Problem CheckSeeding Check Cell Seeding Density and Health Problem->CheckSeeding Yes NoEffect No Observable Effect? Problem->NoEffect No CheckPrep Review Compound Preparation Protocol CheckSeeding->CheckPrep CheckPlate Evaluate Plate Layout (Edge Effects) CheckPrep->CheckPlate CheckPlate->NoEffect CheckConc Increase Concentration and/or Treatment Time NoEffect->CheckConc Yes ExcessTox Excessive Cytotoxicity? NoEffect->ExcessTox No CheckTarget Confirm Target Expression (LysRS) CheckConc->CheckTarget CheckTarget->ExcessTox LowerConc Decrease Concentration and/or Treatment Time ExcessTox->LowerConc Yes End Optimized Experiment ExcessTox->End No CheckSolvent Verify Solvent Concentration LowerConc->CheckSolvent CheckSolvent->End

Caption: Troubleshooting flowchart for this compound experiments.

References

how to minimize LysRs-IN-2 cytotoxicity in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LysRs-IN-2

Disclaimer: this compound is a research compound identified as a lysyl-tRNA synthetase (LysRS) inhibitor.[1] The information provided here is based on the known activities of this compound and general principles of cytotoxicity assessment for novel chemical entities. This guide is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme that attaches lysine to its corresponding transfer RNA (tRNA) during protein synthesis.[1] By inhibiting LysRS, this compound can disrupt protein production, which is fundamental to cell survival and proliferation.[2][3] this compound has shown activity against the LysRS enzymes of Plasmodium falciparum and Cryptosporidium parvum, as well as human LysRS (HsKRS) and has demonstrated cytotoxicity in HepG2 cells.[1]

Q2: What are the potential reasons for observing high cytotoxicity with this compound in my mammalian cell line?

A2: High cytotoxicity can stem from several factors:

  • On-Target Effects: As an inhibitor of an essential enzyme for protein synthesis, high concentrations or prolonged exposure will inevitably lead to cell death.[2]

  • Off-Target Effects: The compound may be interacting with other cellular targets besides LysRS, leading to toxicity through alternative pathways.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in metabolism, proliferation rate, and expression of drug transporters.

  • Compound Solubility and Stability: Poor solubility can lead to compound precipitation, which can cause non-specific stress and cell death. Degradation of the compound in culture media could also produce toxic byproducts.

  • Experimental Conditions: High concentrations of solvents like DMSO, or inappropriate culture conditions (e.g., pH, temperature) can contribute to cell death.[4][5]

Q3: How does inhibition of an aminoacyl-tRNA synthetase like LysRS lead to cytotoxicity?

A3: Inhibition of LysRS leads to an accumulation of uncharged tRNALys. This mimics a state of amino acid starvation and can trigger the Amino Acid Response (AAR) pathway.[6][7] A key event in this pathway is the activation of the kinase GCN2, which can lead to a general inhibition of protein synthesis and, under prolonged stress, apoptosis.[6][8]

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic for your specific cell line (typically ≤ 0.1%). Run a vehicle control (medium with solvent only) to confirm.[5]
Compound Instability/Precipitation Prepare fresh stock solutions. After diluting in media, visually inspect for any precipitation. Perform a solubility test if necessary.
Incorrect Concentration Calculation Double-check all calculations for serial dilutions.
High Cell Line Sensitivity Test the compound on a panel of cell lines, including less sensitive ones if known, to determine a therapeutic window.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform cell counts and viability checks (e.g., with trypan blue) before each experiment.[9][10]
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics and drug sensitivity.[10]
Edge Effects in Multi-well Plates To minimize evaporation, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead.[11]
Assay Timing Ensure that the timing of compound addition and the duration of the assay are consistent across all experiments.[10][12]

Quantitative Data Summary

The following table summarizes the reported inhibitory and cytotoxic concentrations for this compound.

Target/Cell LineAssay TypeIC50 / EC50Reference
Plasmodium falciparum LysRS (PfKRS)Enzymatic Assay0.015 µM[1]
Cryptosporidium parvum LysRS (CpKRS)Enzymatic Assay0.13 µM[1]
Human LysRS (HsKRS)Enzymatic Assay1.8 µM[1]
P. falciparum 3D7 (bloodstream)Whole-cell Assay0.27 µM[1]
C. parvumWhole-cell Assay2.5 µM[1]
HepG2 (human liver carcinoma)Cytotoxicity Assay49 µM[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Determine Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock & Serial Dilutions D Treat Cells with this compound B->D C->D E Incubate for 24/48/72h D->E F Perform Viability Assay (e.g., MTT) E->F G Perform Apoptosis Assay (e.g., Annexin V/PI) E->G H Measure Absorbance/Fluorescence F->H G->H I Calculate % Viability & IC50 H->I

Caption: General workflow for assessing the cytotoxicity of this compound.

LysRS_Inhibition_Pathway LysRS_IN_2 This compound LysRS Lysyl-tRNA Synthetase (LysRS) LysRS_IN_2->LysRS Inhibits tRNA_Lys Uncharged tRNA-Lys Accumulation LysRS->tRNA_Lys Leads to GCN2 GCN2 Kinase Activation tRNA_Lys->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synth Global Protein Synthesis Inhibition eIF2a->Protein_Synth Apoptosis Apoptosis Protein_Synth->Apoptosis

Caption: Putative signaling pathway leading to cytotoxicity from LysRS inhibition.

Troubleshooting_Tree A High Cytotoxicity Observed? B Is Vehicle Control Toxic? A->B Yes R5 No issue with controls A->R5 No C Is Compound Precipitating? B->C No R1 Check Solvent Concentration B->R1 Yes D Are Results Reproducible? C->D No R2 Re-evaluate Solubility / Prepare Fresh Stock C->R2 Yes R3 Optimize Cell Density & Passage Number D->R3 No R4 Perform Dose-Response & Time-Course D->R4 Yes

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

References

LysRs-IN-2 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LysRs-IN-2. The information is designed to help you anticipate and resolve potential issues related to the degradation of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its storage recommendations?

This compound is an inhibitor of lysyl-tRNA synthetase (KRS). For optimal stability, the solid compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Stock solutions, typically prepared in DMSO, should also be stored at -80°C for long-term stability.[1] Studies on the stability of various compounds in DMSO suggest that while many are stable, the presence of water can be a more significant factor in degradation than oxygen.[2][3]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which includes a benzofuran moiety and a sulfonamide group, several potential degradation routes can be inferred. These include hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The sulfonamide bond in this compound could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the molecule.[4][5][6]

  • Oxidation: The benzofuran ring and other electron-rich aromatic portions of the molecule may be prone to oxidation. This can be triggered by exposure to air, reactive oxygen species in cell culture media, or certain chemical reagents.

  • Photodegradation: Many compounds with aromatic ring systems are sensitive to light.[7][8] Exposure to UV or even ambient light over extended periods could lead to the degradation of this compound.[9][10]

Q3: How can I tell if my this compound has degraded?

Degradation of this compound can manifest in several ways:

  • Loss of Potency: The most common indicator of degradation is a decrease in the inhibitory activity of the compound in your biological assays. This might be observed as a rightward shift in the IC50 curve.

  • Appearance of New Peaks in Analytical Assays: If you are using techniques like HPLC or LC-MS to analyze your compound, the appearance of new peaks that are not present in the fresh sample is a strong indication of degradation.

  • Precipitation or Color Change: While not always indicative of degradation, the formation of precipitates in your stock solution or a change in color could suggest chemical instability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity in assays. Compound degradation due to improper storage or handling.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- Store stock solutions at -80°C.[1]- Protect solutions from light.
Precipitation of the compound in aqueous assay buffer.- Confirm the final concentration of the inhibitor is below its solubility limit in the assay medium.- If using DMSO as a solvent, ensure the final percentage in the assay is low (typically <0.5%) to prevent precipitation.- Sonication or gentle warming may aid in the dissolution of the stock solution.[1]
Precipitate forms in the stock solution upon thawing. The compound has come out of solution at low temperatures.- Gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound.- Centrifuge the vial before opening to pellet any undissolved material.- Consider preparing a fresh stock solution if the precipitate does not redissolve.
Gradual loss of activity in multi-day experiments. Degradation of the compound in the cell culture medium.- Replenish the compound with fresh medium at regular intervals (e.g., every 24-48 hours).- Assess the stability of this compound in your specific cell culture medium by incubating it for the duration of the experiment and then testing its activity.
Assay variability between experiments. Photodegradation from exposure to ambient light.- Prepare and handle this compound solutions in a dimly lit environment.- Use amber-colored vials or wrap tubes in aluminum foil to protect them from light.[7][8]
Hydrolysis in aqueous buffers.- Prepare fresh dilutions of the inhibitor in your assay buffer immediately before use.- Avoid storing the compound in aqueous solutions for extended periods.- Maintain a neutral pH for your assay buffers if possible, as extreme pH can accelerate hydrolysis.[4][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller volumes in amber-colored or foil-wrapped tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.[1]

Protocol 2: Assessing Compound Stability in Assay Medium

  • Prepare a solution of this compound in your final assay medium at the working concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the intended duration of the assay.

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

  • Analyze the integrity of the compound in the aliquot using a suitable analytical method such as HPLC or LC-MS.

  • Concurrently, test the biological activity of the incubated compound in your assay and compare it to a freshly prepared solution.

Visualizing Potential Degradation Pathways and Workflows

Potential Degradation Pathways of this compound LysRs_IN_2 This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., extreme pH) LysRs_IN_2->Hydrolysis Oxidation Oxidation (e.g., ROS in media) LysRs_IN_2->Oxidation Photodegradation Photodegradation (e.g., UV/ambient light) LysRs_IN_2->Photodegradation Degraded_Product_1 Cleaved Products (Inactive) Hydrolysis->Degraded_Product_1 Degraded_Product_2 Oxidized Products (Inactive) Oxidation->Degraded_Product_2 Degraded_Product_3 Photodegraded Products (Inactive) Photodegradation->Degraded_Product_3

Caption: Inferred degradation pathways of this compound.

Experimental Workflow to Avoid Degradation Start Start: Solid this compound Prep_Stock Prepare Stock in Anhydrous DMSO Start->Prep_Stock Aliquot Aliquot into Light-Protected Tubes Prep_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot as Needed Store->Thaw Prepare_Working Prepare Working Solution in Assay Buffer Thaw->Prepare_Working Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately End End of Experiment Use_Immediately->End

Caption: Recommended workflow for handling this compound.

References

addressing off-target effects of LysRs-IN-2 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of LysRs-IN-2 in their experiments.

Troubleshooting Guides

This section provides guidance on how to investigate and interpret potential off-target effects of this compound.

Question: My experimental results with this compound are inconsistent with known phenotypes of LysRS inhibition. How can I begin to investigate potential off-target effects?

Answer:

When unexpected results arise, a systematic approach to investigate off-target effects is crucial. We recommend a tiered approach:

  • Confirm On-Target Engagement in Your System: Before investigating off-targets, it's essential to confirm that this compound is engaging with its intended target, Lysyl-tRNA Synthetase (LysRS), in your specific experimental setup.

    • Recommended Experiment: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to LysRS in your cells at the concentrations you are using. An increase in the thermal stability of LysRS in the presence of this compound indicates target engagement.

  • Initial Off-Target Assessment:

    • Biochemical Profiling: Screen this compound against a panel of related enzymes. Since LysRS is an aminoacyl-tRNA synthetase, a primary concern would be inhibition of other human aminoacyl-tRNA synthetases. If your observations suggest a kinase-mediated off-target effect (e.g., unexpected phosphorylation events), a broad kinase screen (kinome scan) is highly recommended.

    • Phenotypic Profiling: Compare the cellular phenotype induced by this compound with that of other known LysRS inhibitors or with the phenotype of LysRS knockdown (e.g., using siRNA or CRISPR). Discrepancies may point towards off-target effects.

  • Unbiased Proteome-Wide Off-Target Identification:

    • Chemical Proteomics: Employ chemical proteomics approaches to identify the direct binding partners of this compound across the entire proteome. This can be achieved by immobilizing a derivative of this compound on a resin and identifying the proteins that bind to it from a cell lysate.

The following workflow diagram illustrates this troubleshooting process:

G cluster_0 Troubleshooting Workflow for Unexpected Phenotypes start Unexpected Experimental Result with this compound confirm_target Step 1: Confirm On-Target Engagement (e.g., CETSA) start->confirm_target is_engaged Is LysRS engaged? confirm_target->is_engaged biochem_profile Step 2: Initial Off-Target Assessment - Biochemical Selectivity Profiling (tRNA synthetase panel, kinome scan) - Phenotypic Comparison is_engaged->biochem_profile  Yes re_evaluate Re-evaluate Experimental Conditions and Hypothesis is_engaged->re_evaluate  No proteomics Step 3: Unbiased Off-Target Identification (Chemical Proteomics) biochem_profile->proteomics analyze Analyze and Validate Potential Off-Targets proteomics->analyze

Troubleshooting workflow for investigating unexpected results.

Question: I observe changes in gene expression that are not directly related to protein synthesis inhibition. Could this be an off-target effect of this compound?

Answer:

Yes, this could be a plausible off-target effect related to a non-canonical function of LysRS. Apart from its primary role in translation, LysRS can synthesize the signaling molecule diadenosine tetraphosphate (Ap4A).[1] This process can be triggered by certain cellular stimuli, leading to the phosphorylation of LysRS at Serine 207, its release from the multi-synthetase complex, and translocation to the nucleus.[2] In the nucleus, the locally produced Ap4A can lead to the activation of transcription factors such as MITF and USF2.[3][4]

Inhibition of LysRS by this compound could potentially modulate this signaling pathway. To investigate this, we suggest the following:

  • Monitor Ap4A Levels: Measure the intracellular concentration of Ap4A in response to this compound treatment.

  • Assess Transcription Factor Activity: Determine if the activity of MITF, USF2, or their known target genes is altered in the presence of the inhibitor.[2][4]

  • Examine LysRS Localization: Investigate whether this compound affects the subcellular localization of LysRS.

The diagram below illustrates the non-canonical signaling pathway of LysRS:

G cluster_1 Non-Canonical LysRS Signaling Pathway stimulus Cellular Stimulus (e.g., Immunological Challenge) mapk MAPK Signaling stimulus->mapk lysrs_cyto Cytoplasmic LysRS (in Multi-synthetase Complex) mapk->lysrs_cyto Phosphorylation (S207) lysrs_p pS207-LysRS (Released from Complex) lysrs_cyto->lysrs_p Release & Translocation lysrs_nuc Nuclear pS207-LysRS lysrs_p->lysrs_nuc ap4a Synthesis of Ap4A lysrs_nuc->ap4a tf_hint Inactive Complex (MITF/USF2 - Hint-1) ap4a->tf_hint Binds to Hint-1 hint Hint-1 hint->tf_hint tf MITF / USF2 tf->tf_hint tf_active Active MITF / USF2 tf_hint->tf_active Dissociation gene_exp Target Gene Expression tf_active->gene_exp

LysRS non-canonical signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target and off-target profile of this compound?

A1: this compound is an inhibitor of Lysyl-tRNA Synthetase (LysRS). Its inhibitory activity has been quantified against LysRS from various organisms.[5] A summary of the available data is presented below. To date, a comprehensive public selectivity profile against a broad panel of other human aminoacyl-tRNA synthetases or a kinome-wide screen has not been published. Therefore, researchers should be cautious and consider performing their own selectivity profiling.

Quantitative Data for this compound Activity

TargetAssay TypeValueUnit
Plasmodium falciparum LysRS (PfKRS)IC500.015µM
Cryptosporidium parvum LysRS (CpKRS)IC500.13µM
Human LysRS (HsKRS)IC501.8µM
P. falciparum 3D7 (whole cell)EC500.27µM
C. parvum (whole cell)EC502.5µM
HepG2 cells (human liver cancer)EC5049µM

Data sourced from MedChemExpress.[5]

Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?

A2: Differentiating between on-target and off-target effects is a critical aspect of using chemical probes. Here are some recommended strategies:

  • Use a Structurally Unrelated Inhibitor: Compare the phenotype of this compound with that of a structurally different LysRS inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: The most definitive way to validate an on-target effect is to use genetic methods like siRNA or CRISPR to reduce or eliminate LysRS expression. The resulting phenotype should mimic that of this compound treatment if the effect is on-target.

  • Dose-Response Correlation: Correlate the concentration of this compound required to observe the cellular phenotype with its EC50 for inhibiting protein synthesis or its IC50 for binding to LysRS in cells (determined by CETSA). A significant discrepancy between these values may suggest an off-target effect.

  • Rescue Experiments: If the observed phenotype is due to the inhibition of LysRS, it might be possible to rescue the effect by supplementing the media with high concentrations of lysine, although this can be challenging due to cellular transport limitations.

The following diagram outlines the logic for differentiating on- and off-target effects:

G cluster_2 Logic for Differentiating On-Target vs. Off-Target Effects phenotype Observed Phenotype with this compound struct_unrelated Test with Structurally Unrelated LysRS Inhibitor phenotype->struct_unrelated genetic_kd Perform LysRS Knockdown/Knockout phenotype->genetic_kd same_phenotype1 Same Phenotype? struct_unrelated->same_phenotype1 same_phenotype2 Same Phenotype? genetic_kd->same_phenotype2 on_target Likely On-Target Effect same_phenotype1->on_target  Yes off_target Potential Off-Target Effect same_phenotype1->off_target  No same_phenotype2->on_target  Yes same_phenotype2->off_target  No

Logic for differentiating on- and off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from standard CETSA procedures and is intended to verify the binding of this compound to LysRS in intact cells.[6]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against LysRS

  • Secondary antibody for Western blotting

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for LysRS.

    • Quantify the band intensities to generate a melting curve for LysRS in the presence and absence of this compound. A shift in the melting curve to higher temperatures indicates stabilization of LysRS by the inhibitor.

Protocol 2: Biochemical Kinase Selectivity Assay

This is a general protocol for assessing the off-target activity of this compound against a panel of protein kinases.[7] This is typically performed as a fee-for-service by specialized companies.

Principle:

The assay measures the ability of this compound to inhibit the activity of a panel of purified kinases. Kinase activity is typically measured by the phosphorylation of a substrate, often detected using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).[8]

General Procedure:

  • Assay Preparation:

    • A panel of purified, active protein kinases is used.

    • Each kinase reaction is set up in a multi-well plate.

  • Inhibitor Addition:

    • This compound is added to the wells at one or more concentrations (e.g., a single high concentration for initial screening, or a dose-response curve for hit validation).

  • Kinase Reaction:

    • The kinase reaction is initiated by adding a kinase-specific substrate and ATP. The ATP concentration is typically at or near the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • The reaction is allowed to proceed for a set time at an optimal temperature.

  • Detection and Analysis:

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP remaining is quantified using a suitable detection method.

    • The percentage of inhibition for each kinase at the tested concentration(s) of this compound is calculated.

    • For dose-response curves, IC50 values are determined.

Interpretation:

The results will provide a selectivity profile of this compound against the tested kinases, identifying any potential off-target kinase interactions. Significant inhibition of any kinase (e.g., >50% at 1 µM) warrants further investigation.

References

Technical Support Center: Optimizing Buffer Conditions for LysRs-IN-2 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LysRs-IN-2 in enzymatic assays. The information is designed to help overcome common experimental hurdles and optimize assay conditions for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an inhibitor of lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein synthesis. Its primary targets are the LysRS of Plasmodium falciparum (PfKRS) and Cryptosporidium parvum (CpKRS). It has also been shown to inhibit human LysRS (HsKRS) at higher concentrations.[1]

Q2: What is the mechanism of action for LysRS?

Lysyl-tRNA synthetase catalyzes the two-step reaction of attaching lysine to its cognate tRNA. First, lysine is activated with ATP to form a lysyl-adenylate intermediate, releasing pyrophosphate (PPi). In the second step, the activated lysine is transferred to the 3' end of its cognate tRNA.[2][3]

Q3: What are the common methods for assaying LysRS activity?

Two common methods for assaying LysRS activity are the malachite green assay and the scintillation proximity assay (SPA).

  • Malachite Green Assay: This colorimetric assay measures the amount of inorganic phosphate (Pi) produced. In the assay, pyrophosphatase is added to convert the pyrophosphate (PPi) released during the first step of the aminoacylation reaction into two molecules of inorganic phosphate (Pi). The Pi then reacts with a malachite green molybdate solution to produce a colored complex that can be measured spectrophotometrically.[4][5][6][7]

  • Scintillation Proximity Assay (SPA): This radiometric assay detects the incorporation of a radiolabeled amino acid into its cognate tRNA.[8] Under acidic conditions, tRNA aggregates bind to yttrium silicate SPA beads, while the unincorporated radiolabeled amino acid remains in solution. Only the radiolabeled tRNA in close proximity to the scintillant-impregnated beads will produce a detectable signal.[8]

Q4: What are the key buffer components for a LysRS assay?

A typical buffer for a LysRS assay includes a buffering agent (e.g., HEPES, Tris-HCl), a salt (e.g., NaCl, KCl), a magnesium salt (e.g., MgCl2), and a reducing agent (e.g., DTT). The specific concentrations of these components may need to be optimized for your particular experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Low Enzyme Activity Incorrect buffer pH or temperature. Ensure the assay buffer is at the optimal pH (typically around 7.4-7.5) and room temperature.[9] Most enzyme assays perform optimally between 20-25°C.[9]
Degraded enzyme. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[9] Always keep the enzyme on ice when preparing reagents.
Omission of a critical reagent (e.g., ATP, lysine, tRNA). Carefully review the protocol and ensure all components are added in the correct order and concentration.
Presence of inhibitors in the sample or buffer. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[8] Ensure your reagents and samples are free from these contaminants.
High Background Signal Contaminated reagents. Use fresh, high-quality reagents. Ensure water is nuclease-free, especially for tRNA preparation.
In malachite green assays, phosphate contamination in reagents. Prepare buffers with phosphate-free water and reagents. Run a "no enzyme" control to determine the background phosphate level.
In SPA, non-specific binding of radiolabeled amino acid to beads. Ensure the pH of the stop solution is sufficiently acidic to promote tRNA aggregation and minimize non-specific binding.
Inconsistent or Irreproducible Results Inaccurate pipetting. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting errors.
Incomplete mixing of reagents. Gently vortex or pipette to mix all components thoroughly before starting the reaction and before taking measurements.
"Edge effects" in microplates. To minimize evaporation from wells on the edge of the plate, consider not using the outer wells or filling them with buffer. Ensure proper sealing of the plate during incubation.[9]
Variable incubation times or temperatures. Use a calibrated incubator and a timer to ensure consistent incubation conditions for all samples.
Unexpected IC50 Values for this compound Incorrect inhibitor concentration. Confirm the stock concentration of this compound and perform accurate serial dilutions.
Sub-optimal substrate concentrations. Ensure the concentrations of ATP and lysine are appropriate for the assay. The apparent IC50 value of an ATP-competitive inhibitor can be affected by the ATP concentration.
Enzyme concentration is too high. For tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration. Use the lowest concentration of enzyme that gives a robust signal.

Quantitative Data Summary

The following tables summarize the reported inhibitory and cytotoxic concentrations for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (µM)
Plasmodium falciparum LysRS (PfKRS)0.015
Cryptosporidium parvum LysRS (CpKRS)0.13
Homo sapiens LysRS (HsKRS)1.8

Data sourced from MedChemExpress.[1]

Table 2: In Vitro and In Vivo Activity of this compound

Organism/Cell LineEC50 (µM)
Plasmodium falciparum 3D7 (whole-cell)0.27
Cryptosporidium parvum2.5
HepG2 cells49

Data sourced from MedChemExpress.[1]

Experimental Protocols

Malachite Green-Based ATP Hydrolysis Assay for LysRS

This protocol is adapted for a 96-well plate format and measures the inorganic phosphate (Pi) generated from the hydrolysis of ATP during the lysine activation step.

Reagents:

  • Assay Buffer: 100 mM HEPES pH 7.4, 20 mM MgCl₂, 1 mM DTT

  • Substrates: L-lysine, ATP

  • Enzymes: Lysyl-tRNA synthetase (PfKRS or CpKRS), Inorganic Pyrophosphatase

  • Inhibitor: this compound in DMSO

  • Detection Reagent: Malachite Green solution

Procedure:

  • Prepare serial dilutions of this compound in the desired concentration range.

  • In a 96-well plate, add the this compound dilutions or DMSO (for control wells).

  • Prepare a master mix containing assay buffer, L-lysine, ATP, and inorganic pyrophosphatase.

  • Add the master mix to each well.

  • Initiate the reaction by adding the LysRS enzyme to each well.

  • Incubate the plate at room temperature for the desired time (e.g., 1-6 hours).[5][10]

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate for 15-20 minutes at room temperature to allow for color development.

  • Measure the absorbance at approximately 620-650 nm using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Controls:

  • Positive Control (100% activity): Reaction with DMSO instead of inhibitor.

  • Negative Control (0% activity): Reaction without the LysRS enzyme or without L-lysine.[10]

Scintillation Proximity Assay (SPA) for LysRS

This protocol measures the incorporation of a radiolabeled amino acid into tRNA.

Reagents:

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)

  • Substrates: Radiolabeled L-lysine (e.g., ³H-lysine), ATP, total tRNA

  • Enzyme: Lysyl-tRNA synthetase (PfKRS or CpKRS)

  • Inhibitor: this compound in DMSO

  • SPA Beads: Yttrium silicate SPA beads

  • Stop Solution: (e.g., 10% trichloroacetic acid)

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the inhibitor dilutions or DMSO.

  • Prepare a master mix containing assay buffer, ³H-lysine, ATP, and total tRNA.

  • Add the master mix to each well.

  • Initiate the reaction by adding the LysRS enzyme.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Add the yttrium silicate SPA beads to each well.

  • Seal the plate and allow the beads to settle for at least 30 minutes.

  • Count the plate in a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizations

LysRS_Pathway cluster_0 Step 1: Amino Acid Activation cluster_1 Step 2: Aminoacyl Transfer Lysine L-Lysine Lys_AMP Lysyl-AMP Intermediate Lysine->Lys_AMP ATP ATP ATP->Lys_AMP LysRS LysRS LysRS->Lys_AMP catalyzes PPi PPi Lys_AMP->PPi releases Lys_AMP_2 Lysyl-AMP Intermediate tRNA tRNA(Lys) Lys_tRNA Lysyl-tRNA(Lys) tRNA->Lys_tRNA AMP AMP Lys_tRNA->AMP releases Lys_AMP_2->Lys_tRNA LysRS_2 LysRS LysRS_2->Lys_tRNA catalyzes LysRs_IN_2 This compound LysRs_IN_2->LysRS inhibits Malachite_Green_Assay_Workflow start 1. Mix LysRS, Lysine, ATP, and Pyrophosphatase inhibition 2. Add this compound (or DMSO control) start->inhibition incubation 3. Incubate at Room Temp inhibition->incubation add_malachite 4. Add Malachite Green Reagent incubation->add_malachite PPi is converted to 2Pi color_dev 5. Incubate for Color Development add_malachite->color_dev readout 6. Measure Absorbance at ~630 nm color_dev->readout Troubleshooting_Logic cluster_No_Activity Troubleshooting Low Activity cluster_High_Background Troubleshooting High Background cluster_Inconsistent_Results Troubleshooting Inconsistency Start Assay Problem Encountered No_Activity No/Low Activity Start->No_Activity High_Background High Background Start->High_Background Inconsistent_Results Inconsistent Results Start->Inconsistent_Results Check_Buffer Verify Buffer pH and Temperature No_Activity->Check_Buffer Check_Reagent_Purity Use Fresh, High-Purity Reagents High_Background->Check_Reagent_Purity Check_Pipetting Verify Pipette Calibration and Technique Inconsistent_Results->Check_Pipetting Check_Enzyme Check Enzyme Integrity (Storage, Freeze-Thaw) Check_Buffer->Check_Enzyme Check_Reagents Confirm All Reagents Added Check_Enzyme->Check_Reagents Check_Inhibitors Screen for Contaminating Inhibitors (e.g., EDTA) Check_Reagents->Check_Inhibitors No_Enzyme_Control Run 'No Enzyme' Control Check_Reagent_Purity->No_Enzyme_Control Check_Contamination Check for Phosphate Contamination No_Enzyme_Control->Check_Contamination Check_Mixing Ensure Thorough Mixing Check_Pipetting->Check_Mixing Address_Edge_Effects Mitigate Plate Edge Effects Check_Mixing->Address_Edge_Effects Standardize_Incubation Standardize Incubation Time and Temperature Address_Edge_Effects->Standardize_Incubation

References

troubleshooting poor bioavailability of LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: LysRs-IN-2 is a novel lysyl-tRNA synthetase (LysRS) inhibitor.[1] Information available in the public domain is limited. This guide is based on the known characteristics of this compound and general principles of troubleshooting poor bioavailability for small molecule inhibitors.

Frequently Asked Questions (FAQs)

What is the mechanism of action for this compound?

This compound is an inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis.[1] This enzyme is responsible for attaching the amino acid lysine to its corresponding tRNA, a critical step for incorporating lysine into growing polypeptide chains.[2][3] By inhibiting LysRS, this compound disrupts protein synthesis, which can lead to cell death.[4] This mechanism is a target for antimicrobial agents and has been explored for treating infections like malaria and cryptosporidiosis.[5][6][7]

What are the common causes of poor bioavailability for small molecule inhibitors?

Poor oral bioavailability is a significant challenge in drug development and can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8]

  • Low Permeability: The compound may not be able to effectively cross the intestinal membrane to enter the bloodstream.

  • High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[9]

  • Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or in the presence of digestive enzymes.

What key physicochemical properties influence bioavailability?

Several physicochemical properties are critical for a drug's bioavailability, including:

  • Solubility: The ability of the drug to dissolve in aqueous media.

  • Lipophilicity (LogP/LogD): The partitioning of the drug between an oily and an aqueous phase, which affects its ability to cross cell membranes.[9]

  • Molecular Weight (MW): Larger molecules often have lower permeability.

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar, which can influence permeability.

  • pKa: The ionization constant of the drug, which affects its solubility and permeability in different pH environments of the GI tract.

Troubleshooting Guide for Poor Bioavailability of this compound

This guide provides a systematic approach to diagnosing and addressing poor bioavailability of this compound in your experiments.

Question 1: My in vivo studies with this compound show low plasma exposure after oral administration. Where should I start my investigation?

Low plasma exposure, or poor bioavailability, is a multifaceted issue. A logical first step is to systematically evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.[10][11][12][13] Start by assessing the fundamental properties that govern oral absorption: solubility and permeability.

Question 2: How can I determine if poor aqueous solubility is the limiting factor for this compound bioavailability?

Poor solubility is a common reason for low oral absorption.[8] You can assess the aqueous solubility of this compound through various in vitro assays.

Table 1: Interpreting Aqueous Solubility Data
Solubility ClassificationValue (µg/mL)Implication for Bioavailability
High> 100Solubility is unlikely to be a limiting factor.
Moderate10 - 100Solubility may be a contributing factor; formulation improvements may be needed.
Low< 10Solubility is likely a major barrier to absorption.
Very Low / Insoluble< 1Significant formulation challenges are expected.
Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution (e.g., PBS, pH 7.4).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (UV-transparent)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a spectrophotometer at a wavelength of 620 nm.

  • Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the soluble compound using HPLC-UV.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Question 3: If solubility is adequate, how can I investigate the permeability of this compound?

Permeability refers to the ability of a compound to pass through the intestinal epithelium into the bloodstream.[12] Low permeability can be another significant barrier to oral bioavailability.

Table 2: Interpreting PAMPA Permeability Data
Permeability ClassificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted Human Absorption
High> 5> 80%
Moderate1 - 520% - 80%
Low< 1< 20%
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability.[12]

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • This compound

  • PBS, pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution.

  • Add a solution of this compound in PBS to the wells of the donor plate.

  • Fill the wells of the acceptor plate with fresh PBS.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Question 4: this compound has good solubility and permeability, but bioavailability is still poor. What is the next logical step?

If both solubility and permeability are high, the poor bioavailability may be due to high first-pass metabolism in the liver. An in vitro liver microsomal stability assay can help determine how quickly the compound is metabolized.

Table 3: Interpreting Metabolic Stability Data
Intrinsic Clearance (CLint) (µL/min/mg protein)In Vivo Hepatic Extraction RatioImplication for Oral Bioavailability
< 10LowMetabolism is unlikely to significantly limit bioavailability.
10 - 50IntermediateMetabolism will likely reduce bioavailability to some extent.
> 50HighHigh first-pass metabolism is a probable cause of poor bioavailability.
Experimental Protocol: Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes.

Materials:

  • This compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer, pH 7.4

  • LC-MS/MS for analysis

Procedure:

  • Pre-warm a solution of liver microsomes and this compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding cold acetonitrile).

  • Include control incubations without NADPH to account for non-enzymatic degradation.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Question 5: What are some strategies to improve the bioavailability of this compound if any of the above issues are identified?

Based on your findings, you can employ various strategies:

  • For Poor Solubility:

    • Formulation Approaches: Consider using co-solvents, surfactants, or complexing agents like cyclodextrins.[14] Creating an amorphous solid dispersion can also significantly improve solubility and dissolution rate.[8][14]

    • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the molecule to improve its solubility while retaining its potency.[14]

  • For Low Permeability:

    • Structural Modification: Reducing the molecular weight or polar surface area can sometimes improve permeability.

  • For High Metabolism:

    • Structural Modification: Identify the metabolic "soft spots" on the molecule and modify the structure to block or slow down metabolism at those sites.

    • Use of Enzyme Inhibitors: In a research setting, co-administration with a known inhibitor of the metabolizing enzymes (e.g., a cytochrome P450 inhibitor) can help confirm if metabolism is the primary issue, though this is not always a viable clinical strategy.[11]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Simplified LysRs Signaling Pathway Lysine Lysine LysRS LysRS Lysine->LysRS ATP ATP ATP->LysRS tRNA_Lys tRNA_Lys tRNA_Lys->LysRS Lys_tRNA_Lys Lys_tRNA_Lys LysRS->Lys_tRNA_Lys Protein_Synthesis Protein_Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRs_IN_2 LysRs_IN_2 LysRs_IN_2->LysRS Inhibition cluster_1 Experimental Workflow for Bioavailability Troubleshooting start Poor In Vivo Bioavailability Observed solubility Assess Aqueous Solubility (Kinetic Solubility Assay) start->solubility permeability Assess Permeability (PAMPA Assay) solubility->permeability metabolism Assess Metabolic Stability (Microsomal Stability Assay) permeability->metabolism formulation Optimize Formulation metabolism->formulation retest Re-evaluate In Vivo formulation->retest cluster_2 Logical Troubleshooting Flowchart start Low Plasma Exposure? sol Is Solubility > 10 µg/mL? start->sol Yes perm Is Permeability High (Papp > 5)? sol->perm Yes sol_issue Address Solubility Issue (e.g., Formulation) sol->sol_issue No met Is Metabolic Stability High (CLint < 10)? perm->met Yes perm_issue Address Permeability Issue (e.g., Structural Mod.) perm->perm_issue No met_issue Address Metabolism Issue (e.g., Structural Mod.) met->met_issue No end Likely Good Bioavailability met->end Yes

References

Technical Support Center: Enhancing the Specificity of LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysRs-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methods to enhance the specificity of this potent lysyl-tRNA synthetase (LysRS) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme responsible for attaching lysine to its cognate tRNA during protein synthesis.[1] By inhibiting LysRS, this compound disrupts protein translation, leading to cell growth inhibition and death. It has shown potent activity against LysRS from pathogens such as Plasmodium falciparum and Cryptosporidium parvum.[1]

Q2: What are the known specificity issues with this compound?

A2: The primary specificity concern with this compound is its cross-reactivity with human lysyl-tRNA synthetase (HsKRS or KARS1).[1] While it is more potent against the parasitic enzymes, its inhibitory activity against the human ortholog can lead to off-target effects and potential cytotoxicity in human cells, as indicated by its activity against HepG2 cells.[1]

Q3: What are the general medicinal chemistry strategies to improve the selectivity of LysRS inhibitors like this compound?

A3: Improving the selectivity of LysRS inhibitors typically involves exploiting structural differences between the target enzyme in the pathogen and the human ortholog. Key strategies include:

  • Structure-Based Drug Design: Utilizing co-crystal structures to identify unique features in the ATP-binding pocket of the target LysRS that are not present in human LysRS. Modifications can then be designed to specifically interact with these unique residues.

  • Targeting the Amino Acid Binding Site: Designing inhibitors that form interactions with both the ATP and the lysine binding pockets of LysRS can enhance specificity.

  • Exploiting Conformational Differences: The binding of substrates and inhibitors can induce conformational changes in LysRS. Designing molecules that stabilize a conformation unique to the pathogen's enzyme can improve selectivity.

  • Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved residue near the active site of the pathogen's LysRS can lead to highly selective and potent inhibition.

Q4: Are there any specific structural modifications to inhibitors of LysRS that have been shown to enhance selectivity?

A4: Yes, studies on similar LysRS inhibitors have shown that modifications to different parts of the chemical scaffold can significantly impact selectivity. For instance, in a series of benzofuran-based LysRS inhibitors, extending an ethoxy group at the R2 position led to a significant increase in selectivity against the human ortholog, KARS1. This was attributed to the exploitation of a less constrained pocket in the bacterial LysRS compared to the human enzyme. Similarly, modifications at the R1 position, such as increasing the ring size from cyclopentyl to cycloheptyl, have been shown to improve both potency and selectivity.

Troubleshooting Guides

Issue 1: High background signal in the LysRS enzymatic assay.

Possible Cause Troubleshooting Step
Contamination of reagents with inorganic phosphate (for Malachite Green assay).Use high-purity water and reagents. Ensure all glassware is thoroughly rinsed with phosphate-free water.
Non-enzymatic hydrolysis of ATP.Prepare ATP solutions fresh and keep on ice. Run a no-enzyme control to determine the rate of spontaneous ATP hydrolysis and subtract this from the experimental values.
Presence of contaminating ATPases in the enzyme preparation.Purify the LysRS enzyme to homogeneity. Use specific inhibitors for common contaminating ATPases if purification is not sufficient.

Issue 2: Low signal or no inhibition observed in the cellular thermal shift assay (CETSA).

Possible Cause Troubleshooting Step
Insufficient compound concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for target engagement.
Low expression of LysRS in the chosen cell line.Select a cell line with higher endogenous expression of LysRS or use an overexpression system. Confirm LysRS levels by Western blot.
The compound does not effectively stabilize the protein upon binding.CETSA relies on ligand-induced thermal stabilization. If no shift is observed, it does not necessarily mean there is no binding. Consider an alternative target engagement assay, such as an in-cell enzymatic assay or proximity ligation assay.
Inefficient cell lysis or protein precipitation.Optimize the lysis buffer and the heating/cooling protocol. Ensure complete removal of precipitated protein by centrifugation.

Issue 3: Discrepancy between enzymatic and cellular activity.

| Possible Cause | Troubleshooting Step | | Poor cell permeability of the compound. | Assess the physicochemical properties of the compound (e.g., logP, polar surface area). Modify the chemical structure to improve cell permeability. | | Compound is subject to efflux by transporters. | Use cell lines with known efflux pump expression profiles or co-administer with known efflux pump inhibitors to test this hypothesis. | | Compound metabolism in cells. | Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of the compound. | | Off-target effects in the cellular environment. | Conduct a broader off-target profiling, such as kinome profiling or proteome-wide CETSA, to identify other potential targets that may contribute to the observed cellular phenotype. |

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeIC50 / EC50 (µM)Reference
Plasmodium falciparum LysRS (PfKRS)Enzymatic0.015[1]
Cryptosporidium parvum LysRS (CpKRS)Enzymatic0.13[1]
Human LysRS (HsKRS)Enzymatic1.8[1]
P. falciparum 3D7Cellular0.27[1]
C. parvumCellular2.5[1]
HepG2 (human liver carcinoma)Cellular49[1]

Experimental Protocols

LysRS Enzymatic Activity Assay (Malachite Green-Based)

This protocol measures the ATPase activity of LysRS, which is coupled to the aminoacylation reaction. The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically.

Materials:

  • Purified LysRS enzyme (pathogen and human)

  • L-lysine

  • ATP

  • tRNALys

  • Assay buffer: 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT

  • Malachite Green Reagent (commercial kit or prepared in-house)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2x enzyme solution in assay buffer.

    • Prepare a 2x substrate solution containing L-lysine and ATP in assay buffer.

    • Prepare serial dilutions of this compound or other test compounds.

  • Assay Setup:

    • Add 25 µL of the compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.

    • Add 25 µL of the 2x enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 50 µL of the 2x substrate solution to each well to start the reaction.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Develop Signal:

    • Stop the reaction by adding 25 µL of the Malachite Green Reagent A (containing molybdate in acidic solution).

    • Incubate for 10 minutes at room temperature.

    • Add 25 µL of Malachite Green Reagent B (containing sodium citrate) to stabilize the color.

    • Incubate for 20 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 620-640 nm using a microplate reader.

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.

Materials:

  • Cell line of interest (e.g., parasite-infected cells or human cells)

  • This compound or other test compounds

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

  • Antibody against LysRS

  • Secondary antibody for detection (e.g., HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Transfer the supernatant to a new tube and determine the protein concentration.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for LysRS.

  • Data Analysis:

    • Quantify the band intensities for LysRS at each temperature for both treated and untreated samples.

    • Plot the relative amount of soluble LysRS as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Alternatively, for an isothermal dose-response format, heat all samples at a single temperature (chosen from the melting curve) and plot the amount of soluble LysRS against the compound concentration.

Mandatory Visualizations

LysRS_Canonical_Function Lys L-Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lys->LysRS ATP ATP ATP->LysRS Lys_AMP Lysyl-AMP Intermediate LysRS->Lys_AMP + PPi Lys_tRNA_Lys Lysyl-tRNA(Lys) Lys_AMP->Lys_tRNA_Lys + AMP tRNA_Lys tRNA(Lys) tRNA_Lys->Lys_AMP Ribosome Ribosome Lys_tRNA_Lys->Ribosome Protein Protein Synthesis Ribosome->Protein LysRs_IN_2 This compound LysRs_IN_2->LysRS

Caption: Canonical function of LysRS in protein synthesis and its inhibition by this compound.

CETSA_Workflow cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Analysis Cells Cells in Culture Compound Add this compound or Vehicle Cells->Compound Incubate Incubate at 37°C Compound->Incubate Harvest Harvest Cells Incubate->Harvest Heat Heat to a Range of Temperatures Harvest->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Collect Soluble Fraction Centrifuge->Soluble WB Western Blot for LysRS Soluble->WB Quantify Quantify Bands WB->Quantify Plot Plot Melting Curves Quantify->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Specificity_Enhancement_Logic Start Start: Enhance Specificity of this compound SAR Structure-Activity Relationship (SAR) Studies Start->SAR SBDD Structure-Based Drug Design (SBDD) Start->SBDD Rational Rational Design SAR->Rational Inform modifications SBDD->Rational Identify unique pockets Screening Library Screening Rational->Screening Synthesize focused library Assay Assess Activity & Selectivity (Enzymatic & Cellular Assays) Screening->Assay Decision Improved Selectivity? Assay->Decision Decision->SAR No End Lead Optimization Decision->End Yes

References

Validation & Comparative

A Head-to-Head Battle: LysRs-IN-2 and Cladosporin as Inhibitors of Plasmodium falciparum Lysyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of two potent inhibitors targeting a key enzyme in malaria parasite protein synthesis.

In the ongoing fight against malaria, a disease that continues to pose a significant global health threat, the discovery and development of novel therapeutics with unique mechanisms of action are paramount. One such validated drug target is the Plasmodium falciparum lysyl-tRNA synthetase (PfKRS), an essential enzyme responsible for charging tRNA with lysine, a critical step in protein biosynthesis. Inhibition of PfKRS leads to the cessation of protein production and ultimately, parasite death. This guide provides a detailed comparison of two prominent PfKRS inhibitors: LysRs-IN-2, a synthetic compound, and cladosporin, a natural product.

Performance and Efficacy: A Quantitative Comparison

Both this compound and cladosporin demonstrate potent inhibition of PfKRS and exhibit antiplasmodial activity. The following table summarizes the key quantitative data for these two compounds based on available experimental evidence.

ParameterThis compoundCladosporinReference
PfKRS IC50 0.015 µM~0.004 µM[1][2]
P. falciparum (3D7) EC50 0.27 µM~0.115 µM (Dd2 strain)[1][3]
Human KRS (HsKRS) IC50 1.8 µM>100 µM[1][2]
Selectivity Index (HsKRS/PfKRS) ~120>25,000[1][2]
In Vivo Efficacy 90% reduction in parasitemia in a murine model at 1.5 mg/kg/day (oral)Not reported[1]

Key Insights:

  • Potency: Both compounds are highly potent inhibitors of PfKRS, with IC50 values in the low nanomolar range. Cladosporin appears to be slightly more potent at the enzymatic level.

  • Cellular Activity: This potent enzymatic inhibition translates to effective killing of the P. falciparum parasite in whole-cell assays, with both compounds demonstrating sub-micromolar EC50 values.

  • Selectivity: A critical parameter for any potential drug candidate is its selectivity for the parasite target over its human counterpart. Cladosporin exhibits outstanding selectivity, being over 25,000-fold more selective for PfKRS than human KRS (HsKRS). This compound also displays good selectivity of approximately 120-fold.

  • In Vivo Proof-of-Concept: this compound has demonstrated significant efficacy in a mouse model of malaria, with oral administration leading to a 90% reduction in parasitemia.[1] Similar in vivo efficacy data for cladosporin is not as readily available in the reviewed literature, which has been a barrier to its clinical development.[2]

Mechanism of Action: Targeting Protein Synthesis

Both this compound and cladosporin function by inhibiting the enzymatic activity of PfKRS. This enzyme catalyzes the two-step reaction of lysine activation and its subsequent transfer to the corresponding tRNA. By blocking this process, the inhibitors prevent the incorporation of lysine into newly synthesized proteins, leading to a complete halt in protein translation and parasite death.

Cladosporin has been shown to be a competitive inhibitor with respect to ATP, binding to the ATP-binding site of PfKRS.[4] Its structure remarkably mimics that of adenosine, allowing it to fit into the active site.[5] this compound was developed through a structure-based optimization of a screening hit and is also designed to inhibit PfKRS.[4]

cluster_parasite Plasmodium falciparum cluster_inhibitors Inhibitors Lysine Lysine PfKRS PfKRS Lysine->PfKRS ATP ATP ATP->PfKRS tRNALys tRNA(Lys) tRNALys->PfKRS Lys_tRNALys Lysyl-tRNA(Lys) PfKRS->Lys_tRNALys  Aminoacylation Protein Protein Synthesis Lys_tRNALys->Protein Parasite_Death Parasite Death LysRs_IN_2 This compound LysRs_IN_2->PfKRS Inhibition Cladosporin Cladosporin Cladosporin->PfKRS Inhibition

Fig. 1: Mechanism of PfKRS Inhibition

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate PfKRS inhibitors.

PfKRS Inhibition Assay (Kinase-Glo)

This assay quantifies the amount of ATP remaining in solution after the enzymatic reaction, which is inversely proportional to the enzyme's activity.

  • Reaction Setup: A reaction mixture is prepared containing recombinant PfKRS enzyme, L-lysine, ATP, and the inhibitor at varying concentrations in a suitable buffer.

  • Incubation: The reaction is initiated and incubated at room temperature for a specified period (e.g., 3 hours).[3]

  • ATP Detection: The Kinase-Glo® reagent is added to the reaction. This reagent contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.

  • Signal Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

P. falciparum Whole-Cell Growth Inhibition Assay

This assay determines the efficacy of the inhibitors against the live parasite.

  • Parasite Culture: P. falciparum is cultured in human red blood cells in a suitable culture medium.

  • Drug Addition: The cultured parasites are treated with a serial dilution of the inhibitor compound.

  • Incubation: The treated parasites are incubated for a defined period (e.g., 72 hours) to allow for parasite growth.

  • Growth Measurement: Parasite growth is quantified using various methods, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that causes a 50% reduction in parasite growth, is determined by plotting the fluorescence signal against the inhibitor concentration.

cluster_workflow Inhibitor Evaluation Workflow Start Start: Compound Library Biochemical_Screen Biochemical Screen (e.g., PfKRS Inhibition Assay) Start->Biochemical_Screen Hit_ID Hit Identification Biochemical_Screen->Hit_ID Cell_Based_Assay Whole-Cell Assay (P. falciparum Growth Inhibition) Hit_ID->Cell_Based_Assay Lead_Selection Lead Candidate Selection Cell_Based_Assay->Lead_Selection In_Vivo_Testing In Vivo Efficacy (Mouse Model) Lead_Selection->In_Vivo_Testing End Pre-clinical Development In_Vivo_Testing->End

Fig. 2: Drug Discovery Workflow

Conclusion

Both this compound and cladosporin are highly effective inhibitors of PfKRS, a crucial enzyme for the survival of the malaria parasite. Cladosporin, a natural product, exhibits exceptional potency and selectivity but has faced challenges in its development, reportedly due to poor metabolic stability.[6] In contrast, this compound, a product of a targeted drug discovery program, demonstrates a promising profile with confirmed in vivo efficacy through oral administration.[1] The continued investigation and optimization of compounds targeting PfKRS, such as this compound, represent a promising avenue for the development of the next generation of antimalarial drugs.

References

Validating the Mode of Action of LysRs-IN-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LysRs-IN-2 with other lysyl-tRNA synthetase (LysRs) inhibitors, supported by experimental data and detailed protocols. This guide will aid in understanding the validation of this compound's mode of action and its potential as a therapeutic agent.

Lysyl-tRNA synthetase (LysRs) is a crucial enzyme in protein synthesis, making it an attractive target for the development of novel antimicrobial and antiparasitic drugs. This compound has emerged as a potent inhibitor of LysRs in Plasmodium falciparum and Cryptosporidium parvum, the parasites responsible for malaria and cryptosporidiosis, respectively. This guide delves into the experimental validation of its mechanism of action, comparing its performance with other known LysRs inhibitors.

Comparative Performance of LysRs Inhibitors

The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following table summarizes its activity alongside other notable LysRs inhibitors, providing a clear comparison of their potency against different organisms.

CompoundTarget OrganismTarget EnzymeIC50 (µM)EC50 (µM)In Vivo Efficacy
This compound Plasmodium falciparumPfKRS0.015[1]0.27 (bloodstream 3D7)[1]90% reduction in parasitemia in a murine model (1.5 mg/kg, oral, daily for 4 days)[1]
Cryptosporidium parvumCpKRS0.13[1]2.5[1]96% reduction in parasite shedding in NOD SCID gamma mice (20 mg/kg, oral, daily for 7 days)[1]
HumanHsKRS1.8[1]49 (HepG2 cells)[1]
Cladosporin Plasmodium falciparumPfKRSPotent, nanomolar activity[2]Effective against blood and liver stages[2]
Cryptosporidium parvumCpKRS0.7[3]Eliminated parasites at an exponential rate in a cell-culture system[3]
HumanHsKRS>100-fold less potent than against PfKRS[2]
Compound 5 (Cladosporin analog) Plasmodium falciparumPfKRSOrally efficacious in a malaria mouse model[3]
Cryptosporidium parvumCpKRS2.5[3]Orally efficacious in two cryptosporidiosis mouse models[3]
M. tuberculosis Inhibitor 1 Mycobacterium tuberculosisMtbLysRS42[4]20 (MIC)[4]Statistically significant reduction in bacterial load in a murine model (200 mg/kg)[4]
Plasmodium falciparumPfKRS5[4]
ASP3026 Plasmodium falciparumPfLysRSNanomolar potency[5]Suppressed blood-stage growth[5]
HumanHsLysRS>380-fold less effective than against PfLysRS[5]

Experimental Protocols for Validating Mode of Action

The validation of a LysRs inhibitor's mode of action involves a series of biochemical and cellular assays to confirm its target engagement and elucidate its mechanism of inhibition.

Biochemical Assays: Determining Inhibition Kinetics

A common method to determine the mode of inhibition is to assess the inhibitor's effect on the enzyme's kinetics in the presence of varying substrate concentrations. For LysRs, which utilizes ATP and lysine as substrates, competition assays are highly informative.

ATP Competition Assay Protocol:

  • Enzyme and Substrates: Recombinant LysRs is purified. The substrates used are ATP and radiolabeled lysine (e.g., [³H]-lysine).

  • Reaction Mixture: The assay is performed in a suitable buffer (e.g., HEPES) containing the enzyme, a fixed concentration of radiolabeled lysine, and varying concentrations of ATP.

  • Inhibitor Addition: The inhibitor (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the aminoacylation reaction to proceed.

  • Quantification: The amount of radiolabeled lysyl-tRNA formed is quantified. This is typically done by precipitating the tRNA and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values are determined at different ATP concentrations. A shift in the IC50 value with varying ATP concentrations suggests that the inhibitor is competitive with respect to ATP[6].

Cellular Assays: Confirming On-Target Engagement

Cellular assays are crucial to confirm that the inhibitor's antiparasitic activity is a direct result of targeting LysRs within the living organism.

Generation and Analysis of Resistant Parasites Protocol:

  • Drug Pressure Selection: Parasite cultures (e.g., P. falciparum) are continuously exposed to the inhibitor at a concentration equivalent to 3x the EC50 value[7].

  • Cloning: After a period of selection (e.g., 20 days), resistant parasites are cloned by limiting dilution[7].

  • Phenotypic Analysis: The EC50 values of the resistant clones are determined and compared to the wild-type parental line to confirm the resistance phenotype[7].

  • Genotypic Analysis: The gene encoding LysRs (krs1) in the resistant clones is sequenced to identify mutations that may confer resistance.

  • Cross-Resistance Analysis: The resistant clones are tested against other known LysRs inhibitors (e.g., cladosporin) to check for cross-resistance, further confirming the on-target mechanism[7].

Thermal Proteome Profiling (TPP) Protocol:

  • Cell Treatment: Intact parasite cells are treated with the inhibitor or a vehicle control.

  • Heat Challenge: The treated cells are subjected to a temperature gradient.

  • Protein Extraction: The soluble protein fraction is extracted from the cells at each temperature point.

  • Proteomic Analysis: The abundance of thousands of proteins in the soluble fraction is quantified using mass spectrometry.

  • Data Analysis: The melting temperature (Tm) of each protein is determined. A shift in the Tm of a specific protein (e.g., LysRs) in the presence of the inhibitor indicates direct binding and target engagement[8].

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the LysRs signaling pathway, the experimental workflow for validating inhibitors, and the logical flow of this compound's mode of action validation.

LysRs_Signaling_Pathway Lys Lysine LysRs Lysyl-tRNA Synthetase (LysRs) Lys->LysRs ATP ATP ATP->LysRs tRNA_Lys tRNA(Lys) Lys_AMP Lysyl-AMP Intermediate tRNA_Lys->Lys_AMP LysRs->Lys_AMP Activation Lys_tRNA_Lys Lysyl-tRNA(Lys) Lys_AMP->Lys_tRNA_Lys Transfer Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis LysRs_IN_2 This compound LysRs_IN_2->LysRs Inhibition

Caption: The canonical pathway of Lysyl-tRNA Synthetase in protein synthesis and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Start Recombinant LysRs Enzyme ATP_Comp ATP Competition Assay Biochem_Start->ATP_Comp Inhibitor LysRs Inhibitor (e.g., this compound) Inhibitor->ATP_Comp TPP Thermal Proteome Profiling (TPP) Inhibitor->TPP MoA Determine Mode of Inhibition (e.g., ATP-competitive) ATP_Comp->MoA Cell_Start Parasite Culture Drug_Pressure Drug Pressure Selection Cell_Start->Drug_Pressure Cell_Start->TPP Resistant_Clones Generate Resistant Clones Drug_Pressure->Resistant_Clones Phenotype Phenotypic Analysis (EC50) Resistant_Clones->Phenotype Genotype Genotypic Analysis (Sequencing) Resistant_Clones->Genotype Target_Engagement Confirm On-Target Engagement Phenotype->Target_Engagement Genotype->Target_Engagement TPP->Target_Engagement MoA_Validation_Logic LysRs_IN_2 This compound shows antiparasitic activity Hypothesis Hypothesis: This compound inhibits LysRs LysRs_IN_2->Hypothesis Biochem_Evidence Biochemical Evidence: Inhibits recombinant LysRs (ATP-competitive) Hypothesis->Biochem_Evidence Test Cellular_Evidence Cellular Evidence: - Resistant parasites have  mutations in LysRs gene - TPP shows direct binding Hypothesis->Cellular_Evidence Test Conclusion Conclusion: Mode of action is validated (On-target inhibition of LysRs) Biochem_Evidence->Conclusion Supports Cellular_Evidence->Conclusion Supports

References

Comparative Analysis of LysRs-IN-2: A Novel Inhibitor Targeting Parasitic Lysyl-tRNA Synthetase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS), against various parasitic strains. The document outlines its performance relative to existing alternatives, supported by experimental data, and provides detailed methodologies for key assays.

Executive Summary

This compound is a promising anti-parasitic compound that demonstrates significant efficacy against apicomplexan parasites, including Plasmodium falciparum and Cryptosporidium parvum. By selectively targeting the parasite's lysyl-tRNA synthetase (KRS), an essential enzyme for protein synthesis, this compound exhibits potent inhibitory activity at nanomolar concentrations. This guide details its in vitro and in vivo performance, offering a direct comparison with other anti-parasitic agents such as cladosporin, paromomycin, and nitazoxanide. The data presented herein supports the potential of this compound as a lead compound for the development of novel therapeutics for malaria and cryptosporidiosis.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound and comparator compounds against various parasite strains.

Table 1: In Vitro Efficacy of this compound and Alternatives against Plasmodium falciparum

CompoundParasite StrainIC50 / EC50 (µM)Citation
This compound P. falciparum (3D7)EC50: 0.27[1]
CladosporinP. falciparum (3D7)IC50: ~0.004[2]
CladosporinP. falciparum (Dd2, Chloroquine-resistant)EC50: 0.115[3]
CladosporinP. falciparum (Resistant Clone 1)EC50: 8.357[3]
ASP3026P. falciparum (3D7)IC50: 5.61[2]

Table 2: In Vitro Efficacy of this compound and Alternatives against Cryptosporidium spp.

CompoundParasite Species/IsolateIC50 / EC50 (µM)Citation
This compound C. parvumEC50: 2.5[1]
CladosporinC. parvumEC50: 0.7[4]
ParomomycinC. parvumEC50: 1184 (mg/L)[5]
NitazoxanideC. parvumEC50: Varies (e.g., ~1-10 µM)[6][7]
KDU731C. parvumIC50: 0.102[8]

Data Presentation: In Vivo Efficacy

Table 3: In Vivo Efficacy of this compound and Paromomycin against Cryptosporidium in Mouse Models

CompoundAnimal ModelDosing RegimenEfficacyCitation
This compound (as compound 5) INF-γ-knockout mice20 mg/kg, once daily for 7 days10,000-fold reduction in parasite levels[4]
This compound (as compound 5) NOD SCID gamma mice20 mg/kg, once daily for 7 days100-fold reduction in parasite levels[4]
ParomomycinNOD SCID gamma mice2,000 mg/kgComparable reduction to this compound[4]
This compound Murine P. falciparum SCID model1.5 mg/kg, once daily for 4 days90% reduction in parasitemia[1]

Mechanism of Action

This compound functions by inhibiting lysyl-tRNA synthetase (LysRS), a crucial enzyme in protein synthesis that is responsible for attaching the amino acid lysine to its corresponding tRNA.[1] By targeting the parasite's LysRS with higher selectivity over the human ortholog, this compound disrupts protein production, leading to parasite death.

G cluster_host Host Cell cluster_parasite Parasite LysRS_H Human LysRS tRNA_Lys_H tRNA-Lys LysRS_H->tRNA_Lys_H Charges tRNA Protein_H Host Protein Synthesis tRNA_Lys_H->Protein_H Delivers Lysine LysRS_P Parasite LysRS tRNA_Lys_P tRNA-Lys LysRS_P->tRNA_Lys_P Charges tRNA Protein_P Parasite Protein Synthesis tRNA_Lys_P->Protein_P Delivers Lysine Parasite_Death Parasite Death Protein_P->Parasite_Death Disruption leads to LysRs_IN_2 This compound LysRs_IN_2->LysRS_H Weakly Inhibits LysRs_IN_2->LysRS_P Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Culture and Drug Susceptibility Assay for Plasmodium falciparum
  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+). The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, 0.2 mM hypoxanthine, and 20 mg/L gentamicin. Cultures are incubated at 37°C in a microaerophilic environment (5% CO2, 5% O2, 90% N2).

  • Drug Susceptibility Assay (SYBR Green I-based):

    • Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit.

    • 100 µL of the parasite culture is added to 96-well plates containing serial dilutions of the test compounds.

    • Plates are incubated for 72 hours under the conditions described above.

    • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • IC50 values are calculated by non-linear regression analysis of the dose-response curves.

In Vitro Culture and Drug Susceptibility Assay for Cryptosporidium parvum
  • Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are grown to confluence in 96-well plates using RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Oocyst Preparation and Infection: C. parvum oocysts (e.g., Iowa isolate) are excysted by incubation in acidic Hanks' Balanced Salt Solution. The sporozoites are then used to infect the confluent HCT-8 cell monolayers.

  • Drug Treatment: Immediately after infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Quantification of Infection (qPCR-based):

    • After 48 hours of incubation, the culture medium is removed, and the cells are lysed.

    • DNA is extracted from the cell lysates.

    • Quantitative PCR (qPCR) is performed using primers specific for a C. parvum gene (e.g., 18S rRNA) to quantify the parasite load.

    • EC50 values are determined by analyzing the reduction in parasite DNA in treated versus untreated wells.

In Vivo Efficacy Study in a Mouse Model of Cryptosporidiosis

G start Start infection Infect immunocompromised mice (e.g., NOD SCID gamma) with C. parvum oocysts start->infection treatment_start Initiate treatment with this compound or vehicle control (Day X post-infection) infection->treatment_start daily_treatment Administer daily oral gavage for a defined period (e.g., 7 days) treatment_start->daily_treatment fecal_collection Collect fecal samples at regular intervals daily_treatment->fecal_collection oocyst_quantification Quantify oocyst shedding (e.g., by qPCR or microscopy) fecal_collection->oocyst_quantification data_analysis Analyze data to determine reduction in parasite burden oocyst_quantification->data_analysis end End data_analysis->end

Caption: Workflow for in vivo efficacy testing.

  • Animal Model: Immunocompromised mice, such as NOD SCID gamma or IFN-γ knockout mice, are used as they are susceptible to sustained Cryptosporidium infection.

  • Infection: Mice are orally inoculated with a defined number of C. parvum oocysts.

  • Treatment: At a predetermined time post-infection (e.g., day 4), mice are randomized into treatment and control groups. The treatment group receives daily oral administration of this compound, while the control group receives the vehicle.

  • Monitoring: Fecal samples are collected from each mouse at regular intervals throughout the study.

  • Quantification of Parasite Shedding: The number of oocysts in the fecal samples is quantified using methods such as qPCR or immunofluorescence microscopy.

  • Efficacy Assessment: The efficacy of the compound is determined by comparing the reduction in oocyst shedding in the treated group to the control group.

Conclusion

This compound demonstrates potent and selective activity against key parasitic protozoa, P. falciparum and C. parvum. Its efficacy, particularly in in vivo models of cryptosporidiosis, is comparable or superior to existing treatments like paromomycin. The clear mechanism of action, targeting a validated essential enzyme, further strengthens its profile as a promising drug candidate. Further studies are warranted to explore its activity against a broader range of drug-resistant parasite strains and to advance its development as a novel anti-parasitic therapeutic.

References

Comparative Guide to Lysyl-tRNA Synthetase Inhibitors for Anti-Parasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-parasitic activity of Lysyl-tRNA Synthetase (LysRS) inhibitors, with a focus on LysRs-IN-2 and its analogs. LysRS is a crucial enzyme in protein synthesis and has been validated as a promising drug target against parasitic pathogens such as Plasmodium falciparum (the causative agent of malaria) and Cryptosporidium parvum (a major cause of diarrheal disease).[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in this area.

Introduction to LysRS Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential for translating the genetic code into proteins.[2] Lysyl-tRNA synthetase (LysRS) specifically catalyzes the attachment of lysine to its cognate tRNA.[3] Inhibition of this enzyme disrupts protein synthesis, leading to parasite death.[1] The discovery of inhibitors like the natural product cladosporin, which shows potent and selective activity against parasite LysRS over the human counterpart, has spurred the development of novel anti-parasitic agents.[4][5] This guide focuses on synthetic inhibitors, including this compound and other series of analogs that have been developed to improve potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of LysRS Inhibitors

The following tables summarize the in vitro and in vivo anti-parasitic activity of this compound, representative analogs from different chemical series, and the natural product cladosporin.

In Vitro Activity Against Plasmodium falciparum
Compound/AnalogTargetIC50 (μM)Whole-Cell EC50 (μM)Selectivity (HsLysRS/PfLysRS IC50)Reference
This compound PfKRS0.0150.27 (P. falciparum 3D7)120[6]
Cladosporin PfKRS~0.0040.04-0.09>1000[5][7]
ASP3026 PfLysRSSubmicromolar5.61 (P. falciparum 3D7)>380[8][9]
Analog 36 (ASP3026 series) PfLysRS-~0.8-[9]
Analog 38 (ASP3026 series) PfLysRS--328[10]
DDD01510706 (Chromone series) PfKRS1-0.368 (Dd2)-[11][12]

PfKRS: Plasmodium falciparum Lysyl-tRNA Synthetase; HsKRS: Human Lysyl-tRNA Synthetase

In Vitro Activity Against Cryptosporidium parvum
Compound/AnalogTargetIC50 (μM)Whole-Cell EC50 (μM)Reference
This compound CpKRS0.132.5[6]
DDD489 (Chromone series) CpKRS--[13]
DDD508 (Chromone series) CpKRS--[13]

CpKRS: Cryptosporidium parvum Lysyl-tRNA Synthetase

In Vivo Efficacy
CompoundParasiteMouse ModelDosing RegimenEfficacyReference
This compound P. falciparumSCID1.5 mg/kg, oral, once daily for 4 days90% reduction in parasitemia[6]
This compound CryptosporidiumNOD SCID gamma & INF-γ-knockout20 mg/kg, oral, once daily for 7 days96% reduction in parasite shedding[14]
Compound 5 (Chromone series) P. falciparumSCID1.5 mg/kg, oral, once daily for 4 daysED90[15]
Compound 5 (Chromone series) CryptosporidiumNOD SCID gamma20 mg/kg, oral, once daily for 7 days100-fold reduction in parasite levels[15]
Compounds 8 & 11 (Tuberculosis LysRS inhibitor series) M. tuberculosisC57BL/6200 mg/kg for 8 days1.9 and 2.6 Log10 reduction in CFU[16]

Signaling Pathways and Experimental Workflows

Visual representations of the mechanism of action and common experimental procedures are provided below to clarify the underlying biology and research methodologies.

Signaling_Pathway cluster_0 Parasite Cell cluster_1 Inhibitor Action Lysine Lysine LysRS LysRS Lysine->LysRS ATP ATP ATP->LysRS Lysyl-AMP Lysyl-AMP LysRS->Lysyl-AMP + Lysine + ATP Lys-tRNA(Lys) Lys-tRNA(Lys) Lysyl-AMP->Lys-tRNA(Lys) + tRNA(Lys) tRNA(Lys) tRNA(Lys) Ribosome Ribosome Lys-tRNA(Lys)->Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Parasite Growth Parasite Growth Protein Synthesis->Parasite Growth LysRs_IN_2_Analogs LysRS Inhibitors (e.g., this compound analogs) LysRs_IN_2_Analogs->LysRS Inhibition

Caption: Mechanism of action of LysRS inhibitors in parasites.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Library LysRS Inhibitor Analogs Enzyme_Assay LysRS Enzymatic Assay (IC50 determination) Compound_Library->Enzyme_Assay Growth_Inhibition_Assay Whole-Cell Growth Inhibition Assay (EC50) Compound_Library->Growth_Inhibition_Assay Selectivity_Assay Human Cell Line Cytotoxicity Assay (CC50) Compound_Library->Selectivity_Assay Enzyme_Assay->Growth_Inhibition_Assay Parasite_Culture Parasite Culture (P. falciparum / C. parvum) Lead_Compounds Promising Analogs Growth_Inhibition_Assay->Lead_Compounds Mouse_Model Infection Model (e.g., SCID mice) Lead_Compounds->Mouse_Model Treatment Oral Dosing Mouse_Model->Treatment Efficacy_Measurement Parasitemia / Oocyst Shedding Measurement Treatment->Efficacy_Measurement PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Efficacy_Measurement->PK_PD_Analysis

Caption: General workflow for the evaluation of anti-parasitic LysRS inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are summarized protocols for common assays used in the evaluation of LysRS inhibitors.

LysRS Enzymatic Inhibition Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LysRS. A common method is the ATP hydrolysis assay, which measures the amount of ATP consumed during the aminoacylation reaction.

  • Reagents and Materials:

    • Purified recombinant parasite LysRS (e.g., PfKRS, CpKRS) and human LysRS (HsKRS).

    • Substrates: L-lysine, ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP detection reagent (e.g., Kinase-Glo®).

    • Test compounds dissolved in DMSO.

    • 384-well plates.

  • Protocol:

    • Dispense test compounds at various concentrations into the wells of a 384-well plate.

    • Add a solution containing the LysRS enzyme and L-lysine to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the ATP detection reagent.

    • Measure the luminescence, which is proportional to the amount of remaining ATP.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay (EC50 Determination)

This assay assesses the efficacy of compounds against the parasite growing within human red blood cells.

  • Reagents and Materials:

    • P. falciparum culture (e.g., 3D7 or Dd2 strain).

    • Human red blood cells.

    • Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine).

    • Test compounds dissolved in DMSO.

    • 96-well plates.

    • DNA-intercalating dye (e.g., SYBR Green I) or parasite lactate dehydrogenase (pLDH) assay reagents.

  • Protocol:

    • Synchronize the P. falciparum culture to the ring stage.[7]

    • Prepare a parasite suspension in complete medium with red blood cells at a defined parasitemia and hematocrit.

    • Dispense the test compounds at various concentrations into the wells of a 96-well plate.

    • Add the parasite suspension to each well.

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

    • Lyse the red blood cells and add the SYBR Green I dye.

    • Measure fluorescence to quantify parasite DNA content, which correlates with parasite growth.

    • Alternatively, measure pLDH activity as a marker of parasite viability.

    • Calculate the EC50 value from the dose-response curve.[9][17]

Cryptosporidium parvum In Vitro Inhibition Assay (EC50 Determination)

This assay measures the ability of compounds to inhibit the growth of C. parvum in a host cell line.

  • Reagents and Materials:

    • C. parvum oocysts.

    • Human intestinal epithelial cell line (e.g., HCT-8).

    • Culture medium for HCT-8 cells.

    • Test compounds dissolved in DMSO.

    • 96-well plates.

    • Reagents for quantifying parasite growth (e.g., qPCR targeting C. parvum DNA, immunofluorescence staining of parasites).

  • Protocol:

    • Seed HCT-8 cells in 96-well plates and grow to confluency.

    • Excyst C. parvum oocysts to release infectious sporozoites.

    • Add the test compounds at various concentrations to the HCT-8 cell monolayers.

    • Infect the cells with the excysted sporozoites.

    • Incubate the plates for 48-72 hours.

    • Quantify parasite growth by either lysing the cells and performing qPCR for a C. parvum-specific gene or by fixing the cells and visualizing the parasites via immunofluorescence microscopy.[18][19]

    • Determine the EC50 value from the dose-response data.

In Vivo Efficacy Studies in Mouse Models

These studies evaluate the therapeutic effect of lead compounds in a living organism.

  • P. falciparum Mouse Model:

    • Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human red blood cells.[13][20]

    • Infection: Mice are infected with P. falciparum.

    • Treatment: Test compounds are typically administered orally once or twice daily for several consecutive days.

    • Efficacy Measurement: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry. The reduction in parasitemia compared to a vehicle-treated control group is calculated.[15]

  • Cryptosporidium Mouse Model:

    • Animal Model: Immunodeficient mice (e.g., NOD SCID gamma, IFN-γ knockout) that are susceptible to chronic Cryptosporidium infection.[14][21]

    • Infection: Mice are infected orally with C. parvum oocysts.

    • Treatment: Oral administration of the test compound for a defined period.

    • Efficacy Measurement: Parasite load is quantified by counting the number of oocysts shed in the feces using microscopy or qPCR. A reduction in oocyst shedding indicates drug efficacy.[14]

Conclusion

The inhibition of LysRS presents a compelling strategy for the development of novel anti-parasitic drugs with the potential to overcome existing resistance mechanisms. The data presented in this guide highlight the progress made in developing potent and selective inhibitors against P. falciparum and C. parvum. The detailed experimental protocols provide a foundation for researchers to conduct further studies in this promising area of drug discovery. Continued structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial in advancing these promising compounds towards clinical development.

References

Comparative Preclinical Assessment of LysRs-IN-2 for Anti-Parasitic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of LysRs-IN-2, a novel Lysyl-tRNA synthetase (LysRS) inhibitor, against existing therapeutic alternatives for parasitic diseases. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this compound in preclinical models.

Lysyl-tRNA synthetase is a critical enzyme responsible for charging tRNA with lysine, an essential step in protein synthesis.[1] Its inhibition presents a promising strategy for targeting rapidly proliferating organisms like parasites. This compound has emerged as a potent inhibitor of LysRS in several parasitic species.[2]

In Vitro Potency and Selectivity

This compound demonstrates significant potency against the LysRS enzymes of Plasmodium falciparum (PfKRS) and Cryptosporidium parvum (CpKRS), the parasites responsible for malaria and cryptosporidiosis, respectively.[2] The compound also shows whole-cell activity against these parasites.[2] A key aspect of its therapeutic potential is its selectivity for parasitic enzymes over the human homolog (HsKRS), which suggests a favorable safety profile.

Table 1: Comparative In Vitro Activity of this compound and Alternatives

Compound/DrugTargetOrganismIC50 / EC50 (µM)Selectivity (HsKRS IC50 / Parasite IC50)
This compound PfKRSP. falciparum0.015 (IC50)[2]120x
CpKRSC. parvum0.13 (IC50)[2]13.8x
Whole-cellP. falciparum0.27 (EC50)[2]N/A
Whole-cellC. parvum2.5 (EC50)[2]N/A
HsKRSHomo sapiens1.8 (IC50)[2]N/A
HepG2 cellsHomo sapiens49 (EC50)[2]N/A
Paromomycin Ribosomal RNAC. parvumNot directly comparableBroad-spectrum
Borrelidin Threonyl-tRNA synthetaseP. falciparum0.00097 (IC50)[3]Low, toxic to human cells[3]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Signaling and Mechanism of Action

This compound functions by inhibiting the catalytic activity of LysRS, thereby disrupting protein synthesis in the parasite. This is a well-established mechanism for anti-parasitic drugs. Beyond its canonical role, LysRS has been implicated in other cellular processes, such as cell migration and immune response, although the direct impact of this compound on these pathways is still under investigation.[4][5][6]

LysRS_Inhibition_Pathway cluster_parasite Parasite Cell Lysine Lysine + tRNA(Lys) + ATP LysRS Lysyl-tRNA Synthetase (PfKRS / CpKRS) Lysine->LysRS Lys_tRNA Lys-tRNA(Lys) LysRS->Lys_tRNA Protein_Synth Protein Synthesis Lys_tRNA->Protein_Synth Parasite_Growth Parasite Replication & Survival Protein_Synth->Parasite_Growth LysRs_IN_2 This compound LysRs_IN_2->LysRS Inhibition

Mechanism of this compound action in parasites.

In Vivo Efficacy in Preclinical Models

Preclinical studies in mouse models of malaria and cryptosporidiosis have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant reduction in parasite load.

Table 2: Summary of In Vivo Efficacy of this compound

Disease ModelAnimal ModelDosing RegimenOutcome
MalariaP. falciparum SCID mouse1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia[2]
CryptosporidiosisC. parvum NOD SCID gamma mice20 mg/kg, orally, once daily for 7 days96% reduction in parasite shedding[2]
CryptosporidiosisC. parvum INF-γ-knockout mice20 mg/kg, orally, once daily for 7 daysReduced parasite shedding below detection[2]

Experimental Protocols

In Vivo Efficacy Study Workflow

The general workflow for assessing the in vivo efficacy of this compound in a murine model of parasitic infection is outlined below.

In_Vivo_Workflow A 1. Animal Acclimatization (e.g., SCID mice) B 2. Parasite Infection (e.g., P. falciparum or C. parvum) A->B C 3. Group Allocation (Vehicle vs. This compound) B->C D 4. Compound Administration (Oral gavage, specified dose & frequency) C->D E 5. Monitoring (Parasitemia, parasite shedding, clinical signs) D->E F 6. Data Analysis (Comparison between groups) E->F

Workflow for in vivo preclinical efficacy studies.

Methodology for In Vivo Malaria Model:

  • Animal Model: Severe Combined Immunodeficient (SCID) mice are commonly used as they can be engrafted with human red blood cells and subsequently infected with P. falciparum.

  • Infection: Mice are infected with P. falciparum and parasitemia is allowed to establish.

  • Treatment: this compound is administered orally at a dose of 1.5 mg/kg once daily for four days.[2] A vehicle control group is run in parallel.

  • Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained blood smears.

  • Endpoint: The primary endpoint is the percentage reduction in parasitemia compared to the vehicle-treated group.

Methodology for In Vivo Cryptosporidiosis Model:

  • Animal Model: Immunodeficient mouse strains such as NOD SCID gamma or IFN-γ-knockout mice are used as they are susceptible to C. parvum infection.[2]

  • Infection: Mice are orally infected with C. parvum oocysts.

  • Treatment: this compound is administered orally at a dose of 20 mg/kg once daily for seven days.[2] A control group receiving a standard-of-care agent like paromomycin or a vehicle may be included.

  • Monitoring: Parasite shedding is quantified by counting oocysts in fecal samples using methods such as immunofluorescence microscopy or qPCR.

  • Endpoint: The primary endpoint is the reduction in parasite shedding compared to the control group.

Safety and Toxicology

While detailed toxicology studies are ongoing, the high selectivity of this compound for parasitic LysRS over the human enzyme, as indicated by the in vitro data, suggests a potentially wide therapeutic window.[2] The compound has been shown to be well-tolerated in mice at efficacious doses.[7] However, host toxicity has been observed at higher doses (≥ 20 mg/kg), which has so far precluded its preclinical development for cryptosporidiosis and malaria.[7]

Conclusion

This compound is a potent and selective inhibitor of parasitic Lysyl-tRNA synthetase with demonstrated in vivo efficacy in preclinical models of malaria and cryptosporidiosis. Its distinct mechanism of action and promising preclinical data warrant further investigation and optimization to mitigate host toxicity at higher doses. This compound represents a valuable lead for the development of novel anti-parasitic therapies.

References

A Comparative Guide to the In Vitro Efficacy of LysRs-IN-2, a Novel Anti-parasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS), against various models. This compound has emerged as a promising therapeutic candidate for parasitic diseases, including malaria and cryptosporidiosis. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to offer an objective performance assessment against other LysRS inhibitors.

Mechanism of Action: Targeting Protein Synthesis

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme in protein synthesis. It catalyzes the attachment of the amino acid lysine to its corresponding transfer RNA (tRNA), a vital step in translating the genetic code into proteins. Inhibition of LysRS halts protein production, ultimately leading to cell death. This mechanism makes it an attractive target for antimicrobial and anti-parasitic drug development.

dot

cluster_0 Protein Synthesis cluster_1 Inhibition by this compound Lysine Lysine LysRS Lysyl-tRNA Synthetase (LysRS) Lysine->LysRS ATP ATP ATP->LysRS Lys_tRNA Lysyl-tRNA LysRS->Lys_tRNA Charges tRNA with Lysine Ribosome Ribosome Lys_tRNA->Ribosome Delivers Lysine Protein Protein Ribosome->Protein Protein Elongation LysRs_IN_2 This compound LysRs_IN_2->LysRS Inhibits

Caption: Signaling pathway of LysRS in protein synthesis and its inhibition by this compound.

Comparative Efficacy of this compound and Alternative Inhibitors

The in vitro potency of this compound has been evaluated against the LysRS enzymes from Plasmodium falciparum (PfKRS) and Cryptosporidium parvum (CpKRS), the causative agents of malaria and cryptosporidiosis, respectively. Its activity has also been assessed in whole-cell assays against these parasites and a human cell line (HepG2) to determine selectivity. The data is presented below in comparison to other known LysRS inhibitors, Cladosporin and ASP3026.

CompoundTargetIC50 (µM)EC50 (µM)Cell Line/Organism
This compound PfKRS0.015[1]--
CpKRS0.13[1]--
HsKRS1.8[1]--
--0.27P. falciparum 3D7
--2.5C. parvum
--49HepG2
Cladosporin PfKRS~0.004--
HsKRS>10--
--~0.05P. falciparum
ASP3026 PfKRS~0.1--
HsKRS>38--
--5.61P. falciparum 3D7

Experimental Protocols

Enzymatic Assays for LysRS Inhibition (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) for LysRS inhibitors is a pyrophosphate exchange assay or a coupled-enzyme assay that measures ATP consumption.

General Workflow:

dot

G cluster_workflow Enzymatic Assay Workflow start Prepare reaction mix (buffer, ATP, Lysine, LysRS enzyme) add_inhibitor Add varying concentrations of inhibitor (e.g., this compound) start->add_inhibitor incubate Incubate at a specific temperature for a set time add_inhibitor->incubate measure Measure enzyme activity (e.g., luminescence, fluorescence) incubate->measure analyze Analyze data to determine IC50 measure->analyze

Caption: A generalized workflow for determining the IC50 of LysRS inhibitors.

Detailed Protocol for PfKRS and CpKRS Inhibition Assay:

  • Reaction Components: The reaction mixture typically contains a buffer (e.g., HEPES), MgCl2, DTT, ATP, L-lysine, the respective LysRS enzyme (PfKRS or CpKRS), and a pyrophosphatase.

  • Inhibitor Preparation: this compound and other inhibitors are prepared in a suitable solvent like DMSO and added to the reaction mixture in a dose-response manner.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a defined period.

  • Detection: The amount of pyrophosphate produced, which is directly proportional to the enzyme activity, is measured. This can be done using a variety of methods, including a luciferase-based assay that generates a luminescent signal.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Whole-Cell Efficacy Assays (EC50 Determination)

1. Plasmodium falciparum Growth Inhibition Assay:

  • Cell Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a suitable culture medium.

  • Assay Setup: Asynchronous or synchronized parasite cultures are seeded in 96-well plates.

  • Compound Addition: Test compounds are added at various concentrations.

  • Incubation: Plates are incubated for a standard parasite life cycle (e.g., 72 hours) under controlled atmospheric conditions.

  • Growth Measurement: Parasite growth is assessed using methods like SYBR Green I-based fluorescence assay, which stains parasite DNA, or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).

  • EC50 Calculation: The fluorescence or absorbance values are plotted against the compound concentrations to determine the half-maximal effective concentration (EC50).

2. Cryptosporidium parvum Growth Inhibition Assay:

  • Host Cell Culture: A human intestinal cell line, such as HCT-8, is seeded in 96-well plates and grown to confluency.

  • Infection: The host cell monolayer is infected with C. parvum oocysts.

  • Compound Treatment: The infected cells are treated with a serial dilution of the test compounds.

  • Incubation: The plates are incubated for a set period (e.g., 48 or 72 hours).

  • Parasite Growth Assessment: Parasite proliferation is quantified using methods such as immunofluorescence staining of parasite-specific antigens followed by automated imaging and analysis, or by using a reporter parasite line expressing a luciferase.

  • EC50 Determination: The parasite count or luciferase activity is normalized to controls and plotted against compound concentrations to calculate the EC50.

3. HepG2 Cytotoxicity Assay:

  • Cell Culture: Human hepatoma (HepG2) cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified duration (e.g., 72 hours).

  • Viability Measurement: Cell viability is determined using assays such as the MTT or resazurin reduction assays, or by measuring ATP levels using a luminescent assay like CellTiter-Glo.

  • EC50 Calculation: The cell viability data is used to calculate the EC50, representing the concentration at which the compound reduces cell viability by 50%.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the lysyl-tRNA synthetases of the parasites P. falciparum and C. parvum in both enzymatic and whole-cell in vitro models. Its favorable selectivity profile against the human LysRS enzyme highlights its potential as a promising lead compound for the development of novel anti-parasitic therapies. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this and other LysRS inhibitors in a research and drug discovery setting. Further in vivo studies are warranted to establish the therapeutic potential of this compound.

References

Structural Showdown: Unraveling the Selective Inhibition of PfKRS over HsKRS by LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics against malaria, a formidable global health challenge, the parasite's essential enzymes have emerged as critical targets. Among these, lysyl-tRNA synthetase (KRS) of Plasmodium falciparum (PfKRS) is a particularly promising candidate for inhibitor development. This guide provides a detailed structural and functional comparison of the binding of a potent inhibitor, LysRs-IN-2, to both the parasite's PfKRS and its human counterpart, Homo sapiens KRS (HsKRS). Understanding the molecular basis of this selectivity is paramount for the design of next-generation antimalarials with improved efficacy and reduced off-target effects.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified against both PfKRS and HsKRS, revealing a significant selectivity for the parasite enzyme. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Target EnzymeInhibitorIC50 (µM)Selectivity (HsKRS IC50 / PfKRS IC50)
Plasmodium falciparum KRS (PfKRS)This compound0.015[1]\multirow{2}{*}{120-fold}
Homo sapiens KRS (HsKRS)This compound1.8[1]

This 120-fold greater potency against PfKRS highlights the potential of this compound as a selective antimalarial agent.

Structural Basis of Selective Inhibition

While the crystal structure of this compound in complex with either PfKRS or HsKRS is not publicly available, extensive structural studies of these enzymes with other inhibitors, such as cladosporin and ASP3026, have illuminated key differences in their active sites that likely govern the selective binding of inhibitors like this compound.[2][3]

The active sites of PfKRS and HsKRS, while largely conserved, exhibit subtle yet critical variations in amino acid residues. Notably, two residues within the active site, Val328 and Ser344 in PfKRS, correspond to Gln321 and Thr337 in HsKRS.[2] These differences in size, shape, and hydrogen bonding potential of the amino acid side chains create distinct microenvironments within the inhibitor-binding pocket. It is hypothesized that the chemical architecture of this compound is better accommodated by the active site of PfKRS, allowing for more favorable interactions and thus tighter binding and more potent inhibition.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments used in the characterization of KRS inhibitors.

Enzymatic Assay for KRS Inhibition (ATP Hydrolysis Assay)

This protocol is adapted from a high-throughput screening method for PfKRS inhibitors.[4]

1. Reagents and Buffers:

  • PfKRS Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM NaCl, 20 mM MgCl₂, 0.01% (v/v) Igepal, 1 mM DTT.
  • HsKRS Assay Buffer: 30 mM Tris (pH 8.0), 140 mM NaCl, 40 mM MgCl₂, 30 mM KCl, 0.01% (v/v) Brij-35.
  • Recombinant PfKRS and HsKRS enzymes.
  • L-lysine.
  • ATP.
  • Pyrophosphatase.
  • This compound (or other test compounds) dissolved in DMSO.

2. Assay Procedure:

  • Prepare a reaction mixture containing the respective assay buffer, KRS enzyme (e.g., 20 nM PfKRS), L-lysine (e.g., 400 µM), and pyrophosphatase (e.g., 0.5 U/mL).
  • Add the test compound (this compound) at various concentrations to the wells of a microplate. Include a DMSO-only control.
  • Initiate the enzymatic reaction by adding ATP (e.g., 200 µM).
  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
  • Terminate the reaction and measure the amount of ATP consumed or product formed. This can be achieved using various detection methods, such as luminescence-based ATP detection kits (e.g., Kinase-Glo®).
  • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

1. Sample Preparation:

  • Dialyze the purified KRS protein (PfKRS or HsKRS) and the inhibitor (this compound) in the same buffer to minimize buffer mismatch effects. A suitable buffer could be 20 mM Tris (pH 8.0), 100 mM NaCl, and 3 mM DTT.[5]
  • Degas both the protein and inhibitor solutions to prevent air bubbles during the experiment.

2. ITC Experiment:

  • Load the KRS protein solution into the sample cell of the ITC instrument.
  • Load the this compound solution into the injection syringe. The concentration of the inhibitor in the syringe should be 10-20 times higher than that of the protein in the cell.
  • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
  • The raw data, a series of heat spikes corresponding to each injection, is integrated to generate a binding isotherm.
  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, ΔH, and stoichiometry).

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the protein-inhibitor complex at atomic resolution.

1. Crystallization:

  • Purify the KRS protein to a high degree of homogeneity.
  • Screen for crystallization conditions using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion methods are commonly used.[6][7]
  • To obtain the protein-inhibitor complex structure, either co-crystallize the protein with the inhibitor or soak pre-formed protein crystals in a solution containing the inhibitor.

2. Data Collection and Structure Determination:

  • Mount a suitable crystal and cool it in a cryostream to protect it from radiation damage.
  • Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
  • Process the diffraction data to determine the unit cell parameters and space group.
  • Solve the phase problem using methods like molecular replacement, using a known KRS structure as a search model.
  • Build an atomic model of the protein-inhibitor complex into the resulting electron density map and refine the structure to obtain a final, high-resolution model.

Visualizing the Path to Selective Inhibition

To better illustrate the experimental and logical frameworks discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_biochemical Biochemical & Biophysical Analysis cluster_structural Structural Analysis Enzymatic Assay Enzymatic Assay IC50 Determination IC50 Determination Enzymatic Assay->IC50 Determination ITC ITC Thermodynamic Profile Thermodynamic Profile ITC->Thermodynamic Profile Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Thermodynamic Profile->Comparative Analysis Protein Crystallization Protein Crystallization X-ray Crystallography X-ray Crystallography Protein Crystallization->X-ray Crystallography 3D Structure 3D Structure X-ray Crystallography->3D Structure 3D Structure->Comparative Analysis PfKRS & HsKRS PfKRS & HsKRS PfKRS & HsKRS->Enzymatic Assay PfKRS & HsKRS->ITC PfKRS & HsKRS->Protein Crystallization This compound This compound This compound->Enzymatic Assay This compound->ITC This compound->Protein Crystallization Co-crystallization or Soaking

Experimental workflow for comparing this compound binding to PfKRS and HsKRS.

logical_relationship This compound This compound Selective Binding Selective Binding This compound->Selective Binding PfKRS PfKRS PfKRS->Selective Binding High Affinity HsKRS HsKRS HsKRS->Selective Binding Low Affinity Inhibition of Protein Synthesis Inhibition of Protein Synthesis Selective Binding->Inhibition of Protein Synthesis in P. falciparum Minimal Host Cell Toxicity Minimal Host Cell Toxicity Selective Binding->Minimal Host Cell Toxicity Low effect on human cells Parasite Death Parasite Death Inhibition of Protein Synthesis->Parasite Death Active Site Differences Active Site Differences Active Site Differences->Selective Binding

Logical relationship of this compound selective inhibition leading to parasite death.

References

Confirming the On-Target Effects of LysRs-IN-2 with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing the CRISPR-Cas9 system to validate the on-target effects of LysRs-IN-2, a potent inhibitor of lysyl-tRNA synthetase (LysRS). We will objectively compare this methodology with other techniques and provide supporting experimental frameworks.

Lysyl-tRNA synthetase (LysRS) is a crucial enzyme with a dual role. Its canonical function is essential for protein synthesis, where it attaches lysine to its corresponding tRNA.[1][2] Beyond this, LysRS has non-canonical functions, acting as a signaling molecule that regulates various cellular processes, including immune responses and gene expression, through the synthesis of diadenosine tetraphosphate (Ap4A).[3][4][5][6] Given these critical roles, inhibitors of LysRS like this compound are of significant interest. This compound has demonstrated inhibitory activity against LysRS from pathogens such as Plasmodium falciparum and Cryptosporidium parvum.[7] Validating that the biological effects of such an inhibitor are due to its interaction with the intended target, LysRS, is a critical step in drug development.[8][9]

This compound: A Profile of a LysRS Inhibitor

This compound is a small molecule inhibitor of lysyl-tRNA synthetase. Its primary mechanism of action is the disruption of the aminoacylation activity of LysRS, which is fundamental for protein synthesis. The tables below summarize the reported in vitro and in vivo efficacy of this compound.

In Vitro Inhibitory Activity of this compound
TargetIC50 (μM)Cell-based EC50 (μM)Cell Line/Organism
Plasmodium falciparum LysRS (PfKRS)0.0150.27P. falciparum 3D7
Cryptosporidium parvum LysRS (CpKRS)0.132.5C. parvum
Human LysRS (HsKRS)1.849HepG2

Data compiled from MedChemExpress product information.[7]

In Vivo Efficacy of this compound
Animal ModelDosing RegimenOutcome
Murine P. falciparum SCID model1.5 mg/kg, orally, once daily for 4 days90% reduction in parasitemia
Cryptosporidium mouse models (NOD SCID gamma and INF-γ-knockout)20 mg/kg, orally, once daily for 7 daysReduced parasite shedding below detection levels

Data compiled from MedChemExpress product information.[7]

The Role of CRISPR in Target Validation

CRISPR-Cas9 technology offers a precise and permanent way to edit the genome, making it an invaluable tool for target validation.[8][9][10] The fundamental principle is that if a drug's effect is on-target, a cell line in which the target gene is knocked out or mutated to prevent drug binding should become resistant to the drug.[8][11] This approach provides strong genetic evidence to confirm the mechanism of action of a compound.

Comparison of Target Validation Methodologies
MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Permanent gene knockout or mutation.High specificity; complete loss of function; can create resistant alleles.[8][9]Potential for off-target effects; can be lethal if the gene is essential.[12]
RNA interference (RNAi) Transient knockdown of gene expression via mRNA degradation.Technically simpler for transient effects; useful for essential genes.Incomplete knockdown; potential for significant off-target effects.[9]
In vitro Evolution Culturing organisms in the presence of an inhibitor to select for resistant mutants.Unbiased identification of resistance mutations.[11]Not feasible for all organisms; time-consuming.

Visualizing Key Processes and Workflows

To better understand the underlying biology and experimental design, the following diagrams illustrate the LysRS signaling pathway and the workflow for CRISPR-based target validation.

LysRS_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulation Stimulation MAPK MAPK Stimulation->MAPK activates LysRS_MSC LysRS (in MSC) MAPK->LysRS_MSC phosphorylates pLysRS p-LysRS (Ser207) LysRS_MSC->pLysRS dissociates from MSC Ap4A_prod Ap4A Synthesis pLysRS->Ap4A_prod pLysRS_nuc p-LysRS pLysRS->pLysRS_nuc translocates Ap4A Ap4A Ap4A_prod->Ap4A pLysRS_nuc->Ap4A synthesizes Hint1_Complex Hint-1-MITF/USF2 (Inactive Complex) Ap4A->Hint1_Complex binds Hint-1, causes dissociation TF_Active MITF/USF2 (Active) Hint1_Complex->TF_Active Gene_Transcription Target Gene Transcription TF_Active->Gene_Transcription activates

Caption: The LysRS signaling pathway.

CRISPR_Validation_Workflow Start Start: Hypothesis This compound targets LysRS sgRNA_Design 1. Design sgRNAs targeting LysRS gene Start->sgRNA_Design Transfection 2. Transfect Cas9 and sgRNAs into target cells sgRNA_Design->Transfection Clone_Selection 3. Isolate and expand single-cell clones Transfection->Clone_Selection Validation 4. Validate LysRS KO/mutation (Sequencing, Western Blot) Clone_Selection->Validation Treatment 5. Treat WT and KO/mutant cells with this compound Validation->Treatment Assay 6. Perform viability/ phenotypic assay Treatment->Assay Conclusion On-Target Effect Confirmed? Assay->Conclusion Yes Yes: KO/mutant cells show resistance Conclusion->Yes   No No: No difference in sensitivity Conclusion->No  

Caption: CRISPR-Cas9 workflow for target validation.

Logical_Comparison cluster_crispr CRISPR Approach cluster_rnai RNAi Approach Goal Goal: Confirm On-Target Effect CRISPR Genetic Modification (Permanent) Goal->CRISPR RNAi Transcript Knockdown (Transient) Goal->RNAi CRISPR_Result High Confidence (Genotype-Phenotype Link) CRISPR->CRISPR_Result RNAi_Result Moderate Confidence (Incomplete Knockdown) RNAi->RNAi_Result

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for LysRs-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety, handling, and disposal protocols for LysRs-IN-2, a potent lysyl-tRNA synthetase (KRS) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines procedural steps to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound is a potent biochemical inhibitor intended for research use only. While a specific Safety Data Sheet (SDS) is not publicly available, the compound should be handled as a potentially hazardous substance. The primary solvent for reconstitution is often Dimethyl Sulfoxide (DMSO), which presents its own set of hazards.

  • This compound: As a potent enzyme inhibitor, it may have unknown biological effects upon exposure. All direct contact should be avoided.

  • DMSO (Solvent): DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying the dissolved this compound into the body.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[1][3]

A thorough risk assessment should be conducted before any handling, considering the quantities used and the specific experimental procedures involved.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure risk.[4] Standard laboratory practices for handling potent compounds should be followed.[5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving.To prevent skin contact. DMSO can penetrate some glove types, so check manufacturer compatibility and change gloves frequently.[3][4]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.[7][8]To protect eyes from splashes of the compound or solvent.
Body Protection A fully buttoned, 100% cotton laboratory coat with long sleeves.To protect skin and clothing from spills.[3]
Foot Protection Closed-toe, closed-heel shoes covering the entire foot.To protect feet from spills and falling objects.[8]
Respiratory Not generally required if handled within a certified chemical fume hood. If weighing powder outside a ventilated enclosure, consult with EH&S about respirator use.[3][8]To prevent inhalation of aerosolized powder or solvent vapors.

Mechanism of Action: Inhibition of Protein Synthesis

This compound functions by inhibiting lysyl-tRNA synthetase (KRS), an essential enzyme in protein synthesis. This enzyme is responsible for attaching the amino acid L-lysine to its corresponding transfer RNA (tRNA), a critical step in translating the genetic code into proteins. By blocking the active site of KRS, this compound prevents this process, ultimately halting protein synthesis and cellular growth.[9][10][11]

G cluster_0 Normal Protein Synthesis Pathway cluster_1 Substrates cluster_2 Inhibitory Action KRS Lysyl-tRNA Synthetase (KRS) Lys_tRNA Lysyl-tRNA-Lys KRS->Lys_tRNA Aminoacylation Protein Protein Synthesis Lys_tRNA->Protein Lys L-Lysine Lys->KRS ATP ATP ATP->KRS tRNA tRNA-Lys tRNA->KRS Inhibitor This compound Inhibitor->KRS Inhibits Blocked Protein Synthesis Blocked

Fig 1. Mechanism of action of this compound inhibiting the KRS enzyme.

Safe Handling and Operational Plan

All handling of this compound, both in lyophilized powder and solution form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation:

    • Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Wipe down the work surface with a suitable cleaning agent (e.g., 70% ethanol).

    • Gather all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes with filtered tips.

  • Equilibration:

    • Remove the vial of lyophilized this compound from its storage location (-20°C or -80°C) and place it in a desiccator at room temperature for 15-20 minutes. This prevents condensation from forming on the compound.

  • Calculation (Example for 1 mg):

    • The molecular weight of this compound is 355.31 g/mol .

    • To make a 10 mM (0.010 mol/L) stock solution:

      • Volume (L) = Amount (mol) / Concentration (mol/L)

      • Amount (mol) = Mass (g) / Molecular Weight ( g/mol ) = 0.001 g / 355.31 g/mol = 2.814 x 10⁻⁶ mol

      • Volume (L) = (2.814 x 10⁻⁶ mol) / 0.010 mol/L = 2.814 x 10⁻⁴ L = 281.4 µL

    • Therefore, add 281.4 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.

  • Reconstitution:

    • Inside the fume hood, carefully unseal the vial of this compound.

    • Using a calibrated micropipette, add the calculated volume of DMSO to the vial.

    • Securely cap the vial and vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, single-use volumes in sterile microcentrifuge tubes.

    • Label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots according to the recommended temperatures.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

FormStorage TemperatureStabilityNotes
Lyophilized Solid -20°C36 monthsKeep desiccated to prevent degradation from moisture.
Solution in DMSO -20°C or -80°C1 month at -20°C, 6 months at -80°C (when stored under nitrogen).[7]Aliquot to avoid multiple freeze-thaw cycles, which can degrade the compound.[7]

Spill and Emergency Procedures

Have a chemical spill kit readily available. Procedures should be followed based on the size and nature of the spill.[7]

  • Small Spill (inside fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Wipe the area clean with soap and water.

    • Collect all contaminated materials in a sealed bag and place it in the designated hazardous waste container.

  • Large Spill / Spill Outside Hood:

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7]

    • Seek medical attention after any exposure and report the incident to your supervisor.

Waste Disposal Plan

All waste materials contaminated with this compound and/or DMSO must be disposed of as hazardous chemical waste according to institutional and local regulations.[12][13] Do not pour this waste down the sink. [7][14]

The workflow below outlines the required steps for proper waste management from generation to disposal.

G A 1. Segregate Waste (Tips, Tubes, Gloves, Aqueous, Organic) B 2. Collect in Designated Waste Containers A->B C 3. Use Separate Containers for Solids and Liquids B->C D 4. Keep Containers Securely Closed C->D E 5. Label Container Clearly 'Hazardous Waste: this compound in DMSO' D->E F 6. Include PI Name, Room #, and Date E->F G 7. Store Waste in a Designated Satellite Accumulation Area F->G H 8. Do NOT Mix with Incompatible Waste Types G->H I 9. Schedule Pickup by Environmental Health & Safety (EH&S) H->I

Fig 2. Step-by-step workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.